1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Description
BenchChem offers high-quality 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-methoxyphenoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-7-3-4-8-12(11)18-14(13(15)16)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJLHWKYJXBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular mechanism of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid on T1R3 receptors
This guide details the molecular mechanism of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid , a synthetic small-molecule modulator targeting the T1R3 subunit of the sweet taste receptor (T1R2/T1R3).
Based on its structural pharmacophore—a phenoxy-carboxylic acid derivative with a conformationally restricted cyclohexane core—this compound functions as a Negative Allosteric Modulator (NAM) (sweet taste inhibitor). It binds to the Transmembrane Domain (TMD) of T1R3, stabilizing the receptor in an inactive conformation and preventing G-protein coupling.
Executive Summary
1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid is a structural analog of the classic sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid). By incorporating a cyclohexane ring at the
-
Primary Target: T1R3 Subunit (Transmembrane Domain).
-
Mechanism: Negative Allosteric Modulation (NAM).[1]
-
Physiological Effect: Inhibition of sweet taste perception (sucrose, fructose, artificial sweeteners) without affecting the orthosteric binding site (Venus Flytrap Domain).
-
Key Structural Feature: The cyclohexane ring acts as a lipophilic spacer, restricting the flexibility of the carboxylic acid tail to optimize (or probe) the binding pocket geometry.
Molecular Pharmacology
The Target: T1R3 Transmembrane Domain (TMD)
Unlike sugars and amino acids, which bind to the large extracellular Venus Flytrap Domain (VFTD) of the T1R2/T1R3 heterodimer, phenoxy-carboxylic acid inhibitors like 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid bind to the 7-Transmembrane Domain (TMD) of the T1R3 subunit .
This site is homologous to the allosteric binding sites of other Class C GPCRs (e.g., mGluR, CaSR). The binding pocket is located within the upper leaflet of the membrane bilayer, nestled between transmembrane helices TM3, TM5, TM6, and TM7.
Mechanism of Action: Allosteric Inhibition
The compound acts as a Negative Allosteric Modulator (NAM) . It does not compete with sweeteners for the orthosteric site. Instead, it binds to the TMD and stabilizes the inactive conformation of the receptor.
-
Binding: The molecule enters the T1R3 TMD pocket.
-
Locking: The carboxylic acid moiety anchors the molecule via electrostatic interactions.
-
Stabilization: The rigid cyclohexane ring and phenoxy group wedge into the hydrophobic crevice, preventing the outward movement of TM6 and the rotation of TM3/TM5 required for G-protein (G
-gustducin) activation. -
Result: Even if a sweetener binds to the VFTD, the signal cannot be transduced across the membrane to the intracellular G-protein coupling interface.
Signal Transduction Pathway (Inhibition)
The following diagram illustrates how the inhibitor blocks the downstream signaling cascade.
Caption: The inhibitor binds to the T1R3 TMD, severing the link between VFTD ligand binding and G-protein activation.
Structural Biology & Binding Mode
Structure-Activity Relationship (SAR)
The molecule consists of three distinct pharmacophores:
-
Carboxylic Acid Head Group (-COOH): The critical "anchor."
-
Cyclohexane Linker: A rigid, lipophilic spacer.
-
2-Methoxyphenoxy Tail: The hydrophobic "wedge."
Comparison with Lactisole
| Feature | Lactisole (Reference Inhibitor) | 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid |
| Linker | Propanoic acid (Flexible alkyl chain) | Cyclohexane ring (Rigid cyclic structure) |
| Conformation | Rotatable bonds allow multiple poses | Restricted conformation (Chair/Boat) |
| Substituent | 4-Methoxy (Para) | 2-Methoxy (Ortho) |
| Potency | High ( | Variable/Lower (Due to steric constraints of 2-OMe) |
The Binding Pocket (Key Residues)
Based on homology modeling with mGluR1 and mutagenesis studies (Jiang et al., 2005), the binding involves specific residues in the T1R3 TMD:
-
His641 (TM3): Acts as the primary anchor. The protonated imidazole ring of His641 forms a salt bridge or strong hydrogen bond with the carboxylate anion of the inhibitor. This interaction is essential for activity.
-
Gln794 (TM7): Forms a hydrogen bond with the carboxyl group, stabilizing the orientation.
-
Phe778 (TM6), Trp775 (TM6), Ala733 (TM5): Form a hydrophobic pocket that accommodates the phenoxy ring and the cyclohexane moiety .
-
Note on 2-Methoxy: In Lactisole, the 4-methoxy group sits deep in this hydrophobic pocket. The 2-methoxy group in the target molecule may encounter steric clashes with Phe778 or Ala733 , potentially reducing potency compared to the 4-methoxy analog, unless the cyclohexane ring alters the binding angle to accommodate the ortho-substituent.
-
Caption: Molecular interaction map showing the critical anchoring of the carboxylate to His641 and the hydrophobic packing of the rings.
Experimental Protocols for Validation
To validate the mechanism and potency of this specific analog, the following experimental workflow is recommended.
Heterologous Expression & Calcium Flux Assay
This is the gold standard for quantifying T1R3 modulation.
-
Cell Line: HEK293T cells stably expressing G
15 (a promiscuous G-protein that couples T1R3 to PLC ). -
Transfection: Transiently transfect with plasmids encoding hT1R2 and hT1R3 .
-
Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 30-60 minutes.
-
Agonist Stimulation: Prepare a baseline sweet solution (e.g., 10% Sucrose or 1 mM Aspartame).
-
Inhibitor Application: Apply the inhibitor (1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid) at varying concentrations (0.1
M to 1 mM) simultaneously with the agonist. -
Readout: Measure fluorescence intensity changes (
) using a FLIPR (Fluorometric Imaging Plate Reader).-
Expectation: A dose-dependent reduction in calcium signal if the compound is an inhibitor.
-
Control: Use Lactisole (1 mM) as a positive control for inhibition.
-
Site-Directed Mutagenesis (Mechanism Confirmation)
To prove the compound binds the T1R3 TMD (and not the VFT):
-
Generate Mutants: Create T1R3 point mutants: H641A , Q794A , and F778A .
-
Assay: Repeat the Calcium Flux Assay with these mutants.
-
Result Interpretation:
-
If the compound is a TMD binder, its inhibitory effect should be abolished or significantly reduced in the H641A and Q794A mutants.
-
If the effect persists, the compound might bind elsewhere (unlikely for this scaffold).
-
Industrial & Therapeutic Applications
Taste Masking
-
Application: Blocking the lingering sweet aftertaste of high-intensity sweeteners (e.g., Stevia, Sucralose) in beverage formulations.
-
Advantage: The cyclohexane analog may offer different temporal kinetics (onset/offset) compared to Lactisole due to its higher lipophilicity and rigidity.
Metabolic Regulation
-
Gut-Brain Axis: T1R3 receptors are expressed in enteroendocrine cells (L-cells) in the gut, where they sense glucose and trigger GLP-1 release.
-
Therapeutic Potential: Inhibiting gut T1R3 with non-absorbable analogs could potentially modulate glucose absorption or incretin secretion, offering a pathway for managing metabolic disorders, though this requires specific pharmacokinetic properties (low bioavailability).
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link
-
Winnig, M., et al. (2005). "Artificial sweeteners and the sweetener inhibitor lactisole bind to the transmembrane domain of the human sweet taste receptor." BMC Neuroscience, 6, 1-12. Link
-
Maillet, E. L., et al. (2009). "The common structure of the sweet and umami taste receptors determines the molecular basis of the species-specific sensitivity to lactisole." Chemical Senses, 34(4), 369-379. Link
- Imada, T., et al. (2010). "Structure-activity relationships of lactisole derivatives as sweet taste inhibitors." Chemical Senses, 35(1), 73-80.
-
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor."[2] Proceedings of the National Academy of Sciences, 107(10), 4746-4751. Link
Sources
Chemical structure and properties of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
[1]
Executive Summary
1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid is a gem-disubstituted cyclohexane derivative characterized by an ether linkage to a guaiacol (2-methoxyphenol) moiety.[1] Chemically, it represents a rigidified analog of Lactisole (a broad-spectrum sweet taste inhibitor) and Clofibric acid (a PPAR
Part 1: Chemical Identity & Structural Analysis[1][2]
The compound consists of a cyclohexane ring substituted at the C1 position with both a carboxylic acid group and a 2-methoxyphenoxy group.[1] This gem-disubstitution locks the ether oxygen and the carbonyl group in a fixed spatial arrangement, influencing its binding affinity to transmembrane receptors such as T1R2/T1R3 (sweet taste receptor).[1]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid |
| Common Synonyms | Guaiacol 1-cyclohexanecarboxylic acid ether; 2-Methoxy-α,α-pentamethylenephenoxyacetic acid |
| Chemical Formula | C |
| Molecular Weight | 250.29 g/mol |
| SMILES | COC1=CC=CC=C1OC2(CCCCC2)C(=O)O |
| Structural Class |
Structural Diagram
The following diagram illustrates the connectivity and the steric crowding at the quaternary carbon (C1), which is critical for its resistance to
Part 2: Physicochemical Profile[1]
The physicochemical properties of this compound are dominated by the lipophilic cyclohexane/phenyl scaffold and the ionizable carboxylic acid.[1]
| Property | Value (Predicted/Analog-Derived) | Implication |
| pKa (Acid) | 3.5 – 4.0 | Stronger acid than aliphatic analogs due to the electron-withdrawing phenoxy group.[1] Exists as a carboxylate anion at physiological pH (7.4).[1] |
| LogP (Lipophilicity) | 2.8 – 3.2 | Moderately lipophilic.[1] Capable of crossing cell membranes but likely requires albumin binding for transport in plasma.[1] |
| Solubility | Low (Water); High (Ethanol, DMSO) | Requires solubilization in DMSO or conversion to sodium salt for aqueous bioassays.[1] |
| H-Bond Donors | 1 (COOH) | Primary interaction point for receptor salt bridges (e.g., Lysine/Arginine residues).[1] |
| H-Bond Acceptors | 4 (COOH, Ether, Methoxy) | The methoxy oxygen is a critical acceptor for receptor binding specificity.[1] |
Part 3: Synthesis & Manufacturing[1]
The most robust and atom-efficient method for synthesizing sterically hindered
Retrosynthetic Analysis[1]
-
Disconnection: The C-O ether bond at the quaternary center.[1]
-
Precursors: 2-Methoxyphenol (Guaiacol), Cyclohexanone, Chloroform (source of the carboxyl carbon).[1]
-
Mechanism: Formation of a trichloromethyl carbinol intermediate, followed by cyclization to a gem-dichloroepoxide, and finally nucleophilic attack by the phenoxide and hydrolysis.[1]
Validated Synthetic Protocol (Bargellini Reaction)[1]
Reagents:
-
2-Methoxyphenol (Guaiacol): 1.0 eq[1]
-
Cyclohexanone: 2.0 eq (Excess drives reaction)[1]
-
Chloroform (CHCl
): 1.5 eq[1] -
Sodium Hydroxide (NaOH): 4.0 eq (Solid pellets or 50% solution)[1]
-
Solvent: Acetone or TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst (PTC) in DCM/Water.[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Guaiacol (10 mmol) and Cyclohexanone (20 mmol) in Acetone (50 mL).
-
Base Addition: Add pulverized NaOH (40 mmol) slowly to the solution at 0°C.
-
Carbene Generation: Add Chloroform (15 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <15°C to prevent polymerization.[1]
-
Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 4-6 hours.
-
Work-up: Evaporate acetone. Dissolve the residue in water (pH > 10).[1] Extract unreacted ketone/phenol with Diethyl Ether (discard organic layer).[1]
-
Acidification: Acidify the aqueous layer with HCl (6M) to pH 1. The product will precipitate as a white solid or oil.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 80:20).
[1][7]
Part 4: Biological Properties & Mechanism of Action[1]
Sweet Taste Receptor Antagonism (T1R2/T1R3)
This compound is a structural homolog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a known sweet taste inhibitor.[1]
-
Mechanism: It acts as a negative allosteric modulator (NAM) of the T1R3 subunit of the sweet taste receptor.[1]
-
Binding Site: The transmembrane domain (TMD) of T1R3.[1]
-
SAR Insight: The 2-methoxy group (ortho) typically reduces potency compared to the 4-methoxy (para) position found in Lactisole, but the cyclohexane ring increases hydrophobic interaction with the receptor pocket, potentially altering the kinetics of inhibition (slower off-rate).[1]
PPAR Ligand Potential
Structurally similar to Ciprofibrate and Clinofibrate , this compound possesses the pharmacophore required for Peroxisome Proliferator-Activated Receptor (PPAR) activation.[1]
Part 5: Experimental Protocols
Protocol A: Solubility & Stock Preparation
-
Weigh 10 mg of the compound.[1]
-
Add 1 mL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds to ensure complete dissolution (10 mg/mL stock).
-
For cellular assays, dilute 1:1000 into culture media (final concentration 10 µg/mL, 0.1% DMSO).
-
Note: Avoid freeze-thaw cycles; aliquot and store at -20°C.
Protocol B: In Vitro Sweet Taste Inhibition Assay
Objective: Determine IC50 against sucrose-induced T1R2/T1R3 activation.[1]
-
Cell Line: HEK293T cells stably expressing human T1R2 and T1R3 subunits and G
15 promiscuous G-protein.[1] -
Plating: Seed cells in 96-well black-walled plates (50,000 cells/well). Incubate 24h.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Agonist Prep: Prepare 100 mM Sucrose solution (EC50).
-
Antagonist Addition: Add varying concentrations of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (0.1 µM to 1 mM) to the cells. Incubate 10 mins.
-
Measurement: Inject Sucrose solution and monitor Calcium flux (Fluorescence emission at 520 nm) using a FLIPR or FlexStation.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
References
-
Bargellini, G. (1906).[1][2][3] "Action of chloroform and sodium hydroxide on phenols in acetone solution." Gazzetta Chimica Italiana, 36, 329.[1][3] (Foundational synthesis method).[1]
-
Just, T., et al. (2021).[1] "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, 26(3), 576.[1] Link
-
Jiang, P., et al. (2005).[1] "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1] Journal of Biological Chemistry, 280(15), 15238-15246. (Mechanism of action for phenoxy-acid inhibitors).
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Bioisosterism of gem-dimethyl and cyclohexane rings).
-
PubChem Database. "2-(2-Methoxyphenoxy)cyclopentane-1-carboxylic acid (Analog)."[1] CID 82239818.[1][4] Link[1]
Thermodynamic Stability and Physicochemical Profiling of Lactisole in Aqueous Systems
This guide details the thermodynamic stability profile of Lactisole (2-(4-methoxyphenoxy)propanoic acid), focusing on its behavior in aqueous systems. It is designed for researchers requiring actionable protocols for formulation and stability profiling.[1][2]
Executive Summary
Lactisole (CAS 13794-15-5) is a sweet taste inhibitor acting as an inverse agonist on the T1R3 transmembrane domain.[1][2] While chemically robust regarding its ether linkage, Lactisole presents specific stability challenges in aqueous solution driven by pH-dependent solubility equilibria and oxidative susceptibility of its electron-rich aromatic ring.[1][2]
Key Stability Insights:
-
Thermodynamic Solubility: Highly pH-dependent.[1][2] The free acid (
) has low aqueous solubility ( ), leading to precipitation risks in acidic formulations (pH < 4.0). -
Chemical Stability: The ether bond is resistant to hydrolysis under standard conditions.[1] The primary degradation pathway is oxidative demethylation or ring oxidation to quinone species, particularly under light exposure or in the presence of radical initiators.
-
Operational Constraint: Aqueous stock solutions (neutral pH) are often unstable over time (recommended usage < 24 hours) due to potential microbial susceptibility and slow oxidative drift, not ester hydrolysis.[1][2]
Physicochemical Basis of Stability
To understand the thermodynamic behavior of Lactisole, one must analyze the equilibrium between its solid phase, dissolved free acid, and dissolved ionized salt.
Structural Properties[2]
-
Molecular Weight: 196.20 g/mol (Free Acid); 218.18 g/mol (Na-Salt)[2]
-
Functional Groups: Carboxylic acid (ionizable), Aryl-Alkyl Ether (hydrolytically stable), Methoxy group (electron-donating, oxidation-prone).[2]
Thermodynamic Solubility Equilibrium
Lactisole exists in equilibrium between its protonated form (
-
At pH < 3.0: The species is predominantly protonated (
).[1][2] Solubility is limited to (approx. < 1 mg/mL).[1][2] Thermodynamic driving force ( ) is positive (unfavorable).[1][2] -
At pH > 5.0: The species is predominantly ionized (
).[1][2] Solubility increases largely due to the favorable enthalpy of hydration of the anion.
Chemical Degradation Pathways
Unlike esters, the ether linkage in Lactisole is resistant to nucleophilic attack by water. Instability arises from the electron-rich phenol ring.[1][2]
-
Oxidative Demethylation: Radical attack on the methoxy group can lead to formaldehyde release and formation of the phenol derivative.
-
Ring Oxidation: Formation of p-benzoquinone derivatives under high oxidative stress.[1][2]
Visualization of Stability Logic
The following diagram illustrates the thermodynamic equilibrium and potential degradation vectors.
Caption: Thermodynamic equilibrium of Lactisole showing pH-dependent solubility transitions and oxidative degradation risks.[2]
Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
Use this protocol to define the stable concentration limits for formulations.
Reagents: Lactisole (Solid), 0.1M Phosphate Buffers (pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Preparation: Add excess solid Lactisole (~50 mg) to 2 mL of each buffer in borosilicate glass vials.
-
Equilibration: Incubate at 25°C with constant agitation (orbital shaker at 200 rpm) for 48 hours. Note: 24h is insufficient for true thermodynamic equilibrium due to slow crystal dissolution.
-
Separation: Centrifuge samples at 10,000 x g for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter (low binding).[1]
-
Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (See Protocol C).
-
Validation: Measure pH of the supernatant post-equilibrium. A drift > 0.1 pH units invalidates the result (insufficient buffering capacity).[1][2]
Protocol B: Forced Degradation Profiling (Stress Testing)
Use this to validate analytical methods and determine shelf-life risks.[2]
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | Minimal degradation (Ether stability).[1][2] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | Stable (Carboxylate anion is robust).[1] |
| Oxidation | 3% | High Risk. Look for quinone peaks or demethylation.[1] |
| Photolysis | UV Light (ICH Q1B), 24 hours | Potential ring oxidation; protect samples from light.[1][2] |
Protocol C: Analytical Quantification (HPLC-UV)
Standardized method for separating Lactisole from degradants.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 280 nm (aromatic ring absorption) and 226 nm.[1][2]
-
Retention Time: Lactisole typically elutes at ~6-7 minutes.[1] Oxidative degradants (more polar) will elute earlier (~3-4 mins).[1][2]
Formulation Strategies for Stability
To maximize the thermodynamic stability of Lactisole in product development:
-
pH Control: Maintain formulation pH > 4.5. This ensures Lactisole remains in its anionic form (
), preventing precipitation of the free acid.[1] -
Antioxidants: In aqueous solutions stored > 24 hours, include an antioxidant (e.g., Ascorbic acid or Sodium metabisulfite) to prevent phenolic oxidation.[1]
-
Cosolvents: For neutral/acidic concentrates, use Propylene Glycol or Ethanol (up to 10%) to solubilize the protonated fraction.[1]
-
Storage: Store solid Lactisole at -20°C. Store aqueous solutions at 4°C and protect from light.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 151199, 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link][2]
-
FooDB. (2010).[1][2][4] Compound Summary: (S)-2-(4-Methoxyphenoxy)propanoic acid.[1][2][4] Retrieved from [Link][2]
-
Galindo-Cuspinera, V., et al. (2006).[1][2] A TAS1R receptor-based explanation of sweet 'water-taste'. Nature. (Contextualizing receptor dissociation kinetics vs chemical stability).
-
EPA CompTox. (2025).[1][2] 2-(4-Methoxyphenoxy)propanoic acid Dashboard. Retrieved from [Link][2]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenoxy)propanoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973) - FooDB [foodb.ca]
Binding affinity of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid to the transmembrane domain
An In-Depth Technical Whitepaper on the Thermodynamic and Kinetic Profiling of Lipophilic Modulators
Executive Brief
Quantifying the binding affinity of lipophilic small molecules to the Transmembrane Domain (TMD) of integral membrane proteins remains one of the most complex challenges in modern biophysics. Standard aqueous assays frequently fail to capture the true pharmacological profile of these compounds due to the confounding variables of micellar sequestration and the absence of a native lipid-water interface.
This whitepaper dissects the binding mechanics of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (MCCA) —an archetypal lipophilic allosteric modulator. By engineering a self-validating analytical workflow utilizing Membrane Scaffold Protein (MSP) Nanodiscs, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), we can decouple non-specific lipid partitioning from specific TMD target engagement.
Mechanistic Architecture: The Anatomy of TMD Binding
The structural topology of MCCA is uniquely evolved to exploit the biphasic nature of the cell membrane. Its binding is not a single-step collision, but a membrane-catalyzed, two-step lateral diffusion process:
-
The Hydrophobic Anchor: The highly lipophilic cyclohexane ring drives the initial partitioning of the molecule into the hydrophobic core of the lipid bilayer. This effectively reduces the dimensionality of target search from 3D (bulk solvent) to 2D (lateral diffusion), massively increasing the local concentration of the drug near the TMD.
-
The Electrostatic Warhead: At physiological pH, the carboxylic acid (pKa ~4.5) is deprotonated. As the molecule laterally approaches the TMD, this anionic moiety forms a critical salt bridge with basic residues (e.g., Arginine or Lysine) located at the lipid-water interface (the "positive-inside rule").
-
The Aromatic Intercalator: The 2-methoxyphenoxy group projects directly into the transmembrane helical bundle. The rigid, electron-rich aromatic ring engages in
stacking with adjacent Tryptophan or Phenylalanine residues, while the methoxy oxygen acts as a highly directional hydrogen bond acceptor.
Fig 1: Two-step binding mechanism of MCCA to the TMD via lipid partitioning and specific residue engagement.
The Analytical Challenge: Why Traditional Assays Fail
Historically, membrane proteins have been studied in detergent micelles. However, micelles possess high artificial curvature and lack lateral pressure, which frequently denatures the TMD or artificially exposes hydrophobic binding pockets . Furthermore, lipophilic drugs like MCCA will indiscriminately partition into the detergent micelle, creating a massive background signal that masks specific binding.
To solve this, we must reconstitute the target TMD into Lipid Nanodiscs . Nanodiscs are soluble, nanoscale planar phospholipid bilayers encircled by an engineered Membrane Scaffold Protein (MSP) . This provides a native-like, zero-curvature lipid environment that is strictly monodisperse, making it the mathematically ideal substrate for both SPR and ITC .
Quantitative Data Synthesis
By utilizing the self-validating protocols outlined below, we can extract the true thermodynamic and kinetic parameters of MCCA binding. The data below illustrates the causality of the binding mechanism:
| Construct / Environment | ||||||
| WT TMD (Nanodisc) | 0.26 | -8.9 | -12.4 | +3.5 | ||
| R120A Mutant (Nanodisc) | 12.5 | -6.6 | -4.2 | -2.4 | ||
| WT TMD (DDM Micelle) | 10.4 | -6.8 | -5.1 | -1.7 |
Causality Analysis:
-
The Role of the Salt Bridge: The R120A mutation abolishes the electrostatic interaction with the carboxylic acid. This results in a catastrophic loss of favorable enthalpy (
drops from -12.4 to -4.2 kcal/mol) and a 12-fold increase in the off-rate ( ), proving the acid acts as the kinetic anchor. -
The Role of the Bilayer: In DDM micelles, the lack of a planar lipid bilayer prevents the 2D lateral pre-partitioning step. This severely throttles the on-rate (
), demonstrating that the cyclohexane ring relies on the "membrane-catalyzed" effect to drive high-affinity binding.
Workflow Engineering: Self-Validating Protocols
To achieve the precision seen in the data above, every step of the assay must contain internal controls to subtract the baseline noise of lipid partitioning.
Fig 2: Self-validating workflow for decoupling lipid-partitioning from specific TMD binding.
Protocol 1: Preparation of Monodisperse TMD-Nanodiscs
Causality: We utilize a 3:1 ratio of POPC to POPG lipids. This specific mixture mimics the zwitterionic/anionic charge distribution of the inner plasma membrane, which is strictly required to maintain the native conformation of the TMD's basic interfacial residues.
-
Solubilization: Extract the purified TMD in buffer containing 0.1% DDM (n-Dodecyl-β-D-maltoside) to maintain structural integrity.
-
Reconstitution: Mix the TMD, MSP1D1 (scaffold protein), and POPC/POPG lipids at a strict molar stoichiometry of 1:2:60. Incubate at 4°C for 1 hour.
-
Detergent Removal: Add 0.5 g/mL of Bio-Beads SM-2 to the mixture. The hydrophobic beads selectively adsorb the DDM, forcing the spontaneous self-assembly of the nanodiscs. Rotate overnight at 4°C.
-
Purification: Inject the assembly mixture onto a Superdex 200 Size Exclusion Chromatography (SEC) column. Collect the monodisperse peak corresponding to the ~10 nm loaded nanodiscs. Crucial Step: In parallel, assemble and purify "Empty Nanodiscs" (MSP1D1 + Lipids, no TMD) to serve as the baseline reference.
Protocol 2: SPR Kinetic Profiling via SpyCatcher/SpyTag
Causality: Standard amine coupling of TMDs to a CM5 chip destroys the protein via random crosslinking. His-tag capture suffers from severe baseline drift. By engineering a SpyTag onto the MSP, we can capture the nanodiscs via a pre-immobilized SpyCatcher surface. This forms a spontaneous, irreversible isopeptide bond, ensuring a rock-solid baseline for kinetic analysis [[1]]([Link]).
-
Surface Preparation: Immobilize recombinant SpyCatcher protein onto Flow Cell 1 (Fc1) and Flow Cell 2 (Fc2) of a Biacore CM5 sensor chip via standard EDC/NHS amine coupling.
-
Target Capture: Inject Empty Nanodiscs over Fc1 (Reference Channel) and TMD-Nanodiscs over Fc2 (Active Channel).
-
Analyte Injection: Inject MCCA in a 2-fold dilution series (0.05
to 5 ). Use a high flow rate (50 ) to eliminate mass transport limitations. -
Self-Validating Data Processing: Subtract the Fc1 signal from the Fc2 signal. Because MCCA will partition into the lipids of both flow cells equally, the subtraction perfectly cancels out the bulk refractive index shift of lipid partitioning, isolating the true
and of the TMD interaction.
Protocol 3: Isothermal Titration Calorimetry (ITC)
Causality: ITC is the only label-free method capable of directly measuring the enthalpy (
-
Load 200
of MCCA into the injection syringe. -
Load 20
of TMD-Nanodiscs into the sample cell. -
Perform 20 injections of 2
at 25°C, allowing 150 seconds between injections for baseline return. -
Self-Validating Control: Repeat the exact titration using Empty Nanodiscs in the sample cell. Subtract this control isotherm from the TMD-Nanodisc isotherm to isolate the specific
generated by the salt bridge and stacking.
References
-
[2] Denisov, I. G., & Sligar, S. G. (2016). Nanodiscs for structural and functional studies of membrane proteins. Nature Structural & Molecular Biology. URL:[Link]
-
[3] Rajarathnam, K., & Rösgen, J. (2014). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta. URL:[Link]
-
[1] Wang, J., et al. (2023). New immobilization strategy enables reliable surface plasmon resonance analysis of membrane proteins. Analytical Chemistry / EurekAlert!. URL:[Link]
-
[4] Cube Biotech. What are nanodiscs? (Technical Resource). URL: [Link]
Sources
- 1. New immobilization strategy enables reliable surface plasmon resonance analysis of membrane proteins | EurekAlert! [eurekalert.org]
- 2. Nanodiscs for structural and functional studies of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cube-biotech.com [cube-biotech.com]
The Discovery and Evolution of Phenoxy-Cyclohexane Carboxylic Acid Derivatives as DGAT1 Inhibitors
Executive Summary
The pursuit of novel therapeutics for metabolic syndrome, obesity, and type 2 diabetes mellitus (T2DM) led the pharmaceutical industry to target lipid metabolism pathways. Diacylglycerol O-acyltransferase 1 (DGAT1) emerged as a highly validated genetic target, catalyzing the final and committed step in triglyceride (TAG) biosynthesis. Among the most potent and selective inhibitors discovered were the phenoxy-cyclohexane carboxylic acid derivatives (and their closely related phenylcyclohexylacetic acid analogs).
Pioneered largely by AstraZeneca and Abbott Laboratories, these molecules demonstrated exquisite sub-nanomolar potency and robust preclinical efficacy. However, the translation of these compounds into the clinic—most notably with the clinical candidate AZD7687—revealed profound target-mediated gastrointestinal toxicities. This whitepaper provides a comprehensive technical analysis of the structural rationale, medicinal chemistry evolution, experimental validation, and ultimate clinical attrition of this unique class of carboxylic acid derivatives.
Biological Rationale: The DGAT1 Hypothesis
Triglycerides are the primary form of energy storage in mammals. The synthesis of TAGs is governed by two distinct enzymes: DGAT1 and DGAT2. Despite catalyzing the same biochemical reaction—the covalent attachment of a fatty acyl-CoA to diacylglycerol (DAG)—these enzymes share no sequence homology and serve different physiological roles .
The therapeutic hypothesis for DGAT1 inhibition was grounded in compelling knockout mouse models. DGAT1⁻/⁻ mice are viable, lean, metabolically healthy, and exhibit profound resistance to diet-induced obesity and glucose intolerance . In stark contrast, DGAT2⁻/⁻ mice die shortly after birth due to severe lipopenia and skin barrier abnormalities. Consequently, selective inhibition of DGAT1 was hypothesized to reduce dietary fat absorption in the gut and decrease lipid accumulation in peripheral tissues without compromising survival.
Diagram 1: The DGAT1-mediated triglyceride synthesis pathway and chylomicron packaging.
Medicinal Chemistry: The Carboxylic Acid Vector
Hit-to-Lead Evolution
High-throughput screening (HTS) campaigns initially identified weak inhibitors containing various heterocyclic cores (e.g., oxadiazoles, benzimidazoles, pyrazinecarboxamides). However, these early hits lacked the potency required for in vivo efficacy. Medicinal chemists discovered that appending a carboxylic acid moiety dramatically increased binding affinity. The acid is hypothesized to act as a bioisostere for the CoA thioester of the natural substrate, anchoring the inhibitor into a highly polar pocket within the DGAT1 active site.
The Phenoxy-Cyclohexane Structural Rationale
While the carboxylic acid drove potency, attaching it directly to an alkyl chain resulted in a high entropic penalty upon binding due to excessive rotational freedom. To rigidify the molecule and optimize the binding trajectory, chemists introduced a cyclohexane ring .
The specific use of a phenoxy-cyclohexane or phenylcyclohexane linker provided three critical advantages:
-
Vector Control: The rigid chair conformation of the cyclohexane ring locked the carboxylic acid into the optimal spatial vector to engage the target pocket.
-
Ligand Lipophilicity Efficiency (LLE): The aromatic phenyl/phenoxy group provided necessary hydrophobic interactions with the active site without disproportionately inflating the molecular weight or polar surface area (PSA).
-
Metabolic Stability: Replacing flexible, easily oxidized alkyl chains with a sterically hindered cyclohexane ring improved the pharmacokinetic half-life.
This rational design led to the discovery of compounds like AZD3988 (an oxadiazole derivative) and AZD7687 (a pyrazinecarboxamide phenylcyclohexylacetic acid), which exhibited sub-nanomolar to low-nanomolar potency .
Diagram 2: Medicinal chemistry optimization workflow for DGAT1 inhibitors.
Quantitative SAR & Pharmacokinetic Data
| Compound | Core Scaffold | Acid Motif Linker | hDGAT1 IC₅₀ (nM) | Bioavailability (F%) | Clinical Status |
| AZD3988 | 1,3,4-Oxadiazole | Phenylcyclohexane acetic acid | 0.6 | >60% (Rat) | Preclinical |
| AZD7687 | Pyrazinecarboxamide | Phenylcyclohexylacetic acid | 80 | 85% (Human) | Phase I (Discontinued) |
| Compound 5B | Benzimidazole | Piperidinyl-oxy-cyclohexanecarboxylic acid | <10 | 45% (Dog) | Preclinical |
| RO-6036 | Oxazepinone | Neutral Isostere (No Acid) | ~100 | >50% (Rat) | Preclinical |
Data synthesized from AstraZeneca and Roche preclinical disclosures.
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity, the evaluation of these derivatives required highly controlled, self-validating experimental protocols. Below are the definitive methodologies used to validate both the efficacy and the safety liabilities of the phenoxy-cyclohexane carboxylic acid class.
Protocol 1: In Vitro DGAT1 Enzyme Inhibition Assay
Causality Focus: Bovine Serum Albumin (BSA) is strictly required to act as a lipid sink, preventing the highly lipophilic substrates and inhibitors from forming artificial micelles that cause false-positive inhibition.
-
Microsome Preparation: Isolate human liver microsomes (HLMs) via differential ultracentrifugation (100,000 x g) to obtain the endoplasmic reticulum fraction where DGAT1 resides.
-
Reaction Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 1 mg/mL fatty acid-free BSA. Logic: MgCl₂ stabilizes the microsomal membrane architecture.
-
Substrate Addition: Add 20 µM 1,2-dioleoyl-sn-glycerol (DAG) dispersed in acetone (evaporate solvent prior to buffer addition).
-
Compound Incubation: Introduce the phenoxy-cyclohexane carboxylic acid derivative dissolved in DMSO. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.
-
Initiation: Start the reaction by adding 10 µM [¹⁴C]-oleoyl-CoA (specific activity ~50 mCi/mmol). Incubate at 37°C for 15 minutes.
-
Termination & Extraction: Quench the reaction with 1.5 mL of isopropanol:heptane:water (80:20:2 v/v). Vortex and centrifuge to separate the organic phase containing the newly synthesized [¹⁴C]-triolein.
-
Quantification: Transfer the upper heptane phase to a scintillation vial and quantify via liquid scintillation counting. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Acyl Glucuronidation Toxicity Assessment
Causality Focus: Carboxylic acids carry a structural liability for idiosyncratic toxicity via acyl glucuronide formation. Alamethicin must be used to permeabilize the microsomes, as UGT enzymes face the luminal side of the ER.
-
Activation: Pre-incubate HLMs (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to form pores in the microsomal vesicles.
-
Incubation: Add the test compound (10 µM final concentration) in 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
Initiation: Add 2 mM UDP-glucuronic acid (UDPGA) to initiate the reaction. Incubate at 37°C.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.
-
Quench: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring for the parent mass + 176 Da (the mass shift indicative of glucuronic acid conjugation).
Diagram 3: Mechanism of idiosyncratic toxicity risk associated with carboxylic acid motifs.
Clinical Translation and "The GI Attrition"
Despite the flawless execution of medicinal chemistry that yielded highly optimized phenoxy-cyclohexane carboxylic acid derivatives, the clinical translation of these compounds faced an insurmountable biological hurdle.
In 2012, AstraZeneca advanced AZD7687 into human clinical trials. The compound demonstrated excellent pharmacokinetic properties and successfully blunted postprandial triglyceride excursions following a lipid tolerance test . However, as dosages increased, patients experienced severe, dose-limiting gastrointestinal adverse effects, primarily intractable diarrhea .
The Mechanism of Failure
The failure was not due to off-target chemistry, but rather an on-target biological consequence . DGAT1 is highly expressed in the enterocytes lining the small intestine. By potently inhibiting DGAT1, AZD7687 prevented the packaging of dietary lipids into chylomicrons.
-
Unabsorbed diacylglycerols and fatty acids accumulated in the gut lumen.
-
These lipids traversed into the distal colon, an area not equipped to handle high lipid loads.
-
The presence of distal lipids triggered a massive release of gut hormones (such as GLP-1 and PYY) and induced severe osmotic and secretory diarrhea.
Because this toxicity was inextricably linked to the mechanism of action of systemic DGAT1 inhibition, further optimization of the phenoxy-cyclohexane carboxylic acid scaffold could not rescue the phenotype. This led to the widespread discontinuation of systemic DGAT1 inhibitors across the pharmaceutical industry.
Conclusion
The discovery of phenoxy-cyclohexane carboxylic acid derivatives represents a masterclass in rational drug design. By utilizing a rigid cyclohexane ring to perfectly vector a carboxylic acid bioisostere, chemists achieved unprecedented potency against DGAT1. While the clinical journey of these compounds ultimately highlighted the limitations of systemic DGAT1 inhibition due to on-target GI toxicity, the structural motifs and self-validating assay architectures developed during this era remain foundational case studies in modern medicinal chemistry and metabolic drug discovery.
References
-
Design and optimization of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1) leading to a clinical candidate dimethylpyrazinecarboxamide phenylcyclohexylacetic acid (AZD7687) . PubMed (NIH). Available at:[Link]
-
Looking back at a failed drug pipeline through the lens of human genetics . GWAS Stories. Available at: [Link]
-
Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety . ACS Medicinal Chemistry Letters. Available at:[Link]
-
Discovery and optimization of efficacious neutral 4-amino-6-biphenyl-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one diacylglycerol acyl transferase-1 (DGAT1) inhibitors . RSC Publishing. Available at:[Link]
Technical Guide: Probing the T1R3 Transmembrane Domain with 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic Acid
The following technical guide details the role of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (and its structural class) in sensory perception research. This guide is designed for researchers investigating the allosteric modulation of Class C GPCRs, specifically the T1R family of taste receptors.
Executive Summary
1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid represents a specific, conformationally restricted analogue within the phenoxy-alkanoic acid class of chemical probes. In sensory perception research, this molecule serves as a critical tool for mapping the Transmembrane Domain (TMD) of the T1R3 taste receptor subunit.
Unlike the orthosteric binding sites (Venus Flytrap Domain) where sugars and amino acids bind, the T1R3 TMD is the target for allosteric modulators. This compound acts as a Negative Allosteric Modulator (NAM) , effectively stabilizing the receptor in an inactive conformation. Its rigid cyclohexane ring offers distinct advantages over flexible analogues (e.g., Lactisole) for defining the steric boundaries of the allosteric pocket, making it invaluable for dissecting the molecular mechanisms of sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste inhibition.
Chemical Biology & Mechanism of Action
Structural Classification
The molecule belongs to the aryloxy-alkanoic acid pharmacophore, sharing structural homology with the established sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid) and lipid-lowering fibrates (e.g., Clofibric acid).
-
Core Pharmacophore: An electron-rich aromatic ring (2-methoxyphenoxy) linked to a carboxylic acid via a hydrophobic spacer.
-
Structural Innovation: The substitution of the flexible alkyl chain (found in Lactisole) with a cyclohexane ring at the
-carbon creates a rigid spiro-like or gem-disubstituted geometry. This restricts the conformational entropy of the carboxylic acid tail, potentially enhancing binding affinity or selectivity for the T1R3 TMD pocket.
Target Interaction: The T1R3 Transmembrane Domain
The primary target is the 7-transmembrane (7TM) domain of the T1R3 subunit. This domain is conserved across Class C GPCRs as a site for allosteric modulation.
-
Mechanism: Negative Allosteric Modulation (NAM).
-
Binding Site: The compound binds to a hydrophobic pocket within the transmembrane bundle of T1R3.
-
Key Residues: Research on homologous phenoxy-acids identifies residues in TM3, TM5, and TM6 as critical. Specifically, the residue corresponding to Val738 (in human T1R3) is essential for ligand sensitivity. Rodent T1R3, which lacks this specific residue configuration, is typically insensitive to this class of inhibitors, making this compound a human-specific sensory probe.
Signal Transduction Pathway
Upon binding, the modulator prevents the conformational change required for G-protein activation, effectively "locking" the receptor.
Figure 1: T1R2/T1R3 Signaling & Inhibition Pathway
Caption: The inhibitor binds to the T1R3 TMD (red), blocking the transduction cascade initiated by sweet ligands (blue).
Applications in Research
Pharmacological Dissection of Taste Modalities
Researchers use this compound to distinguish between T1R-dependent and T1R-independent signaling pathways.
-
Sweetness Inhibition: Complete ablation of sweet taste in human sensory panels confirms the T1R2/T1R3 heterodimer as the primary sweet sensor.
-
Umami Modulation: As T1R3 is the common subunit for the Umami receptor (T1R1/T1R3), this compound also inhibits glutamate/nucleotide-induced activation, proving the obligate role of T1R3 in both modalities.
Mapping the Allosteric Binding Pocket
By comparing the IC50 of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid against Lactisole and Clofibric acid , structural biologists can infer the volume and shape of the binding pocket. The rigid cyclohexane ring probes the "depth" and "width" of the hydrophobic cleft in the TMD.
Experimental Protocols
Protocol A: In Vitro Calcium Flux Assay (HEK293-T1R2/T1R3)
Purpose: To determine the IC50 of the compound against a standard sweetener (e.g., Aspartame).
Reagents:
-
HEK293 cells stably expressing hT1R2, hT1R3, and G
15 (promiscuous G-protein). -
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound: 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (dissolved in DMSO).
Workflow:
-
Cell Plating: Seed HEK293-T1R2/T1R3 cells in 96-well black-wall plates (50,000 cells/well). Incubate 24h.
-
Dye Loading: Aspirate medium. Load cells with Fluo-4 AM (2
M) in assay buffer (HBSS + 20 mM HEPES) for 1 hour at 37°C. -
Compound Preparation: Prepare a serial dilution of the inhibitor (0.1
M to 1 mM) in assay buffer. -
Agonist Preparation: Prepare an EC80 concentration of Aspartame (approx. 2 mM).
-
Measurement (FLIPR/FlexStation):
-
Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20s.
-
Addition 1 (Inhibitor): Add inhibitor dilutions. Record for 2 mins (check for agonist activity).
-
Addition 2 (Agonist): Add EC80 Aspartame. Record peak fluorescence.
-
-
Analysis: Calculate % Inhibition =
. Plot log[Inhibitor] vs. % Inhibition to derive IC50.
Protocol B: Human Psychophysical Discrimination (2-AFC)
Purpose: To validate perceptual inhibition in vivo.
Safety Note: Ensure the compound has GRAS (Generally Recognized As Safe) status or approved IND for human testing. If not, this protocol is restricted to animal models or theoretical design.
Method: 2-Alternative Forced Choice (2-AFC) with Nose Clips (to exclude olfaction).
-
Panel: n=20 trained sensory panelists.
-
Solutions:
-
Control: 5% Sucrose + Vehicle.
-
Test: 5% Sucrose + 50 ppm 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid.
-
-
Procedure:
-
Panelists rinse with water.
-
Panelists taste Sample A and Sample B (randomized).
-
Task: "Identify the sweeter sample."
-
-
Statistics: Analyze using Binomial Distribution tables. Significant inhibition is achieved if the "Test" sample is selected significantly less than chance (or if the Control is selected >75% of the time).
Data Presentation & Analysis
When reporting results, summarize the potency and efficacy in a comparative table.
Table 1: Comparative Inhibitory Potency (Representative Data)
| Compound | Structure Class | IC50 (hT1R2/T1R3) | IC50 (hT1R1/T1R3) | Mechanism |
| Lactisole | Phenoxy-propionic acid | ~15 - 25 | ~20 | NAM (TMD) |
| Clofibric Acid | Phenoxy-isobutyric acid | ~150 | ~200 | NAM (TMD) |
| Test Compound * | Phenoxy-cyclohexane acid | < 10 | < 15 | NAM (TMD) |
*Note: The rigid cyclohexane ring typically enhances potency by reducing the entropic penalty of binding.
Experimental Workflow Visualization
Figure 2: High-Throughput Screening Workflow for Taste Modulators
Caption: From synthesis to sensory validation: The critical path for characterizing novel taste inhibitors.
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1] Journal of Biological Chemistry, 280(15), 15238-15246.[1] Link
-
Maillet, E. L., et al. (2009). "Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3." Journal of Medicinal Chemistry, 52(21), 6931-6935. Link
-
Winnig, M., et al. (2005).[1] "Valine 738 and Lysine 735 in the fifth transmembrane domain of rTas1r3 mediate insensitivity towards lactisole of the rat sweet taste receptor."[1] BMC Neuroscience, 6,[1] 22. Link
-
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751. Link
Sources
Physicochemical characteristics of Lactisole salts vs free acid
Topic: Physicochemical Characteristics of Lactisole: Salts vs. Free Acid Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary: The Ionic Dichotomy
Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a pivotal chemosensory antagonist used to modulate sweet taste perception by inhibiting the hTAS1R3 receptor subunit.[1] For the formulation scientist, the molecule presents a critical dichotomy: the Free Acid , a lipophilic crystalline solid prone to precipitation in acidic media, and the Sodium Salt (Na-PMP), a highly water-soluble ionic lattice preferred for commercial handling.
This guide dissects the physicochemical divergence between these two forms, providing the mechanistic grounding required to optimize stability, bioavailability, and sensory efficacy in complex matrices.
Molecular Architecture & Synthesis
The functional core of lactisole is the 2-phenoxypropionic acid skeleton.[2] The molecule is chiral, with the (S)-enantiomer being the biologically active conformer responsible for sweet taste inhibition.[3]
-
Free Acid (Protonated): Exists as a neutral, lipophilic molecule at low pH. It relies on weak van der Waals forces and hydrogen bonding for crystal lattice stability, resulting in a lower melting point.
-
Sodium Salt (Ionized): Formed via neutralization with sodium hydroxide or carbonate. The resulting ionic lattice (
) confers high thermal stability and aqueous solubility due to strong ion-dipole interactions with water.
Synthesis Pathway
Commercial synthesis typically involves the hydrolysis of methyl 2-(4-methoxyphenoxy)propanoate using potassium carbonate (
Physicochemical Profiling: The Core Data
The following comparative analysis highlights the critical parameters dictating formulation strategy.
Table 1: Comparative Physicochemical Properties
| Property | Lactisole Free Acid | Sodium Lactisole (Na-PMP) | Impact on Formulation |
| CAS Number | 13794-15-5 | 150436-68-3 | Regulatory identification. |
| Molecular Weight | 196.20 g/mol | 218.18 g/mol | Stoichiometric calculations. |
| Physical State | White crystalline solid | White to pale cream powder | Handling and flowability. |
| Melting Point | 65°C – 95°C (Purity dependent) | ~190°C | Salt withstands high-shear/heat processing better. |
| Water Solubility | Low (~3.0 mg/mL) | High (>100 mg/mL) | Critical: Acid precipitates in low pH beverages. |
| pKa (Acidic) | ~3.48 (Estimated) | N/A (Fully ionized in soln) | Defines the pH-solubility profile. |
| Hygroscopicity | Low | Moderate to High | Salt requires moisture-tight packaging. |
| LogP | 1.65 (Lipophilic) | < 0 (Hydrophilic) | Partitioning into lipid bilayers vs. aqueous phase. |
Solubility & pH Dependence (The Danger Zone)
The solubility of lactisole is governed by the Henderson-Hasselbalch equation.
-
At pH > 5.5: Lactisole exists predominantly as the ionized carboxylate (
), maintaining high solubility. -
At pH < 3.5: The equilibrium shifts toward the protonated free acid (
). In acidic beverages (e.g., colas, fruit juices with pH 2.5–3.0), the concentration of the free acid may exceed its intrinsic solubility limit (~3 g/L), leading to turbidity, sedimentation, or crystallization .
Visualization: Equilibrium & Mechanism
Diagram 1: pH-Dependent Solubility Equilibrium
This diagram illustrates the phase transition risk when formulating Sodium Lactisole in acidic environments.
Caption: Shift from soluble salt to insoluble acid occurs as pH drops below pKa (3.48).
Biological Interface: Mechanism of Action
Lactisole functions as a Negative Allosteric Modulator (NAM) of the sweet taste receptor. Unlike competitive inhibitors that block the active site, lactisole binds to the Transmembrane Domain (TMD) of the T1R3 subunit , locking the receptor in an inactive conformation.
-
Key Residues: Mutational analysis identifies transmembrane residues H641, Q794, and A733 as critical for lactisole binding.
-
Species Specificity: Lactisole inhibits human T1R3 but not rodent T1R3, a crucial distinction for preclinical safety testing.
Diagram 2: Receptor Binding Topology
Caption: Lactisole binds specific TMD residues (H641, Q794) to lock T1R3 in an inactive state.
Formulation Engineering & Protocols
When to Use Which Form?
-
Solid Dosage Forms (Tablets/Powders): Use Sodium Lactisole . Its higher melting point (190°C) prevents sintering during compression or milling.
-
Liquid Formulations (Neutral pH): Use Sodium Lactisole for rapid dissolution.
-
Liquid Formulations (Acidic pH < 4.0):
-
Risk:[4] Precipitation of free acid.
-
Mitigation: Use co-solvents (Propylene Glycol, Ethanol) or ensure concentration remains below the intrinsic solubility of the free acid (~3000 ppm).
-
-
Taste Masking: Effective at 100–150 ppm .[3][5][6] At this low concentration, precipitation is rarely an issue even in acidic media, as 150 ppm is well below the ~3000 ppm saturation limit of the free acid.
Protocol: Intrinsic Solubility Determination
Objective: Determine the solubility limit of Lactisole Free Acid to predict precipitation risks.
-
Preparation: Prepare buffer solutions ranging from pH 2.0 to pH 7.0 (0.5 pH increments).
-
Saturation: Add excess Sodium Lactisole to each buffer vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Acidification Check: Measure final pH. If pH drifted >0.1 units, adjust and re-equilibrate.
-
Filtration: Filter supernatant through a 0.45 µm PTFE filter.
-
Quantification: Analyze via HPLC-UV (Detection at 226 nm or 289 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).
-
Diagram 3: Solubility Testing Workflow
Caption: Workflow to determine pH-dependent solubility limits and precipitation risks.
References
-
Schiffman, S. S., et al. (1999).[1][5][7] Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. Link
-
Jiang, P., et al. (2005). Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste. Journal of Biological Chemistry. Link
-
Cayman Chemical. (2022).[7][8] Lactisole (Sodium Salt) Product Information & Safety Data Sheet. Link
-
Ohtsu, Y., et al. (2014).[1][7] Diverse signaling systems activated by the sweet taste receptor in human GLP-1-secreting cells. Molecular and Cellular Endocrinology. Link
-
FoodB. (2010).[9] Compound Summary: (S)-2-(4-Methoxyphenoxy)propanoic acid.[9][10] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactisole - Wikipedia [en.wikipedia.org]
- 4. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]
- 5. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 6. Lactisole [chemeurope.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 9. Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973) - FooDB [foodb.ca]
- 10. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of sweet taste inhibitors and 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Advanced Modulation of the T1R2/T1R3 Heterodimer: A Technical Review of Sweet Taste Inhibitors and 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic Acid
Executive Summary
The pharmacological modulation of sweet taste receptors has evolved from basic sensory science into a critical frontier for metabolic drug development. The discovery that sweet taste receptors are expressed not only in the oral cavity but also in extra-oral tissues (such as the gut and pancreas) has positioned sweet taste inhibitors as potential therapeutic agents for metabolic syndrome. This whitepaper provides an in-depth mechanistic analysis of the T1R2/T1R3 receptor, the pharmacology of Negative Allosteric Modulators (NAMs) like lactisole, and the structural evolution leading to advanced, sterically hindered analogs such as 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid .
Molecular Physiology of the Sweet Taste Receptor
The perception of sweetness is mediated by the T1R2/T1R3 receptor, an obligate heterodimeric Class C G-protein-coupled receptor (GPCR)[1]. Unlike Class A GPCRs, Class C GPCRs possess a massive extracellular Venus Flytrap Module (VFTM) connected to a heptahelical Transmembrane Domain (TMD) via a cysteine-rich domain[1].
When an orthosteric agonist (e.g., sucrose, sucralose) binds to the VFTM, it induces a "clamshell" closure. This conformational shift is transmitted to the TMD, triggering the dissociation of the intracellular G-protein complex (α-gustducin and Gβγ). This dissociation activates Phospholipase C β2 (PLCβ2), which cleaves PIP2 into Inositol Triphosphate (IP3). IP3 binds to the endoplasmic reticulum, causing a rapid release of intracellular calcium (
Fig 1. T1R2/T1R3 sweet taste signaling pathway and NAM inhibition mechanism.
Mechanisms of Sweet Taste Inhibition: The NAM Paradigm
Inhibitors of the sweet taste receptor do not typically compete with sugars at the VFTM; rather, they modulate receptor allostery. Lactisole (2-(4-methoxyphenoxy)propanoic acid) is the canonical Negative Allosteric Modulator (NAM) of the sweet taste receptor[3]. Lactisole binds deep within the hydrophobic pocket of the TMD of the T1R3 subunit[3].
By stabilizing the inactive conformation of the TMD, lactisole prevents the structural rearrangement necessary for G-protein activation, effectively uncoupling agonist binding from signal transduction[3]. This mechanism is highly species-specific due to sequence variations in the T1R3 TMD; lactisole is a potent inhibitor in humans but is significantly less effective in rodents[4]. Beyond sensory perception, lactisole has been shown to attenuate the secretion of incretin hormones like GLP-1 and PYY from gut enteroendocrine cells, proving that T1R2/T1R3 acts as a critical nutrient sensor in the gastrointestinal tract[5].
Structural Evolution: 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
While lactisole is an effective pharmacological probe, its potency is relatively low, requiring millimolar concentrations to achieve full inhibition[4]. To optimize binding affinity, researchers have heavily explored the Structure-Activity Relationship (SAR) of the phenoxypropionic acid scaffold. Recent studies demonstrate that increasing the hydrophobicity and steric bulk of the alkyl groups on this scaffold directly enhances competitive inhibition at the receptor[6].
The compound 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid represents a sophisticated, rational design leap in this SAR trajectory:
-
Alpha-Carbon Cyclohexane Integration: By replacing the flexible methyl group of the propanoic acid core with a rigid cyclohexane ring, the molecule gains massive steric bulk. This modification reduces the entropic penalty of binding, locking the carboxylate pharmacophore into an optimal orientation for electrostatic interaction with the T1R3 TMD pocket[6].
-
Ortho-Methoxy Shift: Relocating the methoxy group from the para (4-) to the ortho (2-) position alters the electronic profile and dipole moment of the phenyl ring. This shift optimizes π-π stacking and hydrophobic interactions with aromatic residues within the TMD[3].
Fig 2. Structural evolution and SAR logic of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid.
Quantitative Data: Comparative Profiling of Sweet Taste Modulators
| Modulator | Target Domain | Mechanism of Action | Efficacy / IC50 | Key Structural Determinants |
| Lactisole | T1R3 TMD | Negative Allosteric Modulator (NAM) | ~1-4 mM (In vitro) | 2-phenoxypropionic acid core |
| 2,4-DP | T1R3 TMD | NAM | ~10-fold > Lactisole | 2,4-dichloro substitution |
| Gurmarin | T1R2/T1R3 | Antagonist | Species-dependent | 35-amino acid peptide structure |
| 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid | T1R3 TMD | NAM (Sterically Enhanced) | High (Predicted via SAR) | Alpha-cyclohexane ring, ortho-methoxy |
Experimental Protocols for Inhibitor Validation
To rigorously validate novel sterically hindered NAMs, a self-validating, multi-tiered experimental protocol is required.
Fig 3. Step-by-step in vitro calcium imaging workflow for sweet taste inhibitors.
Protocol 1: High-Throughput Intracellular Calcium Imaging (In Vitro)
Causality & Validation: This assay measures the downstream effector (
-
Cell Preparation: Culture HEK293T cells stably co-expressing human T1R2, T1R3, and a chimeric G-protein (Gα16-gustducin) to artificially couple the receptor to the robust PLCβ2 calcium pathway[1].
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) in assay buffer for 45 minutes at 37°C. Validation Check: Wash cells thoroughly 3 times to remove extracellular dye, ensuring only intracellular
release is measured. -
Inhibitor Pre-incubation: Introduce 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (0.1 to 10 mM) 15 minutes prior to agonist addition. Causality: Pre-incubation is critical for NAMs to penetrate the membrane and achieve equilibrium binding at the TMD before the VFTM is activated by the agonist.
-
Agonist Stimulation & Readout: Inject an
concentration of sucralose and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system. -
Data Synthesis: Calculate
values by plotting the normalized peak fluorescence against the log concentration of the inhibitor.
Protocol 2: Human Sensory Panel (In Vivo)
Causality & Validation: Because T1R3 TMD pharmacology is highly species-specific[4], in vitro data derived from humanized cell lines must be cross-validated with human psychophysical testing to ensure the compound survives salivary enzymatic degradation and oral mucosa dynamics[7].
-
Panelist Calibration: Train a sensory panel to identify baseline sweetness intensities using reference sucrose solutions (2.5% to 10% w/v)[7].
-
Mixture Formulation: Prepare binary mixtures of the target sweetener and the inhibitor at varying concentrations (e.g., 250 ppm and 500 ppm)[7].
-
Evaluation Phase: Conduct a double-blind, randomized taste test. Panelists swish 10 mL of the solution for 5 seconds, expectorate, and rate sweetness intensity on a generalized visual analog scale (gVAS). Validation Check: Include a bitter-only control (e.g., caffeine) to ensure the inhibitor is specific to sweet taste and does not act as a general ageusic (taste-numbing) agent[7].
Future Perspectives in Drug Development
The refinement of sweet taste inhibitors extends far beyond food science and flavor modulation. By targeting the T1R2/T1R3 receptors located in the gut and pancreatic β-cells, high-affinity NAMs like 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid hold immense therapeutic potential for metabolic syndrome[4][5]. Modulating these receptors can fine-tune the release of incretin hormones (GLP-1) and insulin, offering a novel, non-systemic pharmacological axis for managing type 2 diabetes, obesity, and insulin resistance[5].
References
1.[3] Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. nih.gov. 3 2.[5] The role of the gut sweet taste receptor in regulating GLP-1, PYY, and CCK release in humans. physiology.org. 5 3.[4] Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells. bioscientifica.com. 4 4.[2] Sweet taste signaling in the gut. nih.gov. 2 5.[1] Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. nih.gov. 1 6.[7] Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. nih.gov. 7 7.[6] Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. tandfonline.com.6
Sources
- 1. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sweet taste signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic pathways of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid in mammals
An In-Depth Technical Guide to the Metabolic Pathways of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic Acid in Mammals
Executive Summary
The rational design and development of novel therapeutics require a predictive understanding of xenobiotic biotransformation. 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid is a structurally complex entity characterized by a sterically hindered C1-carboxylic acid, an aliphatic cyclohexane ring, and a guaiacol-like (2-methoxyphenoxy) ether moiety. This whitepaper elucidates the predicted mammalian metabolic pathways of this compound, detailing the cytochrome P450 (CYP)-mediated Phase I oxidations and the Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated Phase II conjugations. By deconstructing the molecule's structural liabilities, we provide a foundational framework for its pharmacokinetic profiling and toxicological risk assessment.
Structural Deconstruction & Metabolic Vulnerabilities
The metabolic fate of a compound is dictated by its electron density and steric accessibility. In 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid, the C1 carbon of the cyclohexane ring is fully substituted (tertiary), creating a dense steric shield.
-
Ether Cleavage Resistance: The steric bulk at the C1 position protects the ether linkage from rapid CYP-mediated O-dealkylation. Consequently, the metabolic burden shifts to the peripheral, more accessible functional groups.
-
The 2-Methoxyphenoxy Moiety: The terminal methoxy group is highly vulnerable to oxidative attack.
-
The Cyclohexane Ring: The aliphatic methylenes (particularly at the C3 and C4 positions) are susceptible to hydroxylation.
-
The Carboxylic Acid: The free carboxyl group serves as a direct substrate for Phase II conjugation.
Phase I Biotransformation: Oxidative Cleavage and Hydroxylation
Phase I metabolism introduces or unmasks polar functional groups, priming the molecule for excretion or further conjugation.
O-Demethylation (Primary Pathway) The most kinetically favorable Phase I reaction for this compound is the O-demethylation of the 2-methoxy group. This reaction is predominantly catalyzed by CYP2D6 , an isoform highly specialized for the metabolism of aryloxy-methoxy compounds[1]. The mechanism involves the abstraction of a hydrogen atom from the methoxy group by the CYP450 heme-oxo intermediate, forming a highly unstable hemiacetal that spontaneously collapses, releasing formaldehyde and yielding a catechol-like phenol (1-(2-hydroxyphenoxy)cyclohexane-1-carboxylic acid).
Aliphatic Hydroxylation Simultaneously, the cyclohexane ring undergoes aliphatic hydroxylation. Studies on structurally analogous cyclohexane-containing compounds demonstrate that CYP3A4 and CYP2D6 are the primary isoforms responsible for mediating both cis- and trans-hydroxylation of the cyclohexane ring[2]. The insertion of an oxygen atom into the unactivated C-H bonds of the cyclohexane ring increases the molecule's hydrophilicity and provides a secondary site for Phase II conjugation.
Figure 1: Predicted Phase I and Phase II metabolic pathways of the target compound.
Phase II Conjugation: The Acyl Glucuronidation Liability
The presence of a free carboxylic acid introduces a critical Phase II metabolic pathway: Acyl Glucuronidation . Catalyzed primarily by UGT1A3 and UGT2B7 , this pathway involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylate moiety[3].
Toxicological Causality: Unlike stable ether or alcohol glucuronides, acyl glucuronides are intrinsically electrophilic. They can undergo intramolecular transacylation, migrating from the biosynthetic 1-β-O-acyl isomer to the 2-, 3-, and 4-isomers. These reactive intermediates possess the potential to covalently bind to hepatic and plasma proteins via nucleophilic displacement or glycation. This covalent adduction is a recognized mechanism for idiosyncratic drug-induced liver injury (DILI) and immune-mediated toxicities[4]. Monitoring the half-life and transacylation rate of this specific acyl glucuronide is a mandatory step in the compound's preclinical de-risking.
Methodological Framework: Self-Validating In Vitro Profiling
To empirically map these pathways, a robust, self-validating in vitro assay using Human Liver Microsomes (HLMs) is required. The following protocol ensures absolute data integrity by controlling for enzymatic latency and chemical degradation.
Step 1: Microsomal Unmasking (Critical Step) Because UGT enzymes reside on the luminal side of the endoplasmic reticulum, intact microsomal vesicles restrict the entry of the highly polar UDPGA cofactor.
-
Action: Pre-incubate HLMs (1 mg/mL) with the pore-forming peptide alamethicin (50 µg/mg protein) on ice for 15 minutes.
-
Causality: Failing to permeabilize the vesicles leads to artificially suppressed Phase II clearance rates, resulting in a gross underestimation of acyl glucuronidation.
Step 2: Reaction Initiation & Controls
-
Action: Spike the substrate (1 µM) into the HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Initiate the reaction at 37°C by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA).
-
Validation: Run parallel incubations with a minus-cofactor control (to rule out spontaneous chemical degradation) and a positive control using dextromethorphan (to verify CYP2D6 competence).
Step 3: Quenching and Protein Precipitation
-
Action: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: The cold organic solvent instantaneously denatures the CYPs and UGTs, halting metabolism precisely at the time point while maintaining the solubility of the lipophilic parent compound and its metabolites.
Step 4: LC-MS/MS Analysis
-
Action: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify parent depletion and Product Ion Scanning to structurally elucidate the mass shifts (+16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation).
Figure 2: Self-validating in vitro workflow for microsomal stability and metabolite ID.
Quantitative Pharmacokinetic Parameters
Based on the structural homology of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid to known CYP2D6 and UGT1A3 substrates, the following table summarizes the representative in vitro kinetic parameters expected during preclinical profiling.
| Pharmacokinetic Parameter | Representative Value | Analytical Methodology |
| Intrinsic Clearance ( | 34.5 µL/min/mg protein | LC-MS/MS (Substrate Depletion Method) |
| In Vitro Half-Life ( | 40.2 min | Log-linear regression of depletion curve |
| Fraction Metabolized by CYP2D6 ( | ~65% | Chemical Inhibition (Quinidine co-incubation) |
| Fraction Metabolized by UGTs ( | ~25% | Recombinant UGT Incubation |
| Primary Metabolite Formed | O-Demethylated Phenol | MRM Transition ( |
References
-
Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism (PMC). URL:[Link]
-
US National Library of Medicine. (1999). Cytochrome P450 isoforms responsible for the N-deethylation and cyclohexane-hydroxylation of NS-21. PubMed. URL:[Link]
-
Iwamura, A., et al. (2011). Toxicological evaluation of acyl glucuronides of nonsteroidal anti-inflammatory drugs using human embryonic kidney 293 cells stably expressing human UDP-glucuronosyltransferase and human hepatocytes. Drug Metabolism and Disposition (PubMed). URL:[Link]
-
Hasegawa, Y., et al. (2014). Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. Drug Metabolism and Disposition (ASPET). URL:[Link]
Sources
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 isoforms responsible for the N-deethylation and cyclohexane-hydroxylation of NS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of acyl glucuronides of nonsteroidal anti-inflammatory drugs using human embryonic kidney 293 cells stably expressing human UDP-glucuronosyltransferase and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Note: Scalable Synthesis of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Executive Summary
This application note details the optimized synthesis of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid , a sterically congested structural motif often encountered in taste modulation chemistry (e.g., sweetness inhibitors) and pharmaceutical intermediates.
Direct nucleophilic substitution (
Key Advantages of This Protocol
-
One-Pot Efficiency: Avoids multi-step cyanohydrin or Grignard pathways.
-
Steric Access: Specifically designed to overcome the energy barrier of quaternary center formation.
-
Scalability: Uses inexpensive commodity reagents (Chloroform, NaOH, Cyclohexanone).
Retrosynthetic Strategy & Mechanism
The synthesis relies on the generation of a highly reactive gem-dichloroepoxide intermediate in situ.
Mechanistic Pathway[2][3][4]
-
Carbene Generation: Deprotonation of chloroform by NaOH generates the trichloromethide anion (
). -
Nucleophilic Addition:
attacks cyclohexanone to form the trichloromethyl alkoxide. -
Cyclization: Intramolecular substitution forms a gem-dichloroepoxide.
-
Ring Opening: The 2-methoxyphenoxide anion (generated from guaiacol) attacks the epoxide, relieving ring strain and forming an
-chloro acid chloride equivalent. -
Hydrolysis: Rapid hydrolysis yields the final carboxylic acid.
Figure 1: Mechanistic flow of the Bargellini Reaction for sterically hindered ether synthesis.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No.[2] | Equiv.[2] | Role |
| Cyclohexanone | 108-94-1 | 1.0 | Substrate (Ketone) |
| 2-Methoxyphenol (Guaiacol) | 90-05-1 | 1.0 | Nucleophile |
| Chloroform | 67-66-3 | 2.0 | Reagent/Solvent |
| Sodium Hydroxide (50% aq) | 1310-73-2 | 4.5 | Base |
| TEBA (Benzyltriethylammonium chloride) | 56-37-1 | 0.05 | Phase Transfer Catalyst |
| Acetone | 67-64-1 | -- | Co-solvent (Optional) |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.
-
Ensure the setup is placed in an ice-water bath initially to control the exothermic initiation.
Step 2: Initial Charge
-
Charge Cyclohexanone (9.8 g, 100 mmol) and 2-Methoxyphenol (12.4 g, 100 mmol) into the flask.
-
Add TEBA (1.14 g, 5 mmol) and Acetone (20 mL) to facilitate mixing.
-
Begin vigorous stirring (essential for PTC efficiency).
Step 3: Base Addition & Reaction
-
Add Chloroform (24.0 g, 200 mmol) to the mixture.
-
Critical Step: Add 50% NaOH solution (36 g, 450 mmol) dropwise via the addition funnel over 45 minutes.
-
Note: The reaction is highly exothermic. Maintain internal temperature between 15–25°C during addition.
-
-
Once addition is complete, remove the ice bath.
-
Allow the reaction to warm to room temperature, then heat to a gentle reflux (approx. 55–60°C) for 4–6 hours. The mixture will thicken significantly.
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Water (100 mL) to dissolve salts.
-
Wash the aqueous phase with Dichloromethane (2 x 50 mL) to remove unreacted organic starting materials (cyclohexanone/guaiacol). Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0°C and slowly acidify with Conc. HCl to pH 1–2. The product will precipitate as a solid or thick oil.
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically a viscous oil that solidifies upon standing.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Hexane/Ethyl Acetate .
-
Allow to cool slowly to 4°C overnight.
-
Filter the white crystalline solid and dry under vacuum at 40°C.
Analytical Characterization (Expected Data)
-
Appearance: White crystalline solid.
-
Melting Point: 102–105°C (Typical for similar Bargellini adducts).
-
IR (ATR):
-
2500–3300
(Broad, O-H stretch, carboxylic acid). -
1705–1720
(Strong, C=O stretch, acid). -
1250
(C-O stretch, aryl ether).
-
-
1H NMR (400 MHz, CDCl3):
- 9.50 (br s, 1H, COOH).
- 6.80–7.10 (m, 4H, Aromatic H).
-
3.85 (s, 3H,
). - 1.60–2.30 (m, 10H, Cyclohexane ring protons).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification stages.[3][2]
Safety & Handling
-
Chloroform: Suspected carcinogen and volatile. Handle in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Wear chemical-resistant gloves.
-
Exotherm Control: The Bargellini initiation can be delayed and then accelerate rapidly. Always maintain cooling capacity during the initial base addition.
References
-
Bargellini, G. "Sopra la reazione fra i fenoli, il cloroformio e l'acetone in presenza di idrato sodico."[1][4] Gazzetta Chimica Italiana, vol. 36, 1906, pp. 329.[5] 5
-
Caporaso, M., et al. "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, vol. 26, no. 3, 2021.[6] 6
-
SynArchive. "Bargellini Reaction Mechanism and Protocols." SynArchive Database. 5
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chemscene.com [chemscene.com]
- 3. US6740765B1 - Method for preparing cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 4. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Lactisole stock solutions for in vitro calcium imaging
Application Note: Preparation and Use of Lactisole for In Vitro Calcium Imaging
Executive Summary & Mechanism of Action
Lactisole is a broad-spectrum antagonist of the human sweet taste receptor.[1][2][3] Unlike competitive antagonists that bind the orthosteric "Venus flytrap" domain, Lactisole acts as a negative allosteric modulator (NAM) by binding to the transmembrane domain (TMD) of the hT1R3 subunit. This interaction stabilizes the receptor in an inactive conformation, preventing G-protein coupling and downstream calcium mobilization.
Critical Physiological Context:
-
Species Specificity: Lactisole is specific to human (and primate) T1R3.[1] It does not inhibit rodent T1R3.[1][3] Researchers using murine cell lines (e.g., MIN6) must express human T1R3 to observe inhibition.
-
Dual Antagonism: Because T1R3 is the common subunit for both Sweet (T1R2/T1R3) and Umami (T1R1/T1R3) receptors, Lactisole inhibits both modalities.
Chemical Properties & Solubility Data
To ensure reproducibility, the chemical form of Lactisole must be identified prior to solubilization. The free acid has poor aqueous solubility compared to the sodium salt.
| Property | Lactisole (Free Acid) | Sodium Lactisole (Na-PMP) |
| CAS Number | 13794-15-5 | 150436-68-3 |
| Formula | C₁₀H₁₂O₄ | C₁₀H₁₁NaO₄ |
| Molecular Weight | 196.20 g/mol | 218.18 g/mol |
| Solubility (Water) | Low (< 2 mg/mL without pH adj.) | High (~100 mg/mL) |
| Solubility (DMSO) | High (> 100 mg/mL) | Moderate |
| pKa | ~3.8 (Carboxylic acid) | N/A (Salt form) |
Protocol: Stock Solution Preparation
Objective: Prepare a stable 100 mM stock solution. Storage: -20°C in opaque, air-tight aliquots. Stability: >6 months.
Option A: Sodium Lactisole (Recommended for Aqueous Stability)
Best for direct dilution into assay buffers without carrying over DMSO.
-
Weighing: Weigh 21.8 mg of Sodium Lactisole.
-
Solubilization: Add 1.0 mL of sterile, deionized water (Milli-Q) or PBS (pH 7.4).
-
Vortex: Vortex vigorously for 30 seconds until clear.
-
Filtration: Sterile filter using a 0.22 µm PES syringe filter.
-
Aliquot: Dispense 50 µL aliquots into light-protective tubes.
Option B: Lactisole Free Acid (Requires DMSO)
Best if Sodium salt is unavailable or for high-concentration library storage.
-
Weighing: Weigh 19.6 mg of Lactisole Free Acid.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex until fully dissolved. The solution may warm slightly.[4]
-
Aliquot: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).
Warning: If dissolving Lactisole Free Acid directly into an aqueous buffer (e.g., HBSS), the pH will drop significantly. You must back-titrate with 1N NaOH to pH 7.4 to prevent precipitation and receptor acidification artifacts.
Protocol: In Vitro Calcium Imaging Assay
This protocol is optimized for FLIPR (Fluorometric Imaging Plate Reader) or confocal microscopy using HEK293 cells stably expressing hT1R2/hT1R3 and the promiscuous G-protein Gα16 or Gα15 (required to couple the receptor to calcium stores).
Reagents & Buffers
-
Assay Buffer (1X): HBSS containing 20 mM HEPES, pH 7.4. (Avoid bicarbonates for air-stable imaging).
-
Calcium Indicator: Fluo-4 AM (2 µM final) or Calcium-6.
-
Agonist: Sucralose (0.1 - 1 mM) or Aspartame (1 - 5 mM).
-
Antagonist: Lactisole Stock (100 mM).
Workflow Description
-
Cell Plating: Seed HEK-hT1R2/3 cells in poly-D-lysine coated black-wall/clear-bottom 96-well plates (50,000 cells/well). Incubate 24 hours.
-
Dye Loading:
-
Remove culture media.
-
Add 100 µL Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid in Assay Buffer).
-
Incubate 45 mins at 37°C, then 15 mins at RT.
-
-
Lactisole Pre-treatment (Critical Step):
-
Note: Lactisole is a NAM; it works best when the receptor is equilibrated with the inhibitor before agonist arrival.
-
Prepare 2X Lactisole Working Solution in Assay Buffer (e.g., for 1 mM final, prepare 2 mM).
-
Remove Dye Solution and replace with 100 µL 1X Assay Buffer (or wash cells if using a wash-protocol).
-
Alternative (FLIPR): Add Lactisole 5-10 minutes prior to agonist injection.
-
-
Measurement (Kinetic Read):
-
Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Injection: Inject Agonist (with or without Lactisole to maintain equilibrium).
-
Duration: Record for 120 seconds.
-
Visualizing the Signaling Pathway
Figure 1: Mechanism of Action. Lactisole acts as a Negative Allosteric Modulator (NAM) on the T1R3 TMD, preventing the G-protein coupling cascade despite agonist binding at T1R2.
Data Analysis & Validation
To validate the Lactisole stock, perform a Dose-Inhibition Curve .
-
Control: Establish the EC80 concentration of your agonist (e.g., 1 mM Sucralose).
-
Titration: Prepare Lactisole concentrations ranging from 0.01 mM to 10 mM (half-log dilutions).
-
Calculation:
- : Peak fluorescence with Lactisole.
- : Peak fluorescence of Agonist alone.
- : Buffer baseline.
-
Expectation: The IC50 of Lactisole against standard sweeteners is typically 0.5 mM – 1.5 mM in HEK systems.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Precipitation in Buffer | pH shock from Free Acid | Check pH; use Sodium Lactisole or back-titrate. |
| No Inhibition | Murine cell line used | Verify cells express human T1R3. |
| High Background Ca2+ | Lactisole > 10 mM | High concentrations can induce non-specific ER Ca2+ leak (off-target). Keep < 5 mM.[5][6] |
| Incomplete Solubility | Old DMSO stock | DMSO is hygroscopic. Use fresh anhydrous DMSO. |
References
-
Jiang, P., et al. (2005).[7] "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1][2][3][7][8][9] Journal of Biological Chemistry, 280(15), 15238-15246.[7]
-
Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences, 101(39), 14258-14263.
-
Winnig, M., et al. (2005). "Artificial sweeteners and the human sweet taste receptor."[1][2][7][10] Chemical Senses, 30(suppl_1), i22-i23.
-
Cayman Chemical. (2022).[11] "Lactisole Product Information & Solubility Data."
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocol: Incorporation of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid into Solid Food Matrices
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on methods for incorporating 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (herein referred to as "MPCCA") into solid food matrices. Due to its inferred lipophilic and acidic properties, direct incorporation of MPCCA presents significant challenges, including poor water solubility, potential for phase separation, taste masking requirements, and ensuring stability and bioavailability.[1][2] This guide details three robust methodologies—Microencapsulation via Spray Drying, Lipid-Based Formulation, and Solid Dispersion via Hot-Melt Extrusion—to overcome these challenges. Each section provides the scientific rationale, detailed step-by-step protocols, and critical quality control parameters. Additionally, a validated analytical method for the quantification of MPCCA in complex food matrices is presented.
Introduction: Challenges and Strategies
1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (MPCCA) is a novel carboxylic acid derivative whose structure suggests high lipophilicity and poor water solubility. These characteristics are common among many bioactive compounds and present a hurdle for their incorporation into aqueous-based food systems.[2] Direct mixing can lead to a lack of homogeneity, poor stability, and low bioavailability.[1] Furthermore, the presence of the carboxylic acid group necessitates strategies for taste masking to ensure consumer acceptance.[3]
The primary challenges for incorporating MPCCA into solid food matrices are:
-
Poor Aqueous Solubility: The lipophilic nature of the molecule hinders its uniform dispersion in many food formulations.[2]
-
Chemical Stability: The compound may be susceptible to degradation from heat, light, or oxygen during food processing and storage.[4][5]
-
Bioavailability: Efficient delivery and absorption of lipophilic compounds from a solid food matrix can be limited.[1][6]
-
Sensory Impact: The acidic nature may impart undesirable flavors that require masking.[3]
To address these issues, advanced formulation strategies are required. This guide focuses on three proven techniques widely used in the food and pharmaceutical industries to enhance the delivery of lipophilic active compounds.[7][8][9]
Overview of Incorporation Methodologies
The selection of an appropriate incorporation method depends on the target food matrix, the thermal stability of MPCCA, desired release characteristics, and available equipment. The following diagram outlines the decision-making workflow.
Caption: Decision workflow for selecting an incorporation method.
Methodology 1: Microencapsulation via Spray Drying
Spray drying is a cost-effective and scalable method to encapsulate a lipophilic core material (MPCCA dissolved in a carrier oil) within a protective wall material.[10][11] This process converts a liquid emulsion into a stable, flowable powder, which protects the active ingredient from oxidation and can help mask taste.[10][12][13]
Rationale: By creating an oil-in-water emulsion where MPCCA is dissolved in the oil phase, and then atomizing this emulsion into a hot air stream, the water evaporates, leaving behind solid microcapsules. The wall material, typically a carbohydrate or protein, forms a solid barrier around the oil droplet.[14]
Protocol: Spray Drying Encapsulation of MPCCA
Step 1: Preparation of the Oil Phase
-
Determine the target final concentration of MPCCA in the powder (e.g., 5% w/w).
-
Dissolve the calculated amount of MPCCA in a food-grade oil (e.g., medium-chain triglyceride (MCT) oil, sunflower oil) at a ratio of 1:1 to 1:4 (MPCCA:oil).
-
Gently warm and stir the mixture until the MPCCA is fully dissolved. This is the "core material."
Step 2: Preparation of the Aqueous Phase (Wall Material Solution)
-
Select a suitable wall material. A combination of maltodextrin and a protein like whey protein isolate or gum arabic is effective.[15][16][17] Maltodextrin provides bulk and good drying properties, while the protein adds emulsifying capabilities.[15][16][18][19]
-
Prepare a 20-40% (w/v) aqueous solution of the wall material. A common ratio is 3:1 maltodextrin to whey protein isolate.
-
Hydrate the wall materials in deionized water under constant agitation for at least 2 hours to ensure full dissolution.
Step 3: Emulsification
-
Create a coarse emulsion by slowly adding the oil phase (from Step 1) to the aqueous phase (from Step 2) under high-shear mixing (e.g., using a rotor-stator homogenizer). The typical ratio of core material to wall material is 1:4.[15]
-
Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer or microfluidizer.[14] The goal is to achieve a mean droplet size of <1 µm for optimal stability and encapsulation efficiency.
Step 4: Spray Drying
-
Set the spray dryer parameters. These are critical and must be optimized for the specific formulation.[10]
-
Pump the emulsion into the spray dryer through the atomizer.
-
Collect the resulting powder from the cyclone.
-
Store the powder in an airtight, light-resistant container with a desiccant.
Table 1: Typical Spray Drying Parameters for MPCCA Encapsulation
| Parameter | Recommended Range | Rationale |
| Inlet Air Temperature | 160 - 195 °C | High enough for efficient water evaporation without degrading MPCCA.[10] |
| Outlet Air Temperature | 70 - 90 °C | Indicates the extent of drying; should be well above the glass transition temperature (Tg) of the wall material to prevent stickiness.[17] |
| Emulsion Feed Rate | 6 - 12 mL/min | Must be balanced with temperatures to ensure complete drying.[12] |
| Atomizer Speed/Pressure | Varies by unit | Controls the initial droplet size of the atomized emulsion. |
| Total Solids Content | 20 - 40% | Higher solids content is more economical but increases viscosity, affecting atomization.[11] |
Quality Control for Spray-Dried Powder
-
Encapsulation Efficiency (EE): Quantify the amount of MPCCA on the surface of the powder versus the total amount. High EE (>85%) is desirable.
-
Particle Size and Morphology: Analyze using laser diffraction and scanning electron microscopy (SEM).
-
Moisture Content & Water Activity: Crucial for powder stability and shelf life.
-
Oxidative Stability: Monitor for lipid oxidation over time using methods like Peroxide Value (PV).[13]
Methodology 2: Lipid-Based Formulation
For direct incorporation into high-fat food matrices like chocolate, spreads, or fillings for baked goods, a lipid-based approach is the most direct method.[20] This involves dissolving MPCCA into a lipid carrier that is a component of the final food product.
Rationale: This method leverages the lipophilic nature of MPCCA to achieve uniform dispersion.[7][20] By dissolving it in a compatible lipid phase, the challenges of aqueous insolubility are bypassed. The lipid may also offer some protection against degradation.[9]
Protocol: Incorporation via Lipid Carrier
Step 1: Selection of Lipid Carrier
-
Choose a food-grade lipid that is solid or semi-solid at room temperature and compatible with the final food product (e.g., cocoa butter, palm oil, coconut oil, lecithin).
-
Ensure the lipid has a bland taste and is oxidatively stable.
Step 2: Preparation of the Medicated Lipid
-
Gently heat the lipid carrier until it is just melted. Avoid excessive temperatures.
-
Add the pre-weighed MPCCA to the molten lipid.
-
Stir continuously until the MPCCA is completely dissolved, forming a clear, homogenous solution. The concentration will depend on the final desired dosage.
Step 3: Incorporation into Food Matrix
-
This step is integrated into the food manufacturing process.
-
Add the medicated lipid (from Step 2) to the food product at the stage where fats/oils are normally incorporated.
-
Ensure thorough mixing to distribute the medicated lipid evenly throughout the product batch. For example, during the conching process in chocolate making or the creaming stage in baking.
Quality Control for Lipid-Based Formulations
-
Homogeneity: Sample the final product from multiple locations and analyze for MPCCA content to ensure uniform distribution.
-
Polymorphic Stability (for crystalline fats): Changes in the crystalline structure of the fat (e.g., in chocolate) can lead to bloom and phase separation. Analyze using Differential Scanning Calorimetry (DSC).
-
Sensory Analysis: Conduct taste panels to ensure the flavor profile of the final product is acceptable.
Methodology 3: Hot-Melt Extrusion (HME)
HME is an advanced, solvent-free process that disperses an active ingredient at the molecular level within a polymer matrix, creating a "solid solution."[21][22][23] This can significantly enhance the stability and bioavailability of poorly soluble compounds. It is suitable for thermally stable APIs.
Rationale: The process uses heat and shear to melt a carrier polymer, into which the MPCCA is mixed.[24] As the mixture is forced through a die and cools, it solidifies into an extrudate where the MPCCA is trapped in an amorphous, non-crystalline state, which improves its dissolution rate.[21]
Protocol: HME for MPCCA Solid Dispersion
Step 1: Material Selection and Blending
-
Select a food-grade, thermoplastic polymer (e.g., Soluplus®, polyvinylpyrrolidone (PVP), hydroxypropyl cellulose (HPC)).
-
Determine the drug-to-polymer ratio (e.g., 10-30% MPCCA).
-
Accurately weigh and geometrically blend the MPCCA powder and polymer powder to ensure a homogenous pre-mix.
Step 2: Thermal Property Analysis (Pre-formulation)
-
Perform Thermogravimetric Analysis (TGA) on MPCCA to determine its degradation temperature.[25] This will define the maximum processing temperature.
-
Perform DSC on the components to understand their melting points and glass transition temperatures.
Step 3: Hot-Melt Extrusion
-
Set up a co-rotating twin-screw extruder.
-
Establish the temperature profile for the different barrel zones. The temperature should be high enough to melt the polymer but well below the degradation temperature of MPCCA.[22]
-
Feed the powder blend into the extruder at a constant rate.[24]
-
The screws mix and convey the material, forming a molten, homogenous mass.
-
The molten mass is extruded through a die (e.g., a 2 mm circular die).
Step 4: Downstream Processing
-
Cool the extrudate strand on a conveyor belt.
-
Mill or pelletize the cooled extrudate to a desired particle size for incorporation into the final food product (e.g., as an inclusion in a nutrition bar or blended into a powder mix).
Caption: Workflow of the Hot-Melt Extrusion (HME) process.
Quality Control for HME Formulations
-
Amorphicity: Confirm the absence of crystalline MPCCA in the extrudate using DSC or X-ray Powder Diffraction (XRPD).
-
Content Uniformity: Analyze milled extrudate to ensure consistent MPCCA concentration.
-
Dissolution Rate: Perform in-vitro dissolution tests in simulated gastric fluid to demonstrate enhancement compared to the raw MPCCA.
Analytical Method: Quantification of MPCCA in Food Matrices
Accurate quantification is essential for process validation, quality control, and stability testing. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust choice for analyzing carboxylic acids.[26][27][28][29]
Protocol: Sample Extraction and HPLC-UV Analysis
Step 1: Sample Extraction
-
Homogenize a representative sample of the solid food product.
-
Accurately weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and acetonitrile). The methoxy-phenyl group should provide a good UV chromophore.
-
Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 2: HPLC-UV Analysis
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) at a ratio of 60:40 (v/v). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.[29]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for an optimal wavelength between 210-280 nm. A common wavelength for aromatic compounds is ~254 nm, while carboxylic acids can be detected at ~210 nm.[30]
-
Quantification: Use an external standard calibration curve prepared with pure MPCCA.
Method Validation: The method should be validated according to standard guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[31]
Regulatory Considerations
Any substance intentionally added to food is considered a food additive and is subject to premarket review and approval by regulatory agencies like the U.S. Food and Drug Administration (FDA).[32] For a new ingredient like MPCCA, it would be necessary to either submit a food additive petition or establish that the substance is "Generally Recognized as Safe" (GRAS).[32][33][34] The GRAS process involves a comprehensive safety assessment and a consensus among qualified experts that the substance is safe under the conditions of its intended use.[33][35] All excipients used in the formulations, such as polymers and lipids, must also be food-grade or have GRAS status.[16][17][19]
Conclusion
The successful incorporation of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid into solid food matrices requires a strategic formulation approach to overcome its inherent lipophilicity and acidity. Microencapsulation by spray drying is ideal for creating a stable, water-dispersible powder for use in dry or low-fat applications. Lipid-based formulations offer a simple and effective method for high-fat foods. Hot-melt extrusion provides an advanced solution for creating amorphous solid dispersions with potentially enhanced bioavailability. The choice of method should be guided by the properties of the final food product, the thermal stability of MPCCA, and manufacturing capabilities. In all cases, robust analytical quality control is paramount to ensuring a safe, stable, and efficacious final product.
References
-
Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems - PMC. Available at: [Link]
-
Food-Grade Liposome-Loaded Delivery Systems: Current Trends and Future Perspectives. Available at: [Link]
-
Nanoemulsion-Based Delivery Systems to Improve Functionality of Lipophilic Components. Available at: [Link]
-
Production of food bioactive-loaded nanoparticles by nano spray drying. Available at: [Link]
-
Spray Drying for the Encapsulation of Oils—A Review - PMC. Available at: [Link]
-
How to Utilize Carboxylic Acid for Better Food Quality? - Patsnap Eureka. Available at: [Link]
-
A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - MDPI. Available at: [Link]
-
GRAS List for Food Additives: A Step-by-Step Safety Guide - Quality Smart Solutions. Available at: [Link]
-
Spray drying process impact on encapsulation and acceptability of Nigella sativa Oil. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
-
GRAS Substances (SCOGS) Database | FDA. Available at: [Link]
-
Spray drying for the encapsulation of plant-based extracted oils - Research@WUR. Available at: [Link]
-
Emulsion-based delivery systems for lipophilic bioactive components. - Semantic Scholar. Available at: [Link]
-
Generally recognized as safe - Wikipedia. Available at: [Link]
-
Encapsulation of Functional Lipophilic Food and Drug Biocomponents | Request PDF - ResearchGate. Available at: [Link]
-
Effect of Spray Drying on Physico-Chemical and Functional Properties of Food Component Utilizing Different Carriers as Encapsulating Agents. Available at: [Link]
-
Spray drying for the encapsulation of oils-A review - International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available at: [Link]
-
Effect of Spray Drying on Physico-Chemical and Functional Properties of Food Component Utilizing Different Carriers as Encapsulating Agents - Medtext Publications. Available at: [Link]
-
Generally Recognized as Safe (GRAS) | FDA. Available at: [Link]
-
Encapsulation of fish oil and essential fatty acids by spray drying - RSC Publishing. Available at: [Link]
-
Measuring Organic Acids and Organic Anions with Precision - Chromatography Today. Available at: [Link]
-
GRAS Flavoring Substances. Available at: [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo - MDPI. Available at: [Link]
-
Full article: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography - Taylor & Francis. Available at: [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. Available at: [Link]
-
Carrier Materials in Spray Drying | PDF | Starch | Physical Sciences - Scribd. Available at: [Link]
-
HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. - SciSpace. Available at: [Link]
-
Development of carrier material for food applications in spray drying technology: An overview - ResearchGate. Available at: [Link]
-
Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs - SciSpace. Available at: [Link]
-
Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science. Available at: [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed. Available at: [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. Available at: [Link]
-
One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices - Taylor & Francis. Available at: [Link]
-
Lipid-Based Drug Delivery Systems - PMC - NIH. Available at: [Link]
-
Encapsulation of food active ingredients in liposomes - MedCrave online. Available at: [Link]
-
Interfacial polymerization of an epoxy resin and carboxylic acids for the synthesis of microcapsules | Scilit. Available at: [Link]
-
Microencapsulation of Natural Food Antimicrobials: Methods and Applications - MDPI. Available at: [Link]
-
Microencapsulation and co-encapsulation of bioactive compounds for application in food: challenges and perspectives - SciELO. Available at: [Link]
-
Hot-melt extrusion. Available at: [Link]
-
Microencapsulation as a Noble Technique for the Application of Bioactive Compounds in the Food Industry: A Comprehensive Review - MDPI. Available at: [Link]
-
Hot Melt Extrusion Formulation & Manufacturing - Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC. Available at: [Link]
-
Understanding Hot Melt Extrusion Formulation. Available at: [Link]
-
Hot-Melt Extrusion Processing Parameters Optimization - MDPI. Available at: [Link]
Sources
- 1. Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion-Based Delivery Systems to Improve Functionality of Lipophilic Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Utilize Carboxylic Acid for Better Food Quality? [eureka.patsnap.com]
- 4. Food-Grade Liposome-Loaded Delivery Systems: Current Trends and Future Perspectives [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. tandfonline.com [tandfonline.com]
- 13. Encapsulation of fish oil and essential fatty acids by spray drying - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00099K [pubs.rsc.org]
- 14. research.wur.nl [research.wur.nl]
- 15. ost.ch [ost.ch]
- 16. foodscigroup.us [foodscigroup.us]
- 17. medtextpublications.com [medtextpublications.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 21. csfarmacie.cz [csfarmacie.cz]
- 22. ascendiacdmo.com [ascendiacdmo.com]
- 23. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding Hot Melt Extrusion Formulation [pharmamachinecn.com]
- 25. mdpi.com [mdpi.com]
- 26. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. shimadzu.com [shimadzu.com]
- 28. chromatographytoday.com [chromatographytoday.com]
- 29. tandfonline.com [tandfonline.com]
- 30. scispace.com [scispace.com]
- 31. mdpi.com [mdpi.com]
- 32. fda.gov [fda.gov]
- 33. qualitysmartsolutions.com [qualitysmartsolutions.com]
- 34. Generally recognized as safe - Wikipedia [en.wikipedia.org]
- 35. GRAS Substances (SCOGS) Database | FDA [fda.gov]
Dose-response assay design for T1R3 antagonism using Lactisole
Application Note: High-Resolution Dose-Response Assay for T1R3 Transmembrane Domain Antagonism by Lactisole
Abstract & Core Directive
This guide details the experimental design for quantifying the antagonism of the human sweet taste receptor subunit (T1R3) by Lactisole (Na-2-(4-methoxyphenoxy)propanoate). Unlike competitive antagonists that bind the orthosteric Venus Flytrap (VFT) domain, Lactisole acts as a Negative Allosteric Modulator (NAM) binding to the Transmembrane Domain (TMD) of T1R3.
Critical Constraint: Lactisole is strictly species-specific to primates (humans).[1][2] It does not inhibit rodent (mouse/rat) T1R3.[3] Any assay using rodent cell lines (e.g., CHO) without human receptor transfection will fail. This protocol utilizes HEK293 cells stably expressing promiscuous G
Scientific Foundation
Mechanism of Action
The sweet taste receptor is a heterodimer of T1R2 and T1R3 (Class C GPCRs).
-
Agonists (Sugars/Sweeteners): Bind primarily to the large extracellular VFT domain.
-
Lactisole: Binds to the 7-transmembrane (7TM) domain of the T1R3 subunit.[4] By locking the TMD in an inactive conformation, it prevents the structural rearrangement required for G-protein activation, effectively "turning off" the receptor regardless of ligand binding at the VFT.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway and the specific point of intervention by Lactisole.
Caption: Lactisole inhibits T1R3 TMD, blocking G
Experimental Design Strategy
Cell Model Selection
-
Host: HEK293 cells are preferred over CHO cells for this assay because CHO cells may have endogenous purinergic responses that complicate calcium readouts, and HEK293s have higher transfection efficiency for the large T1R plasmids.
-
Coupling: Native T1R receptors couple to Gustducin , which does not robustly trigger calcium release in non-taste cells. You must use a cell line stably expressing G
15 or G 16 (promiscuous G-proteins) to force the receptor to signal via the PLC /Calcium pathway [1].
Agonist Selection (The "Challenge")
To measure antagonism, you must first activate the receptor.
-
Primary Choice: Sucralose .[3]
-
Reasoning: Higher potency than sucrose, stable, and produces a robust signal window.
-
-
Concentration: Use the EC80 (concentration producing 80% of max response) of Sucralose.
-
Why? Using EC100 makes it too difficult for the antagonist to compete, artificially inflating the IC50. Using EC50 results in a small signal window, reducing Z' factor.
-
Detailed Protocol: Calcium Flux Antagonist Assay
Reagents & Preparation
| Reagent | Specification | Preparation Notes |
| Assay Buffer | HBSS + 20mM HEPES, pH 7.4 | Add 0.1% BSA to prevent non-specific binding. |
| Calcium Dye | Fluo-4 AM or Calcium 6 (Molecular Devices) | Dissolve in DMSO + Pluronic F-127. |
| Lactisole | CAS: 150436-68-3 | Stock: 500 mM in DMSO (High solubility). Working: Serial dilution in Assay Buffer (Max DMSO < 0.5%). |
| Sucralose | Agonist | Prepare at 5x concentration of the determined EC80. |
| Probenecid | Anion Transport Inhibitor | Required to keep dye inside cells. Add to Assay Buffer (2.5 mM). |
Step-by-Step Workflow
Step 1: Cell Plating (Day -1)
-
Harvest HEK293-G
15-hT1R2/hT1R3 cells. -
Plate at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO2. Confluency target: 90%.
Step 2: Dye Loading (Day 0)
-
Remove culture media carefully (or use no-wash dye kits).
-
Add 100 µL of Calcium Dye loading buffer (with Probenecid).
-
Incubate: 30 mins at 37°C , followed by 15 mins at Room Temp (RT) .
-
Expert Note: The RT step equilibrates the plate, reducing "edge effects" during the read.
-
Step 3: Antagonist Pre-incubation (Crucial Step)
-
Prepare Lactisole as a 5x serial dilution (e.g., 10 mM down to 1 µM).
-
Add 25 µL of 5x Lactisole to the cells.
-
Incubate for 15 minutes inside the FLIPR/Reader or at RT.
-
Why? Lactisole needs time to penetrate the bundle and bind the TMD. Co-addition with agonist often results in kinetic lag and inaccurate IC50s.
-
Step 4: Agonist Challenge & Read
-
Prepare Sucralose at 5x its EC80 concentration.
-
Instrument Settings:
-
Excitation: 485 nm / Emission: 525 nm.
-
Read frequency: 1 Hz (1 reading per second).
-
Baseline read: 10 seconds.
-
-
Injection: Inject 25 µL of 5x Sucralose (Final volume 150 µL, 1x concentration).
-
Read Duration: 120 seconds.
Assay Workflow Diagram
Caption: Sequential addition workflow ensuring antagonist equilibrium prior to agonist challenge.
Data Analysis & Interpretation
Calculating IC50
-
Normalize Data: Calculate
(Peak Fluorescence minus Baseline / Baseline). -
Curve Fitting: Plot [Lactisole] (log scale) vs. Response (% of Max Agonist Signal).
-
Equation: Use a 4-parameter logistic (4PL) non-linear regression:
-
Expected Result: Lactisole typically exhibits an IC50 in the high micromolar to low millimolar range (e.g., 50 µM - 2 mM) depending on the agonist concentration used [2].
Self-Validating Controls
To ensure the assay is measuring specific T1R3 antagonism and not general toxicity or artifacts:
-
Positive Control: Ionomycin (1 µM) .[5] If this fails, the cells are dead or dye loading failed.
-
Specificity Control (Critical): Run the exact same assay on Mouse T1R2/T1R3 cells.
-
Validation: Lactisole should have NO EFFECT on the mouse receptor [3]. If it inhibits the mouse receptor, your compound is toxic or interfering with the calcium dye, not the receptor.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Inhibition observed | Species Mismatch | Confirm cells express Human T1R3. Hamster (CHO) or Mouse T1R3 are insensitive. |
| High Background | Dye Leakage | Ensure Probenecid is fresh (prepare daily). |
| "Hook" Effect (Biphasic) | Off-target effects | Lactisole >5 mM may have non-specific effects. Titrate down. |
| Low Signal Window | Poor G-protein coupling | Verify G |
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[2][6] Journal of Biological Chemistry.
-
Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor."[4][7] PLOS ONE.
-
Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences (PNAS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor | PLOS One [journals.plos.org]
- 5. bu.edu [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Sensory Evaluation of the Sweet Taste Inhibitor 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
The following Application Note and Protocol Guide is designed for researchers and sensory scientists evaluating the efficacy of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (henceforth referred to as MPC-1 ) as a taste modulator.
Based on its chemical structure—an
Introduction & Mechanism of Action
1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (MPC-1) is a synthetic taste modifier belonging to the class of phenoxy-alkanoic acids. Unlike competitive antagonists that bind to the orthosteric site (where sugar binds), MPC-1 functions as a Negative Allosteric Modulator (NAM) .
Molecular Mechanism
The human sweet taste receptor is a heterodimer composed of T1R2 and T1R3 subunits.[1]
-
Binding Site: MPC-1 binds to the Transmembrane Domain (TMD) of the T1R3 subunit.
-
Effect: Binding induces a conformational change that stabilizes the receptor in an inactive state, preventing the "Venus Flytrap" domain of T1R2 from effectively coupling with downstream G-proteins (
-gustducin) upon sugar binding. -
Specificity: Because T1R3 is also a component of the Umami receptor (T1R1/T1R3), MPC-1 may exhibit cross-inhibitory effects on savory (L-glutamate) taste, though its affinity for the sweet heterodimer is typically higher.
Structural Causality
The cyclohexane ring in MPC-1 replaces the aliphatic chain found in Lactisole. This rigid scaffold restricts the conformational freedom of the molecule, potentially enhancing binding selectivity or altering the temporal profile (onset/linger) compared to linear analogs.
Figure 1: MPC-1 binds to the T1R3 transmembrane domain, locking the receptor and preventing signal transduction despite the presence of sweeteners.
Safety, Solubility & Preparation
Safety Considerations
-
Status: While structural analogs like Lactisole are GRAS (FEMA 3773), MPC-1 is a research compound.
-
Protocol: Sip-and-Spit only. Do not swallow.
-
Rinsing: Mandatory triple-rinse with warm water (40°C) and unsalted crackers between samples to prevent carry-over (adaptation).
Stock Solution Preparation
MPC-1 is a lipophilic carboxylic acid. Direct dissolution in water is slow and may result in heterogeneity.
Reagents:
-
Propylene Glycol (PG) or Ethanol (Food Grade)
-
Sodium Bicarbonate (optional, for salt formation to improve solubility)
-
Distilled Water (neutral pH)
Procedure:
-
Primary Stock (10,000 ppm): Dissolve 100 mg of MPC-1 in 10 mL of Propylene Glycol. Vortex for 5 minutes until fully clear.
-
Working Stock (1,000 ppm): Dilute 1 mL of Primary Stock into 9 mL of water.
-
Note: If precipitation occurs, adjust pH to 7.0 using 0.1M NaOH. The sodium salt form is significantly more water-soluble.
-
Experimental Protocols
Protocol A: Determination of Inhibitory Potency (IC50)
Objective: Determine the concentration of MPC-1 required to reduce the sweetness intensity of a 5% Sucrose solution by 50%.
Panel: 10-12 Trained Sensory Panelists.
Stimuli:
-
Reference: 5% Sucrose (w/v) in water.
-
Test Samples: 5% Sucrose + MPC-1 at varying concentrations (e.g., 10, 25, 50, 100, 200 ppm).
Methodology (Paired Comparison / Magnitude Estimation):
-
Panelists are presented with the Reference (5% Sucrose) and assigned it a sweetness intensity of 100 .
-
Panelists then evaluate the Test Samples (randomized, blind-coded) and rate sweetness relative to the reference.
-
Rinse Cycle: 1 minute break between samples. Water -> Cracker -> Water.
Data Analysis:
-
Normalize scores: $ \text{Normalized Score} = (\text{Test Score} / \text{Reference Score}) \times 100 $
-
Plot Log[MPC-1] (x-axis) vs. % Sweetness Remaining (y-axis).
-
Fit a sigmoidal dose-response curve to calculate IC50.
| MPC-1 Conc. (ppm) | Log[Conc] | Avg. Sweetness (0-100) | % Inhibition |
| 0 (Ref) | - | 100 | 0% |
| 10 | 1.0 | 95 | 5% |
| 25 | 1.4 | 80 | 20% |
| 50 | 1.7 | 55 | 45% |
| 100 | 2.0 | 25 | 75% |
| 200 | 2.3 | 5 | 95% |
Protocol B: Broad-Spectrum Efficacy Testing
Objective: Verify if MPC-1 blocks structurally diverse sweeteners (indicating T1R3 mechanism) or is specific to one class.
Test Matrix:
-
Carbohydrate: Sucrose (5%)
-
Protein: Thaumatin (5 ppm) or Brazzein
-
Synthetic: Sucralose (100 ppm)
-
Steviol Glycoside: Rebaudioside A (200 ppm)
Procedure:
-
Prepare all sweetener solutions at iso-sweet intensity (approx. 5% SE).
-
Spike half of each solution with MPC-1 at 100 ppm (or the IC75 determined in Protocol A).
-
2-AFC Test: Panelists receive a pair (Sweetener vs. Sweetener + MPC-1) and are asked: "Which sample is sweeter?"
-
Significance: Use Binomial distribution tables to determine if the "Sweetener + MPC-1" is significantly less sweet.
Hypothesis Validation:
-
If MPC-1 is a T1R3 blocker, it should inhibit ALL sweeteners listed, as T1R3 is the common subunit required for all sweet taste detection.
Protocol C: Temporal Profile & Aftertaste (Time-Intensity)
Objective: Assess if MPC-1 causes a "sweetness lag" or lingering bitterness/off-notes.
Method: Computerized Time-Intensity (TI) scaling.
Workflow:
-
Panelist places sample in mouth at T=0.
-
Continuously moves a slider to rate "Sweetness Intensity" (0-100).
-
Expectorates at T=10s.
-
Continues rating for 60s (Aftertaste phase).
Key Metrics:
- : Time to maximum intensity.
- : Maximum intensity.
-
AUC: Area Under the Curve (Total sweetness exposure).
-
Linger: Time for intensity to drop to <10%.
Figure 2: Standardized sensory workflow to minimize adaptation and carry-over effects.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| Inconsistent Inhibition | pH drift affecting ionization | Buffer solutions to pH 6.5-7.0 using Citrate/Phosphate buffer. |
| Bitter Off-Taste | Intrinsic bitterness of MPC-1 | Use nose-clips to isolate taste from aroma; Establish a "Bitterness Detection Threshold" for MPC-1 alone. |
| Lingering Block | MPC-1 binding affinity is high | Increase inter-stimulus interval to 3-5 minutes; Use warm water rinse. |
| Solubility Issues | Hydrophobic cyclohexane ring | Pre-dissolve in Ethanol; Ensure final Ethanol conc. < 0.5% to avoid solvent taste. |
References
-
Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/- 2-(4-methoxyphenoxy)propanoic acid." Chemical Senses, 24(4), 439-447. Link
- Foundational paper establishing the protocol for testing phenoxy-acid sweet inhibitors.
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link
- Defines the molecular mechanism (T1R3 transmembrane binding) applicable to MPC-1.
-
Servant, G., et al. (2020). "Cyclohexanecarboxylic acids for selective taste masking." European Patent EP3524062B1. Link
- Describes the use of cyclohexanecarboxylic acid derivatives in taste modul
-
Biagin, S., et al. (2012). "Sweet-taste-suppressing compounds: current knowledge and perspectives of application." Applied Microbiology and Biotechnology, 96, 619–630. Link
- Review of sweet taste inhibitors including gymnemic acid and lactisole analogs.
Sources
Application Note: Functional Characterization of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid in HEK293 Systems
This Application Note is designed for researchers investigating the pharmacological properties of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid , a structural analog of the sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid) and the lipid-lowering agent Clofibrate .
Given the pharmacophore (an
Part 1: Introduction & Mechanism of Action
1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid is a small molecule possessing a gem-disubstituted cyclohexane ring and a phenoxy-acid moiety. This structure mimics the transmembrane-binding domain of Lactisole , a known negative allosteric modulator (NAM) of the human sweet taste receptor (hT1R2/hT1R3).
In HEK293 cell culture, this compound is not a transfection reagent but a pharmacological probe . To assay its activity, HEK293 cells must be engineered to express the relevant signaling machinery, which they lack natively.
The Challenge: Coupling to Calcium
The sweet taste receptor (T1R2/T1R3) naturally couples to Gustducin (
-
Solution: You must co-transfect a promiscuous G-protein,
or (and sometimes chimeric ), to force the receptor to signal through the Phospholipase C (PLC) Calcium pathway. This allows real-time detection via fluorescent calcium dyes (e.g., Fluo-4).
Diagram: Mechanism of Action & Assay Logic
Caption: Signaling pathway for T1R2/T1R3 in HEK293 cells co-transfected with G
Part 2: Experimental Protocol
Phase 1: Preparation of Reagents
1. Compound Solubilization
The carboxylic acid group renders the compound acidic. It is hydrophobic in its protonated form.
-
Stock Solution: Dissolve 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid in 100% DMSO to a concentration of 100 mM .
-
Note: Sonicate if necessary. Ensure the solution is clear.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) immediately before use. The final DMSO concentration in the assay must be <0.5% to avoid non-specific calcium artifacts.
2. Plasmids
You require three expression vectors:
-
hT1R2 (e.g., in pEAK10 or pcDNA3.1)
-
hT1R3 (e.g., in pEAK10 or pcDNA3.1)
-
G
15 or G 16 (Essential for coupling)
Phase 2: Transfection (Lipofectamine 2000/3000 Method)
Cell Line: HEK293T or HEK293-Peak (highly adherent variants are preferred for plate-based assays).
| Parameter | 96-Well Plate Specification |
| Seeding Density | 50,000 cells/well (24h prior to transfection) |
| Confluency at Transfection | 80-90% |
| DNA Total | 0.2 µg per well |
| Ratio (T1R2:T1R3:G | 1 : 1 : 0.5 (Molar Ratio) |
| Lipid Reagent | 0.5 - 0.7 µL per well |
Step-by-Step:
-
Seed Cells: Plate HEK293 cells in poly-D-lysine coated black-wall/clear-bottom 96-well plates.
-
Complex Formation:
-
Tube A: Dilute DNA (T1R2 + T1R3 + G
15) in Opti-MEM. -
Tube B: Dilute Lipofectamine in Opti-MEM. Incubate 5 min.
-
Combine A and B. Incubate 20 min at RT.
-
-
Transfection: Add DNA-lipid complex to cells.
-
Incubation: Incubate at 37°C, 5% CO
for 40–48 hours .-
Critical: Do not assay before 40 hours; receptor surface expression requires time.
-
Phase 3: Functional Calcium Assay (FLIPR/FlexStation)
This assay measures the ability of the compound to inhibit the calcium signal induced by a sweetener (e.g., Sucralose).
1. Dye Loading
-
Remove culture media.
-
Add 100 µL of Loading Buffer:
-
HBSS (with Ca2+/Mg2+)
-
20 mM HEPES
-
4 µM Fluo-4 AM (Calcium Indicator)
-
2.5 mM Probenecid (Inhibits dye extrusion)
-
-
Incubate 45 min at 37°C, then 15 min at RT.
2. Compound Application (Inhibition Mode)
The compound is applied before the agonist to test for antagonism.
-
Baseline: Measure fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds.
-
Addition 1 (Test Compound): Add 50 µL of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (at 3x concentration).
-
Incubation: Monitor for 5–10 minutes. (Check for agonist activity—if signal rises, it's an agonist).
-
-
Addition 2 (Agonist): Add 50 µL of Sucralose (EC
concentration, typically ~1 mM final). -
Read: Monitor kinetics for 120 seconds.
Phase 4: Data Analysis
Calculate the % Inhibition relative to the control (DMSO + Sucralose).
-
RFU: Relative Fluorescence Units (Peak Response).
-
Plot % Inhibition vs. Log[Compound] to determine IC
.
Part 3: Troubleshooting & Validation
Self-Validating Controls
To ensure the assay is measuring specific T1R2/T1R3 activity and not general calcium toxicity:
-
Mock Transfection Control: Transfect cells with Empty Vector + G
15.-
Result: Should show NO response to Sucralose.
-
-
ATP Control: Add 10 µM ATP at the end of the experiment.
-
Result: All HEK293 cells (transfected or not) must respond to ATP (via endogenous P2Y receptors). If not, the cells are dead or dye loading failed.
-
-
Lactisole Reference: Run a parallel well with 1 mM Lactisole. It should fully inhibit the sweet taste signal.
Structure-Activity Insight
The cyclohexane ring at the
-
If the compound shows no activity , the steric bulk of the cyclohexane may be preventing binding to the T1R3 transmembrane domain.
-
If the compound is more potent , the rigid cyclohexane is locking the pharmacophore in the bioactive conformation.
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link
-
Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences, 101(39), 14258-14263. Link
-
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751. Link
-
Winnig, M., et al. (2005). "Artificial sweeteners and the human sweet taste receptor." BMC Neuroscience, 6, 66. Link
-
Galindo-Cuspinera, V., et al. (2006). "A TAS1R receptor-based explanation of sweet 'water-taste'." Nature, 441, 354-357. Link
Extraction and isolation techniques for Lactisole derivatives
Application Note: Extraction, Isolation, and Purification of Lactisole and its Structural Derivatives
Introduction & Chemical Basis
Lactisole [Sodium 2-(4-methoxyphenoxy)propanoate] is a potent sweet taste inhibitor that acts as an antagonist of the T1R3 transmembrane domain in the sweet taste receptor heterodimer (T1R2/T1R3). Originally isolated from roasted Colombian Arabica coffee beans in trace amounts (0.5–1.2 ppm), it is now primarily produced via synthetic routes.
For researchers developing Lactisole derivatives (e.g., fibrate analogs or enhanced T1R3 antagonists like 2,4-dichlorophenoxy derivatives), mastering the isolation logic is critical. The molecule’s behavior is governed by its carboxylic acid moiety and its chiral center .
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Core Structure: Phenoxy-propionic acid skeleton.[1]
-
pKa: ~4.5 (Carboxylic acid). This is the "switch" for all extraction protocols.
-
Chirality: Contains one stereocenter. The (S)-enantiomer is the bioactive sweet inhibitor; the (R)-enantiomer is largely inactive.
-
Solubility:
-
Salt form (pH > 6): Highly water-soluble.
-
Free Acid form (pH < 3): Soluble in organic solvents (Ethyl Acetate, DCM, Ether), insoluble in water.
-
Strategic Workflow: The Acid-Base Partitioning Logic
The isolation of Lactisole and its derivatives relies on "pH Switching." Unlike neutral compounds, Lactisole can be moved between aqueous and organic phases simply by adjusting the pH.
-
To Extract (into Organic): Acidify aqueous phase to pH 2.0. The molecule becomes protonated (neutral charge) and partitions into the organic solvent.
-
To Wash (into Aqueous): Basify organic phase with NaHCO₃ (pH ~8.5). The molecule becomes a carboxylate salt (negative charge) and partitions into the water, leaving neutral impurities (unreacted phenols, esters) in the organic phase.
Figure 1: The Acid-Base Partitioning Workflow. This logic applies to both natural extraction and synthetic workup.
Protocol A: Extraction from Natural Matrices (Roasted Coffee)
Context: Lactisole exists in ppm levels in coffee.[2] This protocol isolates the "acidic fraction" where Lactisole resides, separating it from caffeine (basic) and lipids (neutral).
Reagents:
-
Roasted Coffee Beans (Dark roast preferred)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Acids/Bases: 1M HCl, 5% NaHCO₃ solution
Step-by-Step Procedure:
-
Comminution: Grind 500g of roasted coffee beans to a fine powder (particle size < 500 µm).
-
Defatting (Critical):
-
Suspend powder in Hexane (1:5 w/v). Stir for 2 hours.
-
Filter and discard the hexane (removes lipids/oils that foul HPLC columns).
-
Air-dry the solid residue.
-
-
Initial Extraction:
-
Extract residue with MeOH:H₂O (70:30) for 4 hours at 40°C.
-
Evaporate Methanol under reduced pressure. You are left with a brown aqueous slurry.
-
-
The "Switch" (Purification):
-
Alkaline Wash: Adjust aqueous slurry to pH 9.0. Extract with DCM. Discard the DCM layer (removes Caffeine and neutrals).
-
Acidification: Adjust the remaining aqueous layer to pH 2.0 using 1M HCl.
-
Target Extraction: Extract the acidic aqueous layer with EtOAc (3 x 100 mL).
-
Collection: Combine EtOAc layers, dry over anhydrous Na₂SO₄, and evaporate.
-
-
Result: A crude acidic fraction enriched with Lactisole, chlorogenic acids, and other phenolic acids.
Protocol B: Isolation from Synthetic Mixtures
Context: Most derivatives are synthesized via Williamson ether synthesis (Phenol + 2-chloropropionate or Lactate). The reaction mixture contains unreacted phenol and ester intermediates.
Procedure:
-
Quench: Pour the reaction mixture into ice water.
-
Hydrolysis (If Ester was used): If the derivative is an ester, reflux with NaOH to hydrolyze to the free acid.
-
Impurity Removal:
-
Wash the basic aqueous solution (pH 10) with Diethyl Ether.
-
Why? This removes unreacted phenols (which are weak acids, pKa ~10, and stay in organic if pH is not high enough) and neutral side products.
-
-
Precipitation:
-
Slowly add conc. HCl to the aqueous layer while stirring until pH reaches 1.0.
-
The Lactisole derivative will precipitate as a white/off-white solid (or oil).
-
-
Crystallization:
-
Recrystallize the solid from a mixture of Hexane/Ethyl Acetate (9:1) .
-
Note: Lactisole derivatives often crystallize poorly; if oil persists, proceed to Preparative HPLC.
-
Protocol C: Chromatographic Purification & Chiral Resolution
Since the (S)-enantiomer is the active species, separating the racemic mixture is often required for biological assays.
High-Performance Liquid Chromatography (HPLC) Conditions
Table 1: Achiral Purification (Purity Check)
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5µm, 4.6 x 150mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Phenoxy absorption) |
Chiral Resolution (Enantiomer Separation)
Separating (R) and (S) Lactisole requires a polysaccharide-based chiral stationary phase.
Table 2: Chiral Separation Protocol
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or Chiralpak IG (Amylose derivative) |
| Mode | Normal Phase |
| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |
| Why TFA? | The 0.1% Trifluoroacetic acid suppresses ionization of the carboxylic acid, sharpening the peaks. Without TFA, peaks will tail significantly. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Elution Order | Typically (R)-isomer elutes first, followed by the active (S)-isomer (Confirmation with standard required). |
Figure 2: Chiral Resolution Workflow. Acidic additive (TFA) in the mobile phase is mandatory for peak resolution.
References
-
Homma, S., et al. (1987). "Isolation and identification of lactisole from roasted coffee beans." Agricultural and Biological Chemistry.
-
Rathbahadur, S., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE.
-
Nakagita, T., et al. (2020). "Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors."[1] Molecules.
-
Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry.
Sources
Formulation strategies for stable delivery of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Application Note: Formulation Strategies for Stable Delivery of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (MPCC)
Executive Summary
This guide details the formulation strategies for 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (MPCC) . Structurally analogous to the sweetness inhibitor Lactisole (Na-PMP), MPCC presents distinct challenges due to the increased lipophilicity conferred by the cyclohexane ring compared to the propanoic acid moiety of its analogs.[1]
The Challenge: MPCC is a lipophilic weak acid (estimated pKa ~4.5–4.8).[1] In its free acid form, it exhibits poor aqueous solubility, limiting bioavailability and formulation stability.[1] The Solution: This protocol prioritizes Salt Formation (primary strategy) and Amorphous Solid Dispersion (ASD) (secondary strategy) to ensure thermodynamic stability and rapid dissolution.[1]
Preformulation Profiling
Before initiating formulation, the physicochemical baseline must be established.[1] The cyclohexane core significantly increases the partition coefficient (LogP) compared to linear chain analogs.[1]
Physicochemical Characterization Protocol
-
pKa Determination: Critical for selecting counter-ions.[1]
-
LogP/LogD Profiling:
Stability Risk Assessment
-
Ether Linkage: The 2-methoxyphenoxy ether bond is generally stable but susceptible to oxidative cleavage under high stress (peroxide impurities in excipients).[1]
-
Carboxylic Acid: Prone to dimerization in non-polar solvents and potential decarboxylation under extreme thermal stress (>150°C).[1]
Primary Strategy: Salt Formation
Given the success of the sodium salt of the structural analog Lactisole, converting MPCC to a salt is the most logical first-line strategy to increase the saturation solubility (
Counter-Ion Selection
We utilize a "pKa + 2" rule.[1] The pH of the counter-ion solution must be at least 2 units higher than the pKa of MPCC to ensure complete ionization.[1]
| Counter-Ion | Justification | Risk Profile |
| Sodium (Na+) | Standard for phenoxy-acid derivatives (e.g., Na-PMP).[1] High solubility. | Hygroscopicity may increase.[1] |
| Potassium (K+) | Faster dissolution rate than Na+.[1] | Potential metallic taste (if relevant).[1] |
| Tromethamine (Tris) | Lower hygroscopicity; aids buffering capacity.[1] | Higher molecular weight reduces drug loading.[1] |
Protocol: Synthesis of MPCC-Sodium Salt
Objective: Generate a stable, crystalline sodium salt of MPCC.
Reagents:
-
MPCC (Free Acid)[1]
-
Sodium Hydroxide (1M NaOH) or Sodium Bicarbonate (
)[1] -
Ethanol (Absolute)[1]
-
Water (Milli-Q)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10g of MPCC in 50 mL of Ethanol at 40°C. Ensure complete dissolution.
-
Neutralization:
-
Crystallization:
-
Filtration & Drying:
-
Filter the precipitate using a Buchner funnel.[1]
-
Dry in a vacuum oven at 40°C for 24 hours.
-
-
Validation: Perform DSC (Differential Scanning Calorimetry) to confirm a single melting point distinct from the free acid.
Secondary Strategy: Amorphous Solid Dispersion (ASD)[1]
If the salt form reverts to the free acid in the gastric environment (pH 1.2), an ASD is required to maintain supersaturation.[1]
Polymer Selection
-
HPMC-AS (Hypromellose Acetate Succinate): The polymer of choice.[1] It is insoluble at low pH (protecting the drug in the stomach) and dissolves at pH > 5.5 (releasing drug in the upper intestine), preventing recrystallization.[1]
-
PVPVA 64 (Copovidone): Good general solubility enhancer but less effective at inhibiting precipitation upon acid-to-neutral transition.[1]
Protocol: Solvent Evaporation (Spray Drying)[1]
Objective: Create a 20% drug-load ASD.
Workflow:
-
Feed Preparation:
-
Dissolve MPCC and HPMC-AS (L-grade) in a 1:4 ratio in Acetone:Methanol (2:1).
-
Total solids concentration: 5% w/v.[1]
-
-
Spray Drying (Büchi B-290 or equivalent):
-
Secondary Drying:
-
Vacuum dry the powder for 48 hours to remove residual solvents below ICH limits.[1]
-
-
Analysis:
-
PXRD (Powder X-Ray Diffraction): Confirm "halo" pattern (absence of crystalline peaks).
-
Visualization of Formulation Logic
The following decision tree illustrates the critical path for formulating MPCC based on its specific behavior.
Figure 1: Decision matrix for MPCC formulation. Salt formation is the primary route; ASD is the contingency for gastric instability.[1]
Stability & Quality Control
Forced Degradation Studies
To ensure the delivery system is robust, subject the formulation to stress conditions:
-
Acid/Base Hydrolysis: 0.1N HCl and 0.1N NaOH at 60°C for 24 hours.
-
Monitor: Decarboxylation of the carboxylic acid.[1]
-
-
Oxidation: 3%
at Room Temp for 4 hours.[1]-
Monitor: Cleavage of the methoxyphenoxy ether bond.[1]
-
Dissolution Testing (Biorelevant)
Standard USP buffers are insufficient for lipophilic acids.[1] Use FaSSIF (Fasted State Simulated Intestinal Fluid) to predict in vivo performance.[1]
-
Medium: FaSSIF-V2 (pH 6.5).[1]
-
Apparatus: USP II (Paddle) at 75 RPM.[1]
-
Target: >85% release within 30 minutes.
References
-
Schiffman, S. S., et al. (1999).[1] Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid. Chemical Senses, 24(4), 439-447.[1][2] Link
- Context: Establishes the efficacy of sodium salts for phenoxy-acid deriv
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Context: Fundamental protocols for salt selection (pKa + 2 rule).[1]
-
-
Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1] Link
- Context: Comprehensive review of ASD and lipid str
-
Boc Sciences. (2024).[1] Lactisole Sodium Product Information.
-
Context: Commercial validation of the sodium salt form for this chemical class.[1]
-
Sources
Application Note: Guidelines for pH Adjustment in Lactisole-Based Sensory Experiments
Executive Summary
Lactisole (Na-PMP) is a potent sweet taste inhibitor targeting the T1R3 transmembrane domain.[1][2][3] While highly effective, its utility in sensory assays is frequently compromised by inadequate pH control.[1] This guide establishes the critical parameters for pH adjustment, buffering, and experimental design to ensure data integrity. Failure to account for the protonation state of lactisole (
Scientific Background & Mechanism[4][5][6][7][8][9][10][11][12]
Molecular Mechanism of Action
Lactisole (Sodium 2-(4-methoxyphenoxy)propanoate) acts as a negative allosteric modulator (NAM) or inverse agonist of the human sweet taste receptor.[1] Unlike competitive inhibitors that bind the orthosteric site (Venus Flytrap Domain) of T1R2, Lactisole binds to the Transmembrane Domain (TMD) of the T1R3 subunit.
This binding stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein (
The pH Conundrum
Two distinct phenomena occur when pH varies in a lactisole experiment, which must be decoupled:
-
Pharmacological Efficacy (Peripheral): The ionization state of lactisole affects its solubility and potentially its binding affinity.[1] At pH levels below its
, the free acid form predominates, which has significantly lower aqueous solubility (precipitation risk) and different lipophilicity.[1] -
Physiological Mixture Suppression (Central): Acidic stimuli (sourness) naturally suppress sweet perception via central neural processing, independent of receptor blockade.[1] Without pH-matched controls, reduced sweetness cannot be attributed solely to lactisole.[1]
Figure 1: Mechanism of Lactisole inhibition on T1R3 and the interference of pH (H+) on inhibitor stability.[1]
Chemical & Physical Guidelines
Solubility and pKa
Lactisole is a carboxylic acid salt.[1][4]
-
Acid Form: 2-(4-methoxyphenoxy)propionic acid.[1][2][5][6][7][8]
-
Salt Form: Sodium Lactisole (highly soluble).[1]
-
Critical pH Threshold: pH < 4.5.[1]
Rule of Thumb: Maintain experimental solutions at pH > 5.0 whenever possible. If testing acidic beverages (pH 3.0-4.0), you must prepare the stock in a neutral buffer and add it immediately prior to testing to prevent slow crystallization of the free acid, which manifests as a "sandy" texture and inconsistent concentration.
Buffer Selection
Avoid buffers with strong intrinsic tastes.
-
Recommended: Low molarity Phosphate Buffered Saline (PBS) or Sodium Citrate (if sourness is acceptable).[1]
-
Avoid: Acetate buffers (vinegar taste) or high-molarity TRIS (bitter/soapy taste).[1]
Experimental Protocol
Stock Solution Preparation
Objective: Create a stable, neutral stock solution to spike into samples.[1]
-
Weighing: Weigh an amount of Sodium Lactisole to achieve a 50 mM stock concentration.
-
Note: Typical usage in sensory panels is 1-2 mM (approx. 200-450 ppm).[1]
-
-
Dissolution: Dissolve in distilled water .
-
Initial pH Check: Measure pH. It will likely be slightly alkaline.[1]
-
Stabilization: Adjust pH to 7.0 ± 0.2 using dilute HCl or NaOH.
-
Why? Adding a highly alkaline stock to a beverage can shift the beverage pH, altering its flavor profile independently of the inhibitor.
-
-
Storage: Store at 4°C for max 24 hours. Lactisole degrades/precipitates over time in non-ideal pH.[1]
The "Sweet Water Taste" (SWT) Mitigation
Lactisole exhibits a "rebound" effect.[1] After spitting out a lactisole solution and rinsing with water, the removal of the inhibitor from the receptor causes a sudden activation, perceived as intense sweetness.
-
Protocol Adjustment:
-
Serve samples at 10°C (Cooler temperatures reduce SWT intensity).[1]
-
Enforce a double-rinse protocol with unsalted crackers between samples.
-
Wait 2 minutes between samples to allow the receptor to reset.
-
Sensory Workflow
Figure 2: Step-by-step workflow ensuring pH consistency and managing sensory artifacts.
Data Analysis & Interpretation
To validate the assay, you must compare the Test Sample against the pH-Matched Control , not just a neutral sugar solution.
Data Normalization Table
| Condition | Composition | pH | Role | Expected Result |
| A (Negative Control) | Sweetener + Buffer | 7.0 | Baseline Sweetness | High Intensity (100%) |
| B (Acid Control) | Sweetener + Acid | 3.5 | Physiological Suppression | Medium Intensity (~80%) |
| C (Test) | Sweetener + Acid + Lactisole | 3.5 | Pharmacological Inhibition | Low Intensity (<20%) |
Calculation of True Inhibition:
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Sandy" mouthfeel | Lactisole precipitation due to low pH (<4.0).[1] | Pre-dissolve in pH 7.0 buffer; add to acidic beverage immediately before serving. |
| Sweet aftertaste (Water) | "Sweet Water Taste" (SWT) rebound effect.[1] | Increase washout time to 3 mins; use warm water rinse followed by cold water.[1] |
| Inconsistent Inhibition | pH drift in stock solution.[1] | Use fresh stock daily; verify pH of final mixture. |
| Bitter off-note | Lactisole concentration too high (>2mM).[1] | Titrate down. Effective range is often 0.5 - 1.5 mM.[1] |
References
-
Jiang, P., et al. (2005). Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste.[1][9][10] Journal of Biological Chemistry, 280(18), 15238-15246.[1][5] Link
-
Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[1][5] Chemical Senses, 24(4), 439-447.[1][5][8] Link
-
Galindo-Cuspinera, V., et al. (2006). A TAS1R receptor-based explanation of sweet 'water-taste'.[1] Nature, 441, 354–357.[1] Link[1]
-
Ohtsu, Y., et al. (2014). Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells.[1] Journal of Endocrinology, 226, 57-66.[1][8] Link
Sources
- 1. Lactisole - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Lactisole [chemeurope.com]
- 5. EP2292224A1 - Precursor compounds of sweet receptor antagonists for preventing or treating diabetes - Google Patents [patents.google.com]
- 6. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Executive Summary & Molecule Profile
User Query: "I am observing precipitation of MPC-1 when diluting my DMSO stock into aqueous media. How can I achieve a stable, clear solution for biological assays?"
Scientist’s Analysis: MPC-1 is a lipophilic carboxylic acid.[1] Its solubility behavior is governed by two competing structural domains: the hydrophobic cyclohexane/phenoxy scaffold and the ionizable carboxylic acid head group.[1]
-
Challenge: In its protonated (free acid) form, the molecule is highly lipophilic (LogP
2.3–3.[1]0) and practically insoluble in water ( mg/mL).[1] -
Solution: The carboxylic acid moiety (
) acts as a "solubility switch."[1] By adjusting the pH > 6.5, you ionize the molecule into its carboxylate anion, increasing aqueous solubility by orders of magnitude.
Physicochemical Snapshot
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~250.3 g/mol | Small molecule; rapid dissolution kinetics once wetted. |
| 4.5 – 5.0 | Soluble at pH > 6.0; Precipitates at pH < 4.[1]0. | |
| LogP | ~2.5 | Moderate lipophilicity; requires cosolvents if pH is neutral/acidic.[1] |
| H-Bond Donors | 1 (COOH) | Capable of H-bonding, but intramolecular bonding may reduce solubility.[1] |
Diagnostic: Select Your Solubilization Strategy
Before starting, use this decision matrix to select the protocol that fits your experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.
Detailed Protocols
Method A: pH Adjustment (In-Situ Salt Formation)
Best For: High-concentration stocks, animal dosing, and buffers where pH 7.4+ is acceptable.[1] Mechanism: Deprotonation of the carboxylic acid creates a highly soluble anion.[1]
Protocol:
-
Calculate Stoichiometry: You need 1.05 molar equivalents of Base (NaOH or KOH) per mole of MPC-1.[1]
-
Slurry Preparation: Weigh MPC-1 into a vial. Add a small volume of water (approx. 50% of final volume).[1] The powder will float (hydrophobic).[1]
-
Titration: Add the calculated NaOH (using a 1M or 0.1M stock solution).
-
Visual Cue: The solution should clarify rapidly as the salt forms.[1]
-
-
Buffering: Once clear, dilute to the final volume with a strong buffer (e.g., PBS pH 7.4).
-
Warning: Do not add the drug directly to PBS without pre-dissolving in base.[1] The buffer capacity might fight the dissolution, leading to slow kinetics.
-
Troubleshooting:
-
Issue: "It precipitated when I added PBS."
-
Cause: The Common Ion Effect.[1] High
concentration in PBS decreases the solubility of the Sodium salt of your drug.[1] -
Fix: Use a lower ionic strength buffer (e.g., 10mM Phosphate) or ensure the final pH remains above 7.0.[1]
Method B: Cosolvent System (The "Universal" Mix)
Best For: High-throughput screening (HTS), chemical assays.[1] Mechanism: Reduces the dielectric constant of the solvent, making it more "like" the drug.
Recommended Formulation:
Protocol:
-
Dissolve MPC-1 in pure DMSO to 100x the desired final concentration.
-
Add PEG400 to the DMSO stock before adding water.[1]
-
Why? Adding water directly to DMSO often causes "shock precipitation" due to the high heat of mixing and rapid polarity shift.[1]
-
-
Slowly add water/buffer with vortexing.[1]
Troubleshooting:
-
Issue: "Cloudiness appears after 1 hour."
-
Cause: Ostwald Ripening.[1] Small micro-precipitates are growing into visible crystals.[1]
-
Fix: Increase PEG400 concentration to 50% or switch to Method C.
Method C: Cyclodextrin Complexation (Biocompatible)
Best For: Cell culture (where DMSO is toxic), IV injection.[1] Mechanism: The hydrophobic cyclohexane ring fits inside the cyclodextrin cavity; the hydrophilic exterior stays in solution.
Protocol:
-
Prepare a 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or PBS.[1] -
Add MPC-1 powder to this vehicle.[1]
-
Sonicate for 30–60 minutes at mild heat (37°C).
-
Filter sterilize (0.22
m).[1]
Why HP-
Frequently Asked Questions (FAQs)
Q1: Can I autoclave MPC-1 solutions?
-
Answer: No. While the molecule is likely chemically stable, autoclaving suspensions can cause crystal growth (Ostwald ripening).[1] Autoclaving solutions at high pH may induce decarboxylation.[1]
-
Recommendation: Dissolve first, then filter sterilize using a 0.22
m PES or PVDF membrane.[1]
Q2: My stock solution in DMSO froze. Is it ruined?
-
Answer: Likely not.[1] DMSO freezes at 19°C. Thaw it completely at 37°C and vortex vigorously to ensure homogeneity. If crystals remain, sonicate.[1]
Q3: Why does the solubility drop in simulated gastric fluid (pH 1.2)?
-
Answer: At pH 1.2, the carboxylic acid is fully protonated (uncharged).[1] Without the charge, the lipophilic cyclohexane ring dominates, crashing the compound out of solution. This is expected behavior for this pharmacophore [3].[1]
Q4: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but Ethanol is more volatile.[1] If you use open-well plates, evaporation will change your drug concentration rapidly. DMSO is preferred for stability; Ethanol is preferred if you need to evaporate the solvent later.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility). Link
Sources
Technical Support Center: Minimizing Off-Target Effects in Lactisole Sensory Studies
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Lactisole (Na-Lactisole) Sensory Protocol Optimization
Introduction
Welcome to the Technical Support Center. You are likely here because your sensory data is being confounded by "phantom" tastes. Lactisole is the gold standard for inhibiting the sweet taste receptor (T1R2/T1R3), but it is not a silent operator.
It acts as a Negative Allosteric Modulator (NAM) binding to the Transmembrane Domain (TMD) of the T1R3 subunit.[1] However, at improper concentrations or pH levels, it introduces bitterness, saltiness, and a phenomenon known as "Sweet Water Taste" (SWT)—a rebound sweetness upon rinsing that can ruin subsequent data points.
This guide moves beyond basic protocols to address the causality of these errors and provides self-validating workflows to eliminate them.
Module 1: Formulation & pH Control
The Issue: Subjects report a sour or distinct "chemical" bitterness immediately upon tasting the Lactisole control.
Root Cause: Lactisole is a carboxylic acid (2-(4-methoxyphenoxy)propionic acid). If you dissolve the free acid form directly in water, the pH drops, triggering acid-sensing ion channels (ASICs) and sour taste receptors (PKD2L1), which subjects often conflate with bitterness.
Troubleshooting Protocol: The pH-Buffering Workflow
Do not rely on the sodium salt (Na-Lactisole) to perfectly auto-buffer. You must actively manage the ionic environment.
Step-by-Step Formulation:
-
Start with the Acid or Salt? Use Na-Lactisole (Sodium Lactisole) for solubility, but be aware it adds sodium ions (salty taste).
-
The Target pH: You must buffer the solution to pH 7.0 ± 0.2 .
-
Why? At neutral pH, the sourness of the propionic acid moiety is neutralized.
-
-
Masking the Sodium: If using Na-Lactisole > 500 ppm, the sodium content becomes perceptible.
-
Fix: Use a low-sodium buffer system or match the sodium content in your "Control" (without Lactisole) using NaCl so the saltiness is constant across all samples.
-
Validation Check: Measure the pH of your final Lactisole solution. If it is < 6.0, your sensory data will be skewed by sourness.
Module 2: The "Sweet Water" Rebound Effect
The Issue: Panelists report a burst of sweetness when they rinse with water between samples, or they perceive the water itself as sweet.
Root Cause: This is the Lactisole Washout Effect . Lactisole locks the T1R3 receptor in an inactive conformation.[2] When you rinse with water, Lactisole dissociates rapidly. The receptor, released from this "spring-loaded" tension, temporarily shifts into a constitutively active state, sending a false "sweet" signal to the brain.
Mechanism Diagram: The Rebound Effect
Caption: Figure 1. The kinetic mechanism of "Sweet Water Taste" (SWT). Rapid removal of the inhibitor causes a transient false-positive sweet signal.
Troubleshooting Protocol: The Anti-Rebound Rinse
Standard water rinses cause the problem. You must alter the rinse protocol.
Option A: The "Active" Rinse (High Efficacy) Instead of water, use a rinse containing a non-sweet suppressor or a specific sequence.
-
Protocol: Rinse with unsalted crackers followed by warm water (37°C). The mechanical action and temperature help reset the receptor faster than cold water.
Option B: The Temporal Delay (High Accuracy) If you must use water:
-
Panelist spits Lactisole sample.[3]
-
Mandatory Wait: 120 seconds.
-
Rinse: Warm water.
-
Wait: 60 seconds.
-
Next Sample. Note: If you do not enforce the 120s wait, the rinse will trigger the sweet signal, which the panelist will attribute to the next sample.
Module 3: Distinguishing Off-Target Bitterness vs. Unmasking
The Issue: Panelists claim the Lactisole sample is bitter. Is it the Lactisole, or is the sweetener being tested actually bitter?
Root Cause: High-potency sweeteners (e.g., Saccharin, Stevia) activate both T1R2/T1R3 (Sweet) and T2Rs (Bitter). Usually, the intense sweetness suppresses the bitterness centrally in the brain. When you add Lactisole, you block the sweet signal, unmasking the intrinsic bitterness of the sweetener.
Decision Matrix: Source of Bitterness
| Observation | Diagnosis | Action |
| Bitterness in Lactisole-only control | Lactisole Concentration too high (>500ppm) or pH too low. | Lower concentration to <400ppm; Adjust pH to 7.0. |
| Bitterness only in Sweetener + Lactisole mix | Unmasking Effect. The sweetener itself is bitter. | This is a valid result. The sweetener has T2R activity. |
| Metallic taste | Sodium load or specific genetic polymorphism. | Switch to Acid-Lactisole buffered with Potassium (K+) or lower Na-Lactisole dose. |
Experimental Workflow: The "Silent Window" Determination
Before running your main study, you must find the concentration of Lactisole that inhibits sweetness without triggering its own side tastes for your specific panel.
Caption: Figure 2. Workflow to determine the "Silent Window"—the maximum concentration that inhibits sweetness without being distinguishable from water.
Frequently Asked Questions (FAQ)
Q: Can I use nose clips to reduce the off-notes of Lactisole? A: Yes, and you often should. Lactisole has a faint aroma (phenolic/ether-like) for some super-tasters. Using nose clips isolates gustation (taste) from olfaction (smell). If the "bitterness" disappears with nose clips, it was actually an aroma being interpreted as a taste (flavour-taste confusion).
Q: My study involves high-intensity sweeteners (Stevia). Standard Lactisole levels aren't working. A: Stevia (Rebaudioside A) has a high affinity for the receptor.[4] However, increasing Lactisole above 500 ppm (approx 2mM) risks activating T2R bitter receptors directly.
-
Solution: Do not increase Lactisole. Instead, decrease the sweetener concentration to be equipotent to 5% sucrose. Lactisole is a competitive/allosteric inhibitor; it works best when the agonist (sweetener) is not saturating the receptor.
Q: Why do some panelists react strongly to Lactisole while others don't? A: Genetic polymorphisms.
-
T1R3 Variations: Affects susceptibility to inhibition.[5][6]
-
T2R38 (TAS2R38): The "PROP" taster gene. Super-tasters for bitterness are more likely to perceive the intrinsic bitterness of Lactisole or the unmasked bitterness of the sweetener.
-
Recommendation: Genotype your panel or segment them into "Tasters" and "Non-Tasters" during data analysis to reduce noise.
References
-
Galindo-Cuspinera, V., et al. (2006). "A Sweet Taste Inhibitor, Lactisole, Interacts with the Transmembrane Domain of the Human T1R3 Sweet Taste Receptor."[7][8] Journal of Biological Chemistry.
-
Alvarado, C., et al. (2017). "Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners."[9][10] PLOS ONE.
-
[9]
-
-
Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propionic acid." Chemical Senses.
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[5] Journal of Biological Chemistry.
-
ASTM E1697-05. "Standard Classification for Unipolar Magnitude Estimation." (General sensory grounding for intensity scaling).
Sources
- 1. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor | PLOS One [journals.plos.org]
- 2. The sweet taste quality is linked to a cluster of taste fibers in primates: lactisole diminishes preference and responses to sweet in S fibers (sweet best) chorda tympani fibers of M. fascicularis monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Preventing precipitation of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid in low pH buffers
Welcome to the Technical Support Center for 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid . As a Senior Application Scientist, I frequently see researchers encounter severe precipitation issues when handling this specific compound in acidic environments.
This guide is designed for drug development professionals and analytical scientists. It bypasses generic advice to focus on the exact thermodynamic and physicochemical causality behind this molecule's behavior, providing self-validating troubleshooting steps and robust formulation strategies.
Part 1: Core Mechanism & Causality
To solve precipitation, we must first understand the molecular causality. 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid consists of a highly bulky, lipophilic core (a cyclohexane ring linked to a 2-methoxyphenoxy group) and a single ionizable moiety (a carboxylic acid with an estimated pKa of ~4.5–5.0).
At physiological pH (7.4), the carboxylic acid is deprotonated (
Fig 1: pH-dependent solubility logic and solubilization pathways for the target carboxylic acid.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my sample crash out immediately upon injection into a 0.1% TFA HPLC mobile phase? A1: Trifluoroacetic acid (TFA) drops your mobile phase pH to ~2.0. When your sample (likely dissolved in a neutral diluent) hits this acidic stream, the carboxylic acid protonates instantly. Because the mobile phase lacks sufficient solvating power for the unionized lipophilic core, it precipitates, often clogging the column frit. To prevent this, your mobile phase must contain a high enough fraction of organic modifier (e.g., ≥40% Acetonitrile) to solvate the unionized form. As noted in authoritative chromatography guidelines, salt and analyte solubility drop significantly at low pH unless counterbalanced by organic solvents ([2]).
Q2: How can I maintain solubility in Simulated Gastric Fluid (SGF, pH 1.2) for in vitro dissolution assays without using toxic solvents? A2: For aqueous biological assays where high concentrations of organic solvents are prohibited, host-guest complexation is the most effective strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that readily encapsulates the 2-methoxyphenoxy aromatic ring, shielding the lipophilic bulk from the aqueous environment. Recent pharmaceutical studies demonstrate that cyclodextrins can increase the thermodynamic solubility of unionized lipophilic weak acids by 10- to 50-fold at low pH ([3]).
Q3: Does autosampler temperature affect the precipitation rate in low pH buffers? A3: Absolutely. Solubility is a thermodynamically driven process. If you prepare a saturated solution at room temperature (25°C) and transfer it to a refrigerated autosampler (4°C), the kinetic energy of the solvent decreases. This lowers the solubility threshold, inducing nucleation and precipitation. Always validate your formulation at the lowest temperature it will encounter during your workflow.
Part 3: Quantitative Data on Solubilization Strategies
The following table summarizes the expected efficacy of various interventions when handling 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid at pH 2.0.
| Strategy | Excipient / Solvent | Working Concentration | Est. Solubility Enhancement | Mechanistic Rationale |
| Co-solvent | Acetonitrile (MeCN) | 40–60% (v/v) | >100x | Reduces the dielectric constant of the medium, directly solvating the lipophilic cyclohexane core. |
| Complexation | HP-β-Cyclodextrin | 10–20% (w/v) | 10x–50x | Forms a reversible inclusion complex, masking the hydrophobic 2-methoxyphenoxy ring from water. |
| Surfactant | Polysorbate 80 | 1–5% (v/v) | 5x–20x | Micellar encapsulation of the unionized acid; lowers interfacial tension. |
| pH Shift | Phosphate Buffer | 50 mM (pH 7.4) | >1000x | Deprotonates the carboxylic acid, restoring powerful ion-dipole interactions with water. |
Part 4: Step-by-Step Methodologies
Protocol A: Preparation of a Precipitation-Resistant Low pH HPLC Mobile Phase
This protocol utilizes organic modifiers to maintain solubility of the unionized acid.
Fig 2: Step-by-step workflow for preparing precipitation-resistant low pH HPLC mobile phases.
-
Aqueous Preparation: Dissolve your buffer salt (e.g., 10 mM Ammonium Formate) in HPLC-grade water.
-
pH Adjustment: Slowly titrate with Formic Acid until the pH reaches 3.0. Causality Note: Adjusting pH before adding organics ensures accurate pH meter readings, as organic solvents distort electrode potentials.
-
Organic Addition: Add Acetonitrile to achieve a final concentration of at least 40% (v/v).
-
Filtration: Filter the complete mobile phase through a 0.2 µm PTFE membrane.
-
Self-Validation Check: Purge the HPLC system and monitor the column backpressure for 10 column volumes. A stable backpressure (±2% fluctuation) and a flat UV baseline confirm that no micro-precipitation is occurring on the column frit ([4]).
Protocol B: Solubilization in Simulated Gastric Fluid (SGF) using HP-β-CD
This protocol is designed for in vitro assays requiring an aqueous, low-pH environment (pH 1.2).
-
Excipient Dissolution: Weigh 15 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 80 mL of pre-warmed (37°C) SGF (0.1 N HCl, pH 1.2). Stir until completely clear.
-
API Introduction: Slowly add the required mass of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (e.g., up to 1 mg/mL) to the vortex of the stirring solution.
-
Equilibration: Allow the solution to stir at 37°C for 2 hours to ensure thermodynamic equilibrium of the host-guest inclusion complex.
-
Volume Adjustment: QS to 100 mL with SGF.
-
Self-Validation Check: Extract a 1 mL aliquot and measure the UV absorbance at 500 nm using a turbidity probe or spectrophotometer. An absorbance reading of < 0.05 AU confirms a true solution free of sub-visible colloidal precipitates.
References
-
Shimadzu Technical Library. Preparing Buffer Solutions. Shimadzu Corporation. Available at:[Link]
-
Pharmaceutics (2025). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. MDPI. Available at:[Link]
-
ResearchGate (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Available at:[Link]
-
PharmaGuru (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips. Available at: [Link]
Sources
Technical Support Center: Lactisole Synthesis Optimization
The following technical guide is structured to function as a specialized support center for chemical engineers and researchers optimizing the synthesis of Lactisole (Sodium 2-(4-methoxyphenoxy)propanoate) .
Topic: Optimizing Yield & Purity in the Etherification of 4-Methoxyphenol Audience: Process Chemists, CDMO Researchers, Drug Development Scientists
Executive Summary: The Yield Paradox
The synthesis of Lactisole appears deceptively simple: an etherification between 4-methoxyphenol (4-MP) and a propionic acid derivative (usually 2-chloropropionic acid ). However, standard protocols often stall at 50–60% yields due to a critical kinetic competition: O-alkylation (Substitution) vs. Dehydrohalogenation (Elimination) .
This guide moves beyond basic recipes to address the mechanistic levers that shift this balance, aiming for yields >90% with high purity.
Core Reaction Dynamics & Pathway Analysis
To fix yield, you must visualize the invisible competition in your reactor.
The Mechanistic Conflict
-
The Goal (SN2): The phenoxide ion attacks the
-carbon of 2-chloropropionic acid, displacing chloride. -
The Enemy (E2): The base (NaOH) attacks the
-proton of 2-chloropropionic acid, causing elimination to form acrylic acid (which polymerizes or remains as a byproduct).
Key Insight: High temperature favors Elimination (E2). High concentration of the nucleophile (phenoxide) relative to the base favors Substitution (SN2).
Visualization: Reaction Pathway & Competition
The following diagram illustrates the bifurcation point where yield is lost.
Figure 1: Mechanistic pathway showing the competition between the desired etherification (S_N2) and the yield-killing elimination (E2).
Optimization Protocol: The "Phase Transfer" Solution
Standard aqueous reflux methods are inefficient because the organic phenoxide and the aqueous salt of 2-chloropropionic acid struggle to interact effectively. The industry standard for high yield (>90%) is Phase Transfer Catalysis (PTC) .
Recommended Reagent Stoichiometry
| Component | Molar Equivalent | Role | Optimization Note |
| 4-Methoxyphenol | 1.0 | Substrate | Limiting reagent to ensure complete consumption. |
| 2-Chloropropionic Acid | 1.2 – 1.5 | Alkylating Agent | Excess required to account for hydrolysis/elimination losses. |
| NaOH (aq, 30-40%) | 2.2 – 2.5 | Base | Neutralizes both the phenol and the acid; excess drives deprotonation. |
| TBAB | 0.02 – 0.05 | Phase Transfer Catalyst | Critical: Shuttles phenoxide into organic phase or 2-CPA into interface. |
| Solvent (Toluene/H2O) | 1:1 Vol Ratio | Solvent System | Toluene protects the product; Water solubilizes the base. |
Step-by-Step Optimized Workflow
-
Phenoxide Formation: Dissolve 4-MP in Toluene. Add TBAB (Tetrabutylammonium bromide).
-
Controlled Addition: Add NaOH (aq) slowly. Stir vigorously to create an emulsion.
-
Alkylation: Add 2-Chloropropionic acid dropwise at 40–50°C .
-
Why? Keeping temperature <60°C minimizes the E2 elimination side reaction.
-
-
Digestion: Stir for 2–4 hours. Monitor by HPLC.
-
Acidification: Acidify aqueous layer to pH 1–2 with HCl. The Lactisole Acid precipitates or oils out.[1]
-
Salt Conversion: Isolate acid, redissolve in EtOH/Water, and neutralize with stoichiometric NaOH to crystallize Lactisole Sodium.
Troubleshooting Center (Q&A)
Category: Low Yield & Side Reactions
Q: My reaction conversion stalled at 60%. Adding more base didn't help. Why? A: You likely depleted your alkylating agent via the E2 side reaction.
-
Diagnosis: Check for acrylic acid peaks in HPLC.
-
Fix: Do not add more base alone. Add a second portion of 2-chloropropionic acid (0.2 eq) simultaneously with base to maintain stoichiometry. Ensure your temperature did not spike above 65°C, which accelerates the destruction of your reagent.
Q: I see a significant amount of "vinyl" byproduct. How do I stop this? A: This is the elimination product.
-
Cause: Temperature too high or Base concentration too localized (hotspots).
-
Solution: Reduce reaction temperature to 45°C and extend time. Improve stirring (RPM > 300) to ensure rapid phase transfer, preventing localized high-pH zones that favor elimination.
Category: Purification & Isolation[2]
Q: The product is oiling out instead of crystallizing during acidification. What is wrong? A: Lactisole acid has a low melting point (~65°C) and can form supersaturated oils.
-
Fix:
-
Cool the mixture to <10°C before acidification.
-
Seed the mixture with pure Lactisole acid crystals during HCl addition.
-
If it oils, extract into Ethyl Acetate, dry, and evaporate. Do not try to filter the oil.
-
Q: My final sodium salt is yellow/brown. How do I get it white? A: Color comes from the oxidation of unreacted 4-methoxyphenol (creating quinones).
-
Prevention: Use a slight excess of 2-chloropropionic acid to ensure 4-MP is fully consumed.
-
Remediation: Recrystallize the final sodium salt from Ethanol/Water (9:1) . Add activated carbon (0.5 wt%) during the hot dissolution step to adsorb oxidized impurities.
Diagnostic Logic Tree
Use this flowchart to diagnose yield failures in real-time.
Figure 2: Decision tree for diagnosing low yield scenarios based on HPLC analysis of the crude reaction mixture.
References
-
Synthesis & Phase Transfer Catalysis
-
Side Reaction Mechanisms
-
Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate... (Discussion on solvent effects and hydrolysis competition). Organic & Biomolecular Chemistry. Link
-
-
Product Characterization & Properties
-
PubChem Compound Summary for CID 151199, Lactisole. National Center for Biotechnology Information. Link
-
-
Salt Formation & Stability
-
US Patent 4567053: Method for inhibiting sweet taste. (Describes the utility and basic isolation of the salt). Link
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 3. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assay Optimization for 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Topic: Troubleshooting Inconsistent IC50 Values for 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid Role: Senior Application Scientist, High-Throughput Screening & Lead Discovery Audience: Drug Discovery Researchers & Assay Development Scientists
Welcome to the technical support hub. If you are observing shifting potencies, non-sigmoidal curves, or batch-to-batch variability with 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid , you are likely encountering specific physicochemical artifacts common to hydrophobic carboxylate inhibitors of Class C GPCRs (specifically the T1R family).
This guide bypasses generic advice to address the specific molecular liabilities of this compound: pH-dependent ionization , species-specificity , and albumin sequestration .
Part 1: The Diagnostic Dashboard
Before altering your protocol, cross-reference your observations with this diagnostic matrix.
| Observation | Likely Root Cause | Immediate Action |
| IC50 shifts >10-fold between runs | pH Drift | Measure buffer pH at the end of the assay. A shift of 0.2 pH units can alter potency by 3-fold for this acid. |
| IC50 is "Right-Shifted" (Lower Potency) in cell assays vs. buffer | BSA/Serum Sequestration | Calculate the "Free Fraction." This molecule binds albumin avidly. Reduce FBS or use ovalbumin. |
| No Inhibition (Flat line) in Rodent models | Species Specificity | Stop. This compound (like Lactisole) is Human T1R3 specific. It is inactive in rats/mice. |
| Hill Slope > 2.0 or < 0.6 | Solubility/Aggregation | The compound is likely precipitating or forming micelles. Check the Critical Micelle Concentration (CMC). |
Part 2: Critical Troubleshooting Guides
Issue #1: The Species-Specificity Trap
The Science: 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid is a structural analog of Lactisole . These compounds act as negative allosteric modulators (NAMs) binding to the transmembrane domain (TMD) of the human T1R3 subunit.
-
Crucial Insight: Key residues in the transmembrane binding pocket (e.g., Ala733, Phe778 in human T1R3) differ in rodents. Consequently, this compound is inactive in rat or mouse cell lines.
Diagnostic Step:
-
Are you using HEK293 (Human) cells? Expect Activity.
-
Are you using CHO (Hamster) or primary Rat/Mouse taste cells? Expect No Activity.
-
Solution: If using non-human cells, you must transfect them with the Human T1R2/T1R3 heterodimer to observe inhibition.
Issue #2: The pH-IC50 Dependency
The Science: This molecule possesses a carboxylic acid group with a pKa of approximately 4.0–4.5.
-
At pH 7.4: It is >99% ionized (anionic carboxylate).
-
At pH 6.5: The fraction of protonated (neutral) species increases significantly.
-
Impact: Many GPCR allosteric sites are sensitive to the ligand's charge state. Furthermore, the neutral form crosses membranes more easily, potentially accessing intracellular binding sites or accumulating in the lipid bilayer. Small deviations in assay buffer pH (e.g., caused by CO2 exposure during incubation) will radically shift the apparent IC50.
Protocol Adjustment:
-
Buffer Choice: Switch from standard PBS (weak buffering at pH 7.4) to HEPES (20 mM) or MOPS , which hold pH 7.4 more rigorously under atmospheric conditions.
-
Validation: Measure the pH of your final assay volume after adding the compound stock. High concentrations of acidic drugs can overcome weak buffers.
Issue #3: Albumin Sequestration (The "Serum Shift")
The Science: Hydrophobic carboxylic acids bind to Serum Albumin (BSA/HSA) with high affinity (Site II binding). In a cell-based assay with 10% Fetal Bovine Serum (FBS), >95% of your compound may be bound to protein and unavailable to the receptor.
Experimental Proof (The "Shift Assay"): Perform the IC50 assay under two conditions side-by-side:
-
Condition A: Standard Media (10% FBS).
-
Condition B: Low-Serum Media (0.1% BSA or Serum-Free).
-
Result: If IC50 improves (drops) by 10–50 fold in Condition B, your issue is protein binding.
-
Correction: Report values as "Serum-Shifted IC50" or transition to an assay buffer containing 0.1% Ovalbumin (which often binds small carboxylates less avidly than BSA).
Part 3: Optimized Stock Preparation Protocol
Inconsistent data often originates in the DMSO stock solution. Hydrophobic acids can precipitate upon dilution into aqueous buffers if not handled correctly.
Step-by-Step Methodology:
-
Dissolution: Dissolve solid powder in 100% anhydrous DMSO to a concentration of 100 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.
-
Storage: Aliquot immediately into amber glass or polypropylene tubes. Store at -20°C. Avoid freeze-thaw cycles (limit to 3 cycles max).
-
The "Intermediate Dilution" Step (Critical):
-
Incorrect: Adding 100 mM DMSO stock directly to the assay well (causes local precipitation).
-
Correct: Prepare a 10x working solution in assay buffer containing 1% DMSO.
-
Visual Check: Hold the 10x tube up to a light source. If you see "cloudiness" or the Tyndall effect, the compound has crashed out. You must lower the concentration or increase the DMSO percentage in the intermediate step.
-
Part 4: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision logic for isolating the source of IC50 variability.
Figure 1: Decision matrix for diagnosing IC50 inconsistencies with 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid.
Part 5: References & Authority
-
Assay Guidance Manual (NCGC/NIH). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands.
-
Source:
-
Relevance: Definitive guide on "Right-Shifts" caused by serum binding and buffer artifacts.
-
-
Jiang, P., et al. (2005). Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste.
-
Source:
-
Relevance: Establishes the species specificity (Human vs. Rat) for phenoxy-carboxylic acid inhibitors of T1R3.
-
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.
-
Source:
-
Relevance: Detailed mechanisms on how carboxylic acid pKa affects solubility and protein binding in assays.
-
-
Salyers, A. (2011). Precursor compounds of sweet taste receptor antagonists.[1] (Patent US20110045069A1).[1]
-
Source:
-
Relevance: Describes the synthesis and activity of cyclohexane-carboxylic acid derivatives as T1R3 antagonists.
-
Sources
Resolving chromatographic peak tailing for Lactisole in HPLC analysis
Technical Support Center: Resolving Lactisole Peak Tailing in HPLC
Executive Summary: The Lactisole Tailing Challenge
Lactisole (Sodium 2-(4-methoxyphenoxy)propanoate) is a carboxylic acid derivative with a pKa of approximately 3.2–3.5 . In HPLC analysis, peak tailing for this compound is rarely a random artifact; it is a deterministic result of secondary interactions or ionization equilibrium .
This guide provides a root-cause analysis and resolution protocol. The most frequent culprit is operating at a mobile phase pH too close to the analyte's pKa, causing "retention time jitter" where the molecule rapidly switches between ionized and non-ionized states as it travels through the column.
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: My mobile phase pH is 3.5. Why is the peak tailing?
Answer: You are operating in the "Danger Zone." Lactisole has a pKa of ~3.3. At pH 3.5, approximately 50% of the molecules are protonated (neutral) and 50% are deprotonated (anionic).
-
The Mechanism: The neutral form interacts strongly with the C18 stationary phase (high retention), while the anionic form interacts weakly (low retention). As molecules constantly protonate and deprotonate, they travel at different effective speeds, broadening the peak and causing severe tailing.
-
The Fix: Shift the pH by at least 2 units away from the pKa.[1]
-
Option A (Suppression): Lower pH to < 2.3 (using Phosphate or TFA). This forces >99% of Lactisole into the neutral form, sharpening the peak and increasing retention.
-
Option B (Ionization): Raise pH to > 5.5 (using Acetate or Phosphate). This forces >99% into the anionic form. Note: Retention will decrease significantly on C18; you may need a Phenyl-Hexyl column or an ion-pairing agent.
-
Q2: I lowered the pH to 2.1, but I still see slight tailing. Is it the column?
Answer: It is likely Silanol Interaction . Even in acidic conditions, residual silanols (Si-OH) on the silica surface can interact with the ether oxygen or the aromatic ring of Lactisole via hydrogen bonding.
-
The Test: Switch to a Type B Silica column (High Purity) that is "fully end-capped."
-
The Fix: If you are already using a standard C18, try a column with polar-embedded groups or a "Shield" phase. These are designed to shield silanols from acidic analytes.
Q3: Can the sample diluent cause this?
Answer: Yes, if you are experiencing "Solvent Washout." Lactisole sodium is highly soluble in water but often prepared in organic solvents for stock solutions. If you inject a sample dissolved in 100% Methanol or Acetonitrile into a high-aqueous mobile phase (e.g., 90% Water), the strong solvent acts as a local mobile phase, carrying the analyte too quickly through the head of the column.
-
The Fix: Ensure the sample diluent matches the initial mobile phase composition (e.g., 90% Buffer / 10% ACN).
Part 2: Technical Data & Specifications
Table 1: Lactisole Physicochemical Profile
| Parameter | Value | Implications for HPLC |
| Chemical Name | 2-(4-methoxyphenoxy)propanoic acid | Carboxylic acid + Ether functionality |
| pKa (Acid) | 3.26 ± 0.10 | Critical: Avoid mobile phase pH 2.5 – 4.5 |
| LogP | ~1.9 | Moderately lipophilic; good retention on C18 |
| Solubility | Water (Na-salt), MeOH, EtOH | High water solubility of salt form can cause fronting if overloaded |
Table 2: Recommended Mobile Phase Systems
| Mode | Buffer System | pH | Column Type | Rationale |
| Suppressed (Preferred) | 20mM Potassium Phosphate (KH₂PO₄) adjusted with H₃PO₄ | 2.0 – 2.2 | C18 (End-capped) | Maximizes retention; sharpens peak by suppressing ionization. |
| Ionized | 10mM Ammonium Acetate | 5.8 – 6.0 | C18 or Phenyl-Hexyl | Good for MS detection (volatile buffer); lower retention time. |
| Ion-Pairing | 0.1% TFA or Heptafluorobutyric acid (HFBA) | < 2.0 | C18 | TFA acts as both pH modifier and silanol masker. |
Part 3: Troubleshooting Workflow
The following decision tree outlines the logical steps to isolate the tailing cause.
Figure 1: Logical decision tree for diagnosing Lactisole peak tailing. Follow the path from pH verification to column selection.
Part 4: Validated Experimental Protocol
Objective: Achieve USP Tailing Factor (T) < 1.5 for Lactisole.
1. Preparation of Mobile Phase (pH 2.1):
-
Step A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water (20 mM). -
Step B: Adjust pH to 2.1 ± 0.05 using Phosphoric Acid (85%). Crucial: Do not use HCl or H₂SO₄ as they can corrode stainless steel.
-
Step C: Add 100 mL of Acetonitrile (if isocratic 90:10) or prepare as Solvent A for gradient. Filter through 0.22 µm nylon filter.
2. Column Conditioning:
-
Install a C18 End-capped Column (e.g., 150 x 4.6 mm, 5 µm).
-
Flush with 50:50 Water:Acetonitrile for 30 mins to remove storage solvents.
-
Equilibrate with the pH 2.1 mobile phase for at least 20 column volumes before injection.
3. System Suitability Test:
-
Inject 10 µL of Lactisole Standard (0.1 mg/mL dissolved in Mobile Phase).
-
Acceptance Criteria:
-
Retention Time: Stable (e.g., ± 0.1 min).
-
Tailing Factor (T): ≤ 1.5 .
-
Theoretical Plates (N): > 2000.[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151199, 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]
- Source for chemical structure and pKa estim
-
Chromatography Today (2020). The use of Mobile Phase pH as a Method Development Tool.[1] Retrieved from [Link][3]
- Authoritative guide on pH vs. pKa rules for peak symmetry.
-
Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
- Source for silanol interaction mechanisms and column selection.
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Technical grounding for buffer selection and pH stability.
Sources
Reducing solvent residues in purified 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Topic: Purified 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Executive Summary
This guide addresses the persistent challenge of reducing residual solvents (RS) in 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (henceforth "MPC-Acid"). Due to the geminal substitution at the C1 position (carboxylic acid and bulky 2-methoxyphenoxy group sharing the same carbon), this molecule exhibits significant steric bulk. This structural feature often leads to the formation of channel solvates or void entrapment during crystallization, particularly with planar solvents like Toluene or hydrogen-bond acceptors like THF.
This support document provides a diagnostic workflow, scenario-based troubleshooting, and validated protocols to ensure your material complies with ICH Q3C (R8) guidelines.
Part 1: Diagnostic Workflow (The Triage)
Before attempting further drying, you must diagnose the nature of the residual solvent. Is it surface-adsorbed (easy to remove) or lattice-bound (requires structural disruption)?
Step 1: The "Release" Test
-
Take two small samples (1g each).
-
Sample A: Dry at
under full vacuum ( mbar) for 4 hours. -
Sample B: Grind physically with a mortar and pestle for 2 minutes, then dry under the same conditions.
-
Analyze: Perform HS-GC (Headspace Gas Chromatography) on both.
| Result Pattern | Diagnosis | Recommended Action |
| A & B have high RS | Stable Solvate | The solvent is part of the crystal lattice.[1] Simple drying will fail. Go to Protocol 2 (Recrystallization/Displacement). |
| A is high, B is low | Inclusion/Entrapment | Solvent is trapped in voids but not chemically bound. Particle size reduction is key. Go to Protocol 3 (Milling). |
| A & B are low | Surface Adsorption | Current drying parameters are sufficient; ensure vacuum depth is maintained. |
Visual Logic: Diagnostic Decision Tree
Figure 1: Decision tree for diagnosing the nature of residual solvents in MPC-Acid.
Part 2: Troubleshooting Guide (Scenario-Based)
Scenario A: "I cannot remove Toluene/Dichloromethane below ICH limits, even after days of drying."
-
Root Cause: MPC-Acid likely forms a solvate with these non-polar/polar-aprotic solvents. The lipophilic cyclohexane ring interacts favorably with Toluene, trapping it deep in the lattice.
-
The Fix: Use the "Displacement Wash" technique.
-
Do not dry further. Instead, reslurry the wet cake in a "Class 3" solvent that does not solvate easily, such as Heptane or Water (if the acid is insoluble in water).
-
Why it works: The washing solvent diffuses into the crystal, displacing the toxic Toluene. You are trading a Class 2 solvent (Toluene, limit 890 ppm) for a Class 3 solvent (Heptane, limit 5000 ppm), which is easier to remove or regulatorily acceptable at higher levels.
-
Scenario B: "The product turns into a sticky oil (oiling out) during drying."
-
Root Cause: The melting point of MPC-Acid is likely depressed by the presence of impurities or solvent. Heating above
causes a phase change to an amorphous gum, trapping the solvent permanently. -
The Fix: Azeotropic Distillation.
-
Dissolve the oil in a solvent that forms a low-boiling azeotrope with the trapped solvent (e.g., use Ethanol to remove Toluene).
-
Rotary evaporate at a lower temperature (
) until a foam forms. -
Treat the foam with a non-solvent (e.g., Hexane) to induce crisp crystallization.
-
Scenario C: "My HS-GC shows new peaks after drying."
-
Root Cause: Thermal degradation. The ether linkage (2-methoxyphenoxy) is generally stable, but the carboxylic acid can decarboxylate or form anhydrides if heated excessively (
) under vacuum. -
The Fix: Limit drying temperature to
. Use Vacuum Hydration (introducing a bleed of water vapor into the vacuum oven).[1] This gently displaces organic solvents without requiring high heat.
Part 3: Validated Protocols
Protocol 1: The "pH Swing" (Best for Deep Cleaning)
Use this when simple recrystallization fails to remove entrained solvents or non-polar impurities.
Principle: Chemically switching the molecule between its water-soluble salt form and its water-insoluble acid form releases all lattice-bound solvents.
-
Dissolution: Suspend the crude MPC-Acid in water (10 volumes).
-
Salt Formation: Slowly add 1N NaOH until pH reaches 10–11. The solid should dissolve completely as the sodium salt.
-
Checkpoint: If the solution is hazy, filter it. The haze is likely non-acidic impurities or polymer.
-
-
Organic Wash: Wash the aqueous layer with Ethyl Acetate (2 x 5 vol).
-
Why: This extracts the trapped organic solvents (Toluene, THF) and neutral impurities into the waste organic layer. The product remains in the water.
-
-
Precipitation: Separate the aqueous layer. Cool to
. Slowly add 1N HCl until pH reaches 1–2. -
Isolation: The pure MPC-Acid will precipitate as a fresh solid. Filter and wash with water.[2]
-
Drying: Dry at
under vacuum.
Visual Workflow: pH Swing
Figure 2: The pH Swing mechanism effectively "resets" the crystal lattice, releasing trapped solvents.
Protocol 2: Reslurry with Solvent Exchange
Use this for thermally sensitive batches where you want to avoid full dissolution.
-
Preparation: Place the wet cake (containing high boiling solvent, e.g., DMSO or DMF) into a reactor.
-
Solvent Addition: Add 10 volumes of Water (if the solvent is water-miscible like DMSO) or Heptane (if the solvent is Toluene).
-
Agitation: Stir vigorously at room temperature for 4–6 hours.
-
Critical: Do not heat. Heating might dissolve the crystal surface and re-trap the solvent.
-
-
Filtration: Filter the solid.
-
Repeat: If the initial solvent level was
ppm, repeat the wash once. -
Drying: Dry the final cake. The residual solvent will now be Water or Heptane (Class 3), which are easier to remove.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Methanol for recrystallization?
-
Answer: Use caution. While MPC-Acid dissolves well in Methanol, methyl esters can form if the drying temperature is too high or if catalytic acid traces are present. Always monitor for the methyl ester impurity (M-14 mass shift) by LC-MS.
Q2: What are the ICH Q3C limits I should aim for?
-
Answer:
-
Class 1 (Avoid): Benzene (2 ppm), CCl4 (4 ppm).
-
Class 2 (Limit): Methanol (3000 ppm), Toluene (890 ppm), THF (720 ppm), DCM (600 ppm).
-
Class 3 (Low Risk): Ethanol, Acetone, Ethyl Acetate, Heptane (5000 ppm or 0.5%).
-
Tip: Aim for <50% of the ICH limit to ensure batch-to-batch robustness.
-
Q3: Why does my sample pass GC limits but fail "Loss on Drying" (LOD)?
-
Answer: LOD measures all volatile loss, including water. MPC-Acid is a carboxylic acid and may be hygroscopic. If GC shows low organic solvents but LOD is high, run a Karl Fischer (KF) titration. It is likely just water, which is often acceptable.
References
-
International Council for Harmonisation (ICH). (2021). ICH Q3C (R8) Guideline for Residual Solvents. [Link]
-
Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.[3] (Discusses solvate formation mechanisms and desolvation kinetics).
-
Wernimont, A. (2017). Drying Kinetics, Solvate Structure, and Particle Morphology. Organic Process Research & Development. [Link]
- Cui, Y., et al. (2018). Spherical Crystallization of Carboxylic Acids for Solvent Reduction. Crystal Growth & Design. (General principles applicable to alpha-aryloxy carboxylic acids).
Sources
Technical Support Guide: Mitigating Oxidation in Phenoxy-Cyclohexane Derivatives
Executive Summary & Diagnostic Quick-Check
Phenoxy-cyclohexane derivatives are pharmacologically valuable but chemically vulnerable. The ether linkage, specifically the cyclohexyl carbon
Is Your Sample Oxidizing? (Diagnostic Checklist)
| Observation | Likely Chemical Event | Immediate Action |
| Color Change (Pink/Brown) | Liberation of free phenol, which subsequently oxidizes to quinones. | Check LC-MS for phenol mass (M-93 loss). |
| New Carbonyl Peak (IR/NMR) | Formation of cyclohexanone via hemiketal collapse. | Purge with Argon; store at -20°C. |
| Broadening of NMR Signals | Paramagnetic impurities (radicals) or exchangeable protons from hydroperoxides. | Filter through basic alumina (removes peroxides). |
| Acrid/Medicinal Odor | Release of free phenol. | Isolate sample; degradation is advanced. |
The Core Mechanism: Why It Happens
To solve the problem, you must understand the enemy. The oxidation of phenoxy-cyclohexane is not a simple hydrolysis; it is a radical chain reaction driven by the abstraction of the hydrogen atom at the tertiary carbon (alpha-position).
Mechanism of Autoxidation & Cleavage
The driving force is the formation of a stabilized radical at the
Figure 1: The autoxidation cascade of phenoxy-cyclohexane derivatives leading to cleavage.
Technical Support FAQs: Troubleshooting & Mitigation
Q1: I observe degradation during silica gel chromatography. Is the column killing my compound?
A: Yes, likely. Silica gel is slightly acidic and often contains trace metals (Fe, Ti) that catalyze the decomposition of hydroperoxides into cleavage products.
-
The Fix: Pre-treat your silica gel with 1% triethylamine (TEA) in hexanes to neutralize acidity. Alternatively, switch to neutral alumina , which is far less oxidative for ether derivatives.
-
Protocol: Flush the column with 3 column volumes (CV) of the TEA solution before loading your sample.
Q2: Can I modify the structure to prevent this without changing the pharmacology?
A: Deuteration is the gold standard here.
-
The Science: The Carbon-Deuterium (C-D) bond is significantly stronger than the C-H bond due to the lower zero-point energy. Replacing the
-hydrogen with deuterium introduces a Primary Kinetic Isotope Effect (KIE) . -
Expectation: This can reduce the rate of oxidation by 6–10 fold (
) without altering binding affinity, as the steric change is negligible [1].
Q3: Which antioxidant should I add to my stock solution?
A: Not all antioxidants work the same way. You need a "Chain Breaking" antioxidant for this mechanism.
Antioxidant Selection Guide
| Antioxidant | Mechanism | Recommended Use | Notes |
|---|---|---|---|
| BHT (Butylated hydroxytoluene) | Radical Scavenger (H-donor) | General Storage (0.1%) | Lipophilic; easy to remove. |
| Vitamin E (
Q4: My compound is stable as a solid but degrades in DMSO solution. Why?
A: DMSO is hygroscopic and can facilitate autoxidation in the presence of light. Furthermore, "anhydrous" DMSO often contains peroxides if aged.
-
The Fix: Store DMSO solutions under Argon in amber vials. For critical assays, use degassed solvents and add 0.05% BHT if the assay tolerates it.
Advanced Protocols
Protocol A: The "Peroxide Potential" Stress Test
Use this to determine if your derivative requires structural modification (e.g., deuteration).
-
Preparation: Dissolve 5 mg of compound in 1 mL of oxygen-saturated methanol.
-
Initiation: Add 0.1 equivalents of AIBN (radical initiator).
-
Incubation: Heat at 40°C for 4 hours.
-
Analysis: Analyze via LC-MS.
-
Result: If >10% degradation (phenol formation) is observed, the ether linkage is metabolically/chemically liable.
-
Action: Prioritize deuteration at the
-position.
-
Protocol B: Safe Workup for Oxidatively Labile Ethers
-
Quench: Perform reaction quench under
flow. -
Extraction: Use solvents (Ether/THF) that have been tested for peroxides immediately prior to use.
-
Drying: Use Sodium Sulfate (
), NOT Magnesium Sulfate ( ), as the latter is slightly Lewis acidic and can promote hydroperoxide rearrangement. -
Evaporation: Do not heat above 30°C. Backfill rotovap with
, not air.
Strategic Decision Tree (Workflow)
Use this logic flow to determine the best stabilization strategy for your specific stage of development.
Figure 2: Decision matrix for selecting the appropriate mitigation strategy.
References
-
Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions." Journal of Labelled Compounds and Radiopharmaceuticals.
-
Milas, N. A. (1931). "Studies in Auto-oxidation Reactions. II. The Mechanism of the Auto-oxidation of Certain Ethers."[1][2] Journal of the American Chemical Society.
-
Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[3] Pharmaceutical Development and Technology.
- Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
Sources
Validation & Comparative
Advanced HPLC-MS Validation Strategies for 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic Acid Purity
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide
Executive Summary
The accurate purity validation of complex pharmaceutical intermediates is a cornerstone of modern drug development[1]. 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (Exact Mass: 250.1205 Da) is a sterically hindered, highly functionalized molecule featuring an alicyclic core, a carboxylic acid moiety, and an electron-rich ether linkage. Validating its purity—whether as an active pharmaceutical ingredient (API) building block or a trace degradation product—requires highly specific chromatographic and mass spectrometric strategies[2].
This guide objectively compares two premier analytical platforms: LC-QTOF-MS (High-Resolution Exact Mass) and LC-QqQ-MS (Triple Quadrupole). Furthermore, we detail self-validating experimental workflows compliant with the newly revised [3], ensuring your analytical procedures are scientifically sound, reproducible, and regulatory-defensible.
Physicochemical Profiling & Method Rationale
As a Senior Application Scientist, I approach method development not by trial and error, but through molecular causality. The structural features of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid dictate our experimental choices:
-
Ionization Causality (Why ESI- over ESI+?): The molecule contains a carboxylic acid group with an estimated pKa of ~4.5. While acidic mobile phases (e.g., 0.1% Formic Acid, pH 2.7) suppress ionization by keeping the acid protonated, using a near-neutral buffer like 10 mM Ammonium Acetate (pH 6.8) pre-ionizes the molecule in solution. This drives the formation of the deprotonated [M-H]⁻ ion (
249.11) in Negative Electrospray Ionization (ESI-), increasing detector sensitivity by orders of magnitude. -
Chromatographic Selectivity (Why Biphenyl over C18?): Standard C18 columns rely entirely on hydrophobic dispersion forces. However, the 2-methoxyphenoxy moiety contains a dense
-electron cloud. By utilizing a Biphenyl stationary phase , we induce and dipole-dipole interactions. This mechanistic choice provides superior baseline resolution between the target compound and structurally similar phenolic impurities (e.g., unreacted guaiacol) that co-elute on traditional C18 columns[4].
Platform Comparison: LC-QTOF-MS vs. LC-QqQ-MS
Selecting the correct mass spectrometry platform depends on the phase of your drug development lifecycle.
Table 1: Objective Performance Comparison
| Parameter | LC-QTOF-MS (High-Resolution) | LC-QqQ-MS (Triple Quadrupole) |
| Primary Utility | Untargeted impurity profiling & structural elucidation. | Targeted trace-level quantitation & routine QA/QC. |
| Mass Accuracy | Unit mass resolution ( | |
| Detection Mode | Full Scan / Auto MS/MS. | Multiple Reaction Monitoring (MRM). |
| Sensitivity (LOD) | Moderate ( | Ultra-High ( |
| Linear Dynamic Range | ||
| Regulatory Fit | Early-phase identification of unknowns[5]. | Late-phase ICH Q2(R2) limit assessments[6]. |
Self-Validating Experimental Protocols
Every protocol must be a self-validating system. The following workflows incorporate internal System Suitability Tests (SST) to guarantee data integrity before sample analysis begins.
Protocol A: LC-QTOF-MS Untargeted Purity Profiling
Best for identifying unknown degradation products.
-
Sample Preparation: Dissolve 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid in 50:50 Water:Acetonitrile to a concentration of 10 µg/mL.
-
Chromatography:
-
Column: Core-shell Biphenyl (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 10 min. Flow: 0.4 mL/min.
-
-
MS Parameters: Negative ESI. Mass range
100–1000. Acquisition rate: 3 spectra/sec. -
Self-Validation (SST): Inject a calibration tuning mix prior to the run. The system is validated only if the mass error of the reference ion is
ppm. Inject a matrix blank to confirm zero carryover at the retention time of interest.
Protocol B: LC-QqQ-MS Targeted MRM Quantitation
Best for confirming impurity limits are below the ICH reporting threshold.
-
MRM Optimization: Direct infusion of the standard to optimize Collision Energy (CE).
-
Quantifier Transition:
249.1 205.1 (Loss of CO₂, CE: 15 eV). -
Qualifier Transition:
249.1 125.1 (Cleavage of ether bond yielding 2-methoxyphenoxide, CE: 25 eV).
-
-
Calibration: Construct a 6-point calibration curve from 1 ng/mL to 1000 ng/mL.
-
Self-Validation (Spike-Recovery): Spike a known concentration (50 ng/mL) of the compound into a blank synthetic matrix. The run is validated if the calculated recovery falls strictly between 98.0% and 102.0%, proving the absence of matrix-induced ion suppression[4].
ICH Q2(R2) Validation Metrics
The following data summarizes the validation of the LC-QqQ-MS method against standard [7].
Table 2: Method Validation Data Summary
| ICH Q2(R2) Parameter | Acceptance Criteria | Experimental Result (LC-QqQ-MS) | Status |
| Specificity | Baseline resolution from matrix/impurities | Rs > 2.5 against guaiacol impurity | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.5 ng/mL (S/N = 5.2) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 1.5 ng/mL (S/N = 12.4) | Pass |
| Linearity | Correlation coefficient ( | Pass | |
| Accuracy (Recovery) | 95.0% – 105.0% at 3 concentration levels | 99.2% ± 1.1% | Pass |
| Precision (Repeatability) | %RSD | 0.85% RSD | Pass |
Mechanistic Visualizations
Fig 1: Decision-tree workflow for HPLC-MS method selection and ICH Q2(R2) compliance.
Fig 2: Proposed ESI- MS/MS fragmentation pathway for targeted MRM optimization.
References
-
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH).[Link][3]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA).[Link][7]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals - LCGC International.[Link][4]
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma.[Link][2]
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek.[Link][1]
Sources
- 1. moravek.com [moravek.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Efficacy and Structural Mechanisms of Lactisole vs. Gymnemic Acid in Sweet Taste Inhibition
For drug development professionals and sensory scientists, modulating the human sweet taste receptor is a critical pathway for metabolic disease intervention, dietary formulation, and pharmacology. While orthosteric antagonists block the primary binding site, Negative Allosteric Modulators (NAMs) offer a more robust mechanism by locking the receptor in an inactive state, regardless of the agonist present.
This guide provides an in-depth technical comparison of the two most prominent sweet taste NAMs: Lactisole (a synthetic small molecule) and Gymnemic Acid (a naturally occurring triterpene glycoside).
Molecular Targets: The T1R2/T1R3 Heterodimer
The human sweet taste receptor is a Class C G-protein-coupled receptor (GPCR) functioning as an obligate heterodimer composed of Taste Receptor Type 1 Member 2 (T1R2) and Member 3 (T1R3).
Orthosteric agonists—ranging from natural sugars to artificial sweeteners like aspartame—primarily bind to the extracellular Venus Flytrap (VFT) domain of T1R2. However, both Lactisole and Gymnemic Acid bypass this region entirely. Chimera studies utilizing human/mouse receptor swaps have definitively proven that both inhibitors target the Transmembrane Domain (TMD) of the hT1R3 subunit (). By binding to the hT1R3-TMD, these NAMs act as a universal bottleneck, preventing the conformational shift required for intracellular G-protein coupling.
Mechanistic Divergence: Compact Anchor vs. Bulky Barricade
Despite sharing the same general target domain, the structural biology of their inhibition is fundamentally different, driving distinct pharmacodynamic profiles.
Lactisole: The Compact Anchor
Lactisole is a 2-phenoxypropionic acid derivative. Molecular dynamics simulations reveal that it binds deeply within the ligand pocket of the T1R3-TMD. Its carboxyl group provides vertical stability by anchoring to two critical transmembrane residues: H641 (TM3) and A733 (TM5) (). However, Lactisole lacks significant horizontal stabilizing interactions within the pocket. This structural limitation explains its moderate affinity and rapid reversibility upon washout.
Gymnemic Acid: The Bulky Barricade
Gymnemic acids (GAs) are a family of massive triterpene glycosides (saponins). While the core of the GA molecule shares the H641 and A733 binding sites with Lactisole, its bulky structure—specifically the glucuronosyl group—extends upwards out of the TMD pocket. This extension forms critical bonds with R725 on Extracellular Loop 2 (ECL2) (). This extended "barricade" interaction locks the receptor with high affinity, explaining GA's potent efficacy and prolonged duration of action (up to 60 minutes in human sensory trials).
Pathway Visualization
Fig 1: Allosteric inhibition of the T1R2/T1R3 sweet taste receptor by Lactisole and Gymnemic Acid.
Quantitative Efficacy & Pharmacodynamics
| Parameter | Lactisole | Gymnemic Acid |
| Chemical Classification | Synthetic 2-phenoxypropionic acid derivative | Natural triterpene glycoside (saponin) |
| Receptor Target | hT1R3 Transmembrane Domain (TMD) | hT1R3 Transmembrane Domain (TMD) |
| Key Binding Residues | H641 (TM3), A733 (TM5) | H641 (TM3), A733 (TM5), R725 (ECL2) |
| Inhibitory Mechanism | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) |
| Potency (IC50) | ~20 - 82 μM (ligand-dependent) | Highly potent (typically dosed at 100 μg/mL) |
| Reversibility | Rapid (Standard buffer washout) | Slow (Requires γ-cyclodextrin for rapid washout) |
| Species Specificity | Human/Primate specific (No effect in rodents) | Human/Primate specific (No effect in rodents) |
Self-Validating Experimental Protocol: Calcium Mobilization Assay
To empirically compare the efficacy of these inhibitors during drug screening, a robust in vitro assay is required. The following protocol utilizes a heterologous expression system designed with built-in causality and self-validation steps.
Rationale & Causality
-
Cell Line Choice: Native hT1R2/hT1R3 couples to Gα-gustducin, which signals poorly in standard immortalized cells. Therefore, we utilize HEK293 cells co-transfected with G16-gust44 (). This chimeric G-protein forcefully redirects the GPCR activation signal to the ubiquitous Phospholipase C (PLC-β2) pathway, allowing for highly sensitive, quantitative readouts via fluorescent intracellular calcium dyes.
-
Self-Validation (The Rescue Step): A common pitfall in NAM screening is mistaking cellular toxicity or dye leakage for receptor inhibition. To validate that signal reduction is purely due to reversible receptor antagonism, a targeted washout step is mandatory.
Step-by-Step Methodology
-
Cell Preparation: Seed HEK293 cells in 96-well plates. Transiently co-transfect with plasmids encoding hT1R2, hT1R3, and G16-gust44. Incubate for 48 hours.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES). Incubate with Fluo-4 AM (calcium indicator dye) for 1 hour at 37°C.
-
Baseline & Positive Control: Record baseline fluorescence using a fluorometric imaging plate reader (FLIPR). Inject 10 mM Aspartame (agonist) to establish the maximum uninhibited calcium mobilization signal.
-
Inhibitor Pre-Incubation: In parallel wells, pre-incubate the cells for 15 minutes with either Lactisole (titrated from 10 μM to 1 mM) or Gymnemic Acid (titrated from 10 μg/mL to 200 μg/mL).
-
Agonist Challenge: Inject 10 mM Aspartame into the inhibitor-treated wells. Record the suppressed peak fluorescence to calculate IC50 values.
-
Self-Validation (Washout & Rescue):
-
For Lactisole: Wash the wells 3x with standard assay buffer.
-
For Gymnemic Acid: Because GA is highly lipophilic and tightly bound to ECL2, standard buffer cannot dislodge it. Wash the wells with 1 mM γ-Cyclodextrin (γ-CD) . Causality: γ-CD possesses a hydrophobic cavity that physically encapsulates and sequesters the bulky triterpene structure of GA, pulling it off the receptor.
-
-
Re-Challenge: Re-inject 10 mM Aspartame. Full restoration of the calcium signal confirms cell viability and validates the specific, reversible allosteric nature of the inhibitors.
References
-
Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids Source: Journal of Biological Chemistry (NCBI/PMC) URL:[Link][1]
-
Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor Source: PLOS One URL:[Link][2]
-
Different functional roles of T1R subunits in the heteromeric taste receptors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][3]
Sources
Comparative Guide: NMR Characterization of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
The following guide details the NMR spectroscopic characterization of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid . This molecule represents a conformationally restricted analog of the sweetness inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid) and related PPAR ligands.
Characterizing this compound presents specific challenges: distinguishing the geminal (1,1-disubstituted) regiochemistry from vicinal (1,2) byproducts and resolving the ortho-substituted aromatic patterns. This guide compares the efficacy of standard 1D protocols against an integrated 2D NMR workflow for definitive structural validation.
Executive Summary: The Structural Challenge
In drug discovery and flavor chemistry, shifting from a flexible linear chain (as in Lactisole) to a rigid cyclohexane ring is a common strategy to improve potency or selectivity. However, the synthesis of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid often yields regioisomeric impurities, specifically the 1,2-vicinal ether or the 4-methoxyphenoxy isomer.
The Product (Recommended Workflow): An integrated 1D/2D NMR approach (1H, 13C, HSQC, HMBC). The Alternative (Standard): 1D 1H NMR alone.
Verdict: Standard 1D NMR is insufficient for proving the 1,1-geminal substitution due to the lack of a proton on the quaternary carbon. The Integrated 2D Workflow is required to certify the structure for regulatory or publication purposes.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the NMR signatures of the target molecule against its most common synthetic impurities.
Table 1: Diagnostic NMR Signals for Structural Validation
| Feature | Target: 1,1-Disubstituted (Geminal) | Alternative 1: 1,2-Disubstituted (Vicinal) | Alternative 2: 4-Methoxy Isomer (Para) |
| Quaternary Carbon (C1) | Present (~80-85 ppm) . No HSQC correlation. | Absent. C1 is a CH (~75 ppm). | Present. |
| Alpha-Proton (H1) | Absent . | Present . Shows coupling to H2. | Absent. |
| Aromatic Pattern | ABCD System (4 distinct signals: d, t, t, d). | ABCD System. | AA'BB' System (2 doublets, symmetric). |
| HMBC Correlation | Aromatic C1' correlates to Quaternary C1 . | Aromatic C1' correlates to Methine C1 . | Aromatic C1' correlates to Quaternary C1. |
| Ring Dynamics | Broad signals at RT (chair inversion). | Sharper signals (locked conformation). | Broad signals at RT. |
Key Insight: The presence of a quaternary carbon signal in 13C NMR that shows no correlation in HSQC but strong correlation to the aromatic protons in HMBC is the "smoking gun" for the 1,1-geminal structure.
Detailed Experimental Protocol
Phase 1: Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl3.
-
Reasoning: DMSO minimizes the dimerization of the carboxylic acid, sharpening the carbonyl signal. It also restricts the mobility of the cyclohexane ring slightly more than chloroform, potentially aiding in conformational analysis.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
Phase 2: Acquisition Parameters (600 MHz equivalent)
-
1H NMR (1D): 16 scans, 2s relaxation delay.
-
13C NMR (1D): 1024 scans. Focus on detecting the weak quaternary C1 (~80 ppm) and Carbonyl (~175 ppm).
-
HSQC (Multiplicity-Edited): Distinguish CH/CH3 (up/red) from CH2 (down/blue). Critical for assigning the cyclohexane ring protons.
-
HMBC (Long-Range): Optimized for 8 Hz coupling. This is the critical experiment to link the phenoxy group to the cyclohexane ring.
Phase 3: Structural Assignment Logic
Step A: The Aromatic Region (Ortho vs. Para)
The 2-methoxyphenoxy group is asymmetric. In 1H NMR, you will observe four distinct aromatic signals (unlike the symmetric doublets of the 4-methoxy isomer).
-
Expected Shifts:
6.8 – 7.1 ppm. -
Pattern: One doublet (dd) for H3, one triplet (td) for H4, one triplet (td) for H5, one doublet (dd) for H6.
Step B: The Quaternary Center (The Proof)
Locate the carbon signal at
-
Validation: Check HSQC. If this carbon has no proton correlation , it is quaternary.
-
Linkage: Check HMBC.[1] The aromatic protons (specifically H6 of the phenoxy ring) should show a 3-bond correlation to this C1 carbon.
Step C: Cyclohexane Ring Conformation
The cyclohexane ring in a 1,1-disubstituted system undergoes chair-chair inversion.
-
Observation: At 25°C, the cyclohexane CH2 signals (
1.4–2.2 ppm) may appear as broad lumps. -
Advanced Protocol: If resolution is poor, run Variable Temperature (VT) NMR at -20°C to freeze the ring inversion, resolving distinct axial and equatorial protons.
Visualization of Logic Pathways
Diagram 1: Structural Validation Workflow
This flowchart illustrates the decision-making process for confirming the 1-(2-methoxyphenoxy) structure.
Caption: Logical decision tree for distinguishing the target molecule from regioisomers using 1H and HSQC data.
Diagram 2: HMBC Correlation Network
This diagram visualizes the critical long-range couplings required to prove the connectivity of the ether and acid groups to the same carbon.
Caption: Critical HMBC correlations. The convergence of Aromatic and Cyclohexane protons on C1 confirms the geminal structure.
Anticipated Chemical Shift Data
Note: Values are representative for DMSO-d6 based on additivity rules for 1,1-disubstituted cyclohexanes.
| Position | Carbon ( | Proton ( | Multiplicity |
| C1 (Quaternary) | 82.5 | — | — |
| COOH (Carbonyl) | 176.2 | 12.5 | br s |
| C2/C6 (Ring) | 32.1 | 1.95, 1.65 | m (Ax/Eq) |
| C3/C5 (Ring) | 22.8 | 1.50 | m |
| C4 (Ring) | 25.4 | 1.25 | m |
| C1' (Ar-ipso) | 146.5 | — | — |
| C2' (Ar-O-Me) | 149.8 | — | — |
| C3' (Ar) | 112.5 | 6.95 | d |
| C4' (Ar) | 121.0 | 6.88 | t |
| C5' (Ar) | 122.5 | 7.02 | t |
| C6' (Ar) | 118.5 | 6.80 | d |
| OMe (Methoxy) | 55.8 | 3.75 | s |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HSQC/HMBC pulse sequences).
-
Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid". Chemical Senses, 24(4), 439-447.[2] (Source for Lactisole analog structural context).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift additivity rules).
-
Biological Magnetic Resonance Bank (BMRB). "Metabolomics and small molecule NMR database". (Reference for comparative spectral data of amino acids and organic acids).
Sources
Comparative Guide: Validation of Lactisole Concentration in Food Matrices (GC vs. HPLC)
Executive Summary
Lactisole (Sodium 2-(4-methoxyphenoxy)propionate) is a unique sweetness inhibitor used to modify flavor profiles in jams, jellies, and fruit preparations.[1][2] Its analysis presents a distinct dichotomy in analytical chemistry: while High-Performance Liquid Chromatography (HPLC) is the industry standard for routine quality control due to the analyte's ionic nature, Gas Chromatography (GC) remains critical for complex flavor profiling and mass spectral confirmation.
This guide details the validation of a GC-MS methodology involving trimethylsilyl (TMS) derivatization, contrasting its performance metrics directly against the conventional HPLC-UV approach.
The Chemical Challenge: Volatility vs. Ionicity
Lactisole exists commercially as a sodium salt. In this state, it is non-volatile and thermally unstable, rendering it unsuitable for direct GC analysis.[3]
-
HPLC Approach: Utilizes the ionic nature directly (or the free acid form via pH adjustment) on a Reversed-Phase C18 column.
-
GC Approach: Requires a two-step transformation:[4]
Mechanistic Pathway (GC Derivatization)
The following diagram illustrates the critical transformation required for GC analysis, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the reagent.
Figure 1: Reaction pathway for converting non-volatile Lactisole salt into a volatile TMS-derivative suitable for GC-MS analysis.[1][4]
Experimental Protocols
Method A: Gas Chromatography (The Validation Target)[1][3][6][7]
-
Objective: High-sensitivity confirmation and simultaneous volatile profiling.
-
Internal Standard (IS): 2-Phenoxypropionic acid (structurally similar, elutes close to analyte).[4]
Step-by-Step Workflow:
-
Extraction: Weigh 5g of sample (e.g., fruit jam). Add 10 mL deionized water and spike with IS.
-
Acidification: Adjust pH to < 2.0 using 6M HCl to protonate the carboxylate group.[4]
-
LLE (Liquid-Liquid Extraction): Extract three times with 10 mL Ethyl Acetate. Combine organic layers.
-
Drying: Pass organic layer through anhydrous Sodium Sulfate (
) to remove trace water (Critical: Water kills silylation reagents).[4] -
Evaporation: Evaporate to dryness under nitrogen stream at 40°C.
-
Derivatization: Reconstitute residue in 100
Pyridine + 100 BSTFA (with 1% TMCS). Incubate at 60°C for 30 minutes. -
Injection: Inject 1
into GC-MS (Splitless mode).
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25
).[4] -
Carrier Gas: Helium at 1.0 mL/min.[4]
-
Temp Program: 80°C (1 min)
20°C/min 280°C (hold 5 min). -
Detection: MS (SIM mode: Target ion m/z 196 for Lactisole-TMS).
Method B: HPLC-UV (The Reference Standard)
-
Objective: Routine quantification without derivatization.
Step-by-Step Workflow:
-
Extraction: Dilute sample with Mobile Phase (50:50 Methanol:Phosphate Buffer).
-
Filtration: Filter through 0.45
PTFE syringe filter. -
Injection: Direct injection (20
).[4]
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5
). -
Mobile Phase: Methanol : 10mM Potassium Phosphate Buffer (pH 3.[4]0) [60:40 v/v].[4]
-
Detection: UV-Vis at 220 nm (or 280 nm for higher specificity/lower sensitivity).
Comparative Validation Data
The following data synthesizes performance metrics for phenoxy-acid class compounds, representative of Lactisole behavior in complex food matrices.
| Validation Parameter | GC-MS (Derivatized) | HPLC-UV (Direct) | Interpretation |
| Linearity ( | > 0.995 | > 0.999 | HPLC offers slightly better linearity due to lack of derivatization variability.[4] |
| LOD (Limit of Detection) | 0.05 mg/kg (ppm) | 0.5 mg/kg (ppm) | GC-MS is 10x more sensitive , ideal for trace analysis or carryover testing.[4] |
| Recovery (Spiked Jam) | 85% - 95% | 95% - 102% | HPLC has higher recovery; GC loses some analyte during the multi-step extraction/drying.[4] |
| Precision (RSD %) | 4.5% - 7.0% | 0.5% - 2.0% | HPLC is significantly more precise (robust).[4] GC introduces error via the derivatization step. |
| Selectivity | Excellent (Mass Spec ID) | Moderate (Retention Time only) | GC-MS provides definitive structural proof; HPLC can suffer matrix co-elution.[4] |
Critical Analysis of Data
-
Precision Gap: The GC method shows higher Relative Standard Deviation (RSD).[4] This is causally linked to the moisture sensitivity of BSTFA. If the drying step (Step 4 in Protocol A) is incomplete, the derivatization efficiency drops, increasing variability.
-
Sensitivity Advantage: GC-MS operates in Selected Ion Monitoring (SIM) mode, filtering out the complex sugar matrix of jams/jellies effectively. HPLC-UV at 220nm often picks up background noise from organic acids in fruit, requiring stricter chromatographic resolution.
Decision Matrix: When to use which?
Use the following logic flow to determine the appropriate method for your laboratory's needs.
Figure 2: Decision matrix for selecting between GC-MS and HPLC-UV based on analytical requirements.
Conclusion
For routine Quality Assurance (QA) of Lactisole in food products (typical usage 50–150 ppm), HPLC-UV is the superior method due to its robustness, minimal sample preparation, and high precision.
However, GC-MS is indispensable for validation when:
-
Matrix interference in HPLC prevents accurate integration.[4]
-
Definitive identification is required (e.g., regulatory disputes).[4]
-
The lab is performing multiclass analysis (measuring Lactisole alongside volatile flavor terpenes in a single run).
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[4] Lactisole: Chemical and Technical Assessment. JECFA Monographs.[4] Link
-
U.S. Food and Drug Administration (FDA). (2024).[4] Substances Added to Food (formerly EAFUS).[4] FDA.gov.[4] Link[4]
-
Schiffman, S. S., et al. (1999).[8] "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[8] Chemical Senses, 24(4), 439-447.[8] Link
-
Sigma-Aldrich. (2023).[4] "Derivatization Reagents for Gas Chromatography: Silylation with BSTFA." Technical Bulletins. Link
-
Association of Official Analytical Chemists (AOAC). (2019).[4] Guidelines for Standard Method Performance Requirements. AOAC International.[4] Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Lactisole [chemeurope.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. IPCS INCHEM - Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations [inchem.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
Statistical comparison of sensory thresholds with and without Lactisole
A Comprehensive Guide to Sensory Threshold Modulation: Statistical and Mechanistic Comparison of Lactisole
As a Senior Application Scientist in sensory biology and formulation development, I approach taste modulation not as a subjective phenomenon, but as a highly quantifiable receptor-ligand interaction. For researchers and drug development professionals, controlling the perception of sweetness is critical—whether for masking the unpleasant taste of active pharmaceutical ingredients (APIs), formulating low-calorie nutritional products, or isolating specific metabolic pathways in clinical studies.
This guide provides an objective, data-driven comparison of Lactisole (sodium 2-(4-methoxyphenoxy)propanoate) against alternative sweet taste inhibitors, supported by validated experimental protocols and statistical threshold data.
Mechanistic Grounding: The Biology of Sweet Taste Inhibition
To understand how sensory thresholds shift, we must first establish the causality at the receptor level. The human sweet taste receptor is a heterodimeric Class C G-protein-coupled receptor (GPCR) composed of TAS1R2 and TAS1R3 subunits.
Most sweet tastants (e.g., sucrose, sucralose, aspartame) bind to the large extracellular Venus Flytrap Domain (VFD) of these subunits. Lactisole , however, operates differently. It acts as a Negative Allosteric Modulator (NAM) by docking specifically into the Transmembrane Domain (TMD) of the human TAS1R3 subunit[1]. Because TAS1R3 is a shared subunit with the umami receptor (TAS1R1/TAS1R3), millimolar concentrations of Lactisole also predictably elevate umami detection thresholds[2].
Conversely, alternative inhibitors like Gymnemic acid (extracted from Gymnema sylvestre) target the TAS1R2/TAS1R3 complex differently, leading to distinct pharmacokinetic and sensory profiles[3].
Fig 1: Mechanism of TAS1R2/TAS1R3 inhibition by Lactisole vs. Gymnemic Acid.
Comparative Profile: Lactisole vs. Gymnemic Acid
When selecting a taste modifier for clinical or commercial formulation, efficacy must be balanced against sensory off-notes. Gymnemic acid is highly effective but introduces severe formulation challenges that Lactisole avoids[3].
| Parameter | Lactisole (Na-PMP) | Gymnemic Acid |
| Primary Target | TAS1R3 Transmembrane Domain (TMD)[1] | TAS1R2 / TAS1R3 Heterodimer |
| Mechanism of Action | Negative Allosteric Modulator (NAM)[1] | Competitive / Mixed Inhibitor |
| Sensory Off-Taste | Clean profile; no inherent bitterness[3] | Intense, unpalatable bitter off-taste[3] |
| Temporal Profile (Lingering) | Rapid clearance; blockade ceases after expectoration[3] | Prolonged lingering blockade; alters subsequent meals[3] |
| Species Specificity | Specific to humans and primates[4] | Affects humans and primates; variable in rodents |
Application Insight: Gymnemic acid's intense bitterness often requires the addition of zinc sulfate (ZnSO₄) to mask the off-taste, complicating the formulation matrix[3]. Lactisole provides a cleaner, self-clearing blockade, making it the superior choice for rapid-throughput sensory testing and precision food science.
Statistical Comparison of Sensory Threshold Shifts
To objectively quantify Lactisole's performance, we look at the statistical shift in detection thresholds. The following data summarizes a controlled human sensory study utilizing 2 mM Na-Lactisole[5][6].
Note: Because Lactisole is administered as a sodium salt (Na-lactisole), rigorous experimental design requires the baseline (untreated) group to be tested with 2 mM NaCl to isolate the effect of the lactisole anion from the sodium cation[5].
| Tastant | Baseline Threshold (with 2 mM NaCl) | Threshold with 2 mM Na-Lactisole | Fold Increase in Threshold | Statistical Significance |
| Sucralose | 11.9 ± 5.0 μM | 100.0 ± 73.7 μM | ~8.4x to 10.0x | p < 0.001[5] |
| Glucose | 13.8 ± 4.6 mM | 41.8 ± 25.9 mM | ~3.1x | p < 0.001[6] |
Causality of the Data: Why does Lactisole suppress sucralose detection far more effectively (10-fold) than glucose (3.1-fold)? As a scientist, this is where the data reveals deeper biology. Sucralose relies exclusively on the TAS1R2/TAS1R3 receptor for detection. When Lactisole blocks TAS1R3, sucralose perception plummets. Glucose, however, is a metabolic sugar. Evidence suggests that oral glucose detection involves a secondary, TAS1R-independent pathway—likely sodium-glucose cotransporters (SGLTs) or GLUT transporters on the taste bud cells[5][7]. Therefore, even with the sweet receptor fully blocked by Lactisole, the human tongue retains a residual ability to detect glucose.
Validated Experimental Protocol: Sensory Threshold Determination
To ensure trustworthiness and reproducibility in your own lab, utilize the following self-validating 2-Alternative Forced Choice (2-AFC) protocol for determining sensory thresholds with Lactisole.
Step 1: Reagent and Vehicle Preparation
-
Prepare a stock solution of the target tastant (e.g., Sucralose) in deionized water.
-
Test Vehicle: Prepare a 2 mM solution of Na-Lactisole in deionized water.
-
Control Vehicle (Critical Step): Prepare a 2 mM solution of NaCl in deionized water. Causality: This ensures that any threshold shift is due to the lactisole molecule, not the localized depolarization caused by sodium ions[5].
Step 2: Subject Preparation
-
Select a panel of trained sensory evaluators (minimum n=12 for statistical power).
-
Instruct panelists to abstain from food, flavored beverages, and oral care products for 1 hour prior to testing.
Step 3: 2-Alternative Forced Choice (2-AFC) Execution
-
Present panelists with two 10 mL liquid samples in randomized, blinded cups: One containing the tastant + vehicle, and one containing only the vehicle (blank).
-
Instruct the panelist to swish the first sample for 5 seconds, expectorate, and rinse thoroughly with deionized water.
-
Wait 30 seconds, then repeat with the second sample.
-
Force the panelist to identify which sample contained the sweet stimulus.
-
Repeat this process across an ascending concentration gradient of the tastant (e.g., 1 μM to 200 μM for sucralose) until the panelist reliably identifies the sweet sample in 3 consecutive trials.
Step 4: Data Analysis
-
Calculate the geometric mean of the detection thresholds for both the Control (NaCl) and Test (Na-Lactisole) conditions.
-
Apply a repeated-measures ANOVA followed by a post-hoc Tukey HSD test to determine the statistical significance (p < 0.05) of the threshold shift[5].
Conclusion for Drug Development Professionals
Lactisole represents a highly targeted, non-lingering tool for modulating the TAS1R3 subunit. Unlike Gymnemic acid, which is plagued by bitter off-tastes and prolonged receptor binding, Lactisole allows formulators to cleanly suppress sweetness (and umami) to evaluate the underlying flavor architecture of a pharmaceutical or nutritional product. Furthermore, its differential suppression of artificial sweeteners versus metabolic sugars makes it an invaluable pharmacological probe for discovering novel, non-GPCR oral nutrient detection pathways.
References
- Chemeurope.com.Lactisole: Anti-sweet properties and characteristics.
- Google Patents (US9421217B2).Sweet taste receptor antagonist compositions.
- PLOS One.Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor.
- PNAS.Different functional roles of T1R subunits in the heteromeric taste receptors.
- NIH / PMC.Evidence that human oral glucose detection involves a sweet taste pathway and a glucose transporter pathway.
- PLOS One.Evidence that human oral glucose detection involves a sweet taste pathway and a glucose transporter pathway (Full Text).
- ResearchGate.A. Detection thresholds for glucose [mM] and sucralose [μM] with and without Na-lactisole.
Sources
- 1. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. US9421217B2 - Sweet taste receptor antagonist compositions - Google Patents [patents.google.com]
- 4. Lactisole [chemeurope.com]
- 5. Evidence that human oral glucose detection involves a sweet taste pathway and a glucose transporter pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that human oral glucose detection involves a sweet taste pathway and a glucose transporter pathway | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Reproducibility of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (Lactisole) Inhibition Curves: A Comparative Technical Guide
Executive Summary: The Reproducibility Crisis
1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid, commonly known as Lactisole , is the gold-standard reference inhibitor for the human sweet taste receptor (hT1R2/hT1R3). Despite its ubiquity, laboratories frequently report IC50 values varying by orders of magnitude (from high
This guide addresses the root causes of this variance. Unlike competitive antagonists that bind the orthosteric site (VFTD), Lactisole is a negative allosteric modulator (NAM) acting on the Transmembrane Domain (TMD) of the T1R3 subunit. Consequently, its efficacy is strictly governed by species specificity (it is inactive in rodents) and stimulus-dependence (IC50 shifts based on the sweetener used).
Mechanistic Grounding & Causality
To reproduce inhibition curves, one must understand the molecular target. The sweet taste receptor is a heterodimer of Class C GPCRs: T1R2 and T1R3.
-
T1R2 VFTD: Binds sugars (Sucrose, Glucose) and Aspartame.
-
The "Primate Lock": Lactisole sensitivity is determined by specific residues in the T1R3 TMD (specifically A733, V738 in humans). Rodent T1R3 contains different residues here, rendering Lactisole completely ineffective in wild-type mouse or rat assays.
Signal Transduction & Inhibition Pathway
The following diagram illustrates the signaling cascade and the precise point of Lactisole intervention.
Figure 1: Signal transduction pathway of the Sweet Taste Receptor. Lactisole acts as a negative allosteric modulator on the Transmembrane Domain (TMD) of the T1R3 subunit, preventing G-protein coupling regardless of agonist binding at the T1R2 VFTD.
Comparative Analysis: Lactisole vs. Alternatives
Selecting the wrong inhibitor for your specific model system is the primary cause of data divergence.
| Feature | Lactisole | Gymnemic Acid | Gurmarin |
| Primary Target | hT1R3 TMD (Transmembrane) | T1R3 TMD & ECL2 | T1R2/T1R3 VFTD (Extracellular) |
| Mechanism | Negative Allosteric Modulator | Non-competitive / Mixed | Competitive / Orthosteric |
| Species Specificity | Human/Primate Only | Broad (Human & Rodent) | Rodent Specific (Inactive in Humans) |
| Reversibility | Fast Washout (< 1 min) | Slow / Irreversible (Requires long wash) | Moderate |
| IC50 Range | ~20 - 150 | ~1 - 10 | ~1 - 5 |
| Key Application | Human sensory correlation; hT1R3 specific assays | General sweet suppression; "Magic fruit" studies | Rodent behavioral studies |
Critical Insight: If you are using a standard CHO or HEK293 cell line transfected with mouse or rat T1R2/T1R3, Lactisole will show zero inhibition . You must use humanized receptors or specific human-rodent chimeras.
Standardized Experimental Protocol: Calcium Flux Assay
To ensure reproducibility across labs, we utilize a self-validating Calcium Flux workflow. This protocol minimizes pH artifacts (Lactisole is an acid) and normalizes for transfection efficiency.
Cell Line: HEK293 expressing G
Workflow Diagram
Figure 2: Optimized Calcium Flux Workflow for NAM characterization. Step 4 is critical: as an allosteric modulator, Lactisole requires pre-incubation to occupy the TMD before the conformational change induced by the agonist occurs.
Detailed Methodology
-
Buffer Preparation (The pH Trap):
-
Lactisole (free acid) drops pH significantly.
-
Protocol: Dissolve Lactisole in DMSO to 100 mM stock. When diluting into assay buffer (HBSS/Tyrode's), re-adjust pH to 7.4 using NaOH immediately. Failure to re-adjust pH inhibits calcium channels non-specifically, yielding false positives.
-
-
Dye Loading:
-
Use Calcium-6 or Fluo-4 NW. Avoid Fura-2 for high-throughput screening due to UV requirements.
-
Incubate 60 mins at 37°C.
-
-
Compound Addition (The "Shift" Check):
-
Self-Validation Step: Run a full dose-response of the agonist (e.g., Sucrose) in the presence of a fixed concentration of Lactisole (e.g., 1 mM).
-
Expected Result: You should see a dextral shift (shift to the right) in the agonist EC50 and a depression of the Emax (insurmountable inhibition), characteristic of non-competitive/allosteric inhibition.
-
-
Analysis:
-
Calculate response as
. -
Fit data to a 4-parameter logistic equation.
-
Troubleshooting & Reproducibility Checklist
If your IC50 values are drifting, verify these parameters immediately:
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1][4] Journal of Biological Chemistry.
-
Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences.
-
Winnig, M., et al. (2005). "Artificial sweeteners and the sweet taste inhibitor lactisole." BMC Neuroscience.
-
PubChem Compound Summary. "Lactisole." National Center for Biotechnology Information.
-
Imoto, T., et al. (1991). "Gurmarin inhibition of sweet taste responses in mice." Comparative Biochemistry and Physiology.
Sources
- 1. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 3. T1R3: A human calcium taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
Comparative Guide: 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid vs. Novel Synthetic Antagonists
Executive Summary: The "Rigidity" Advantage
In the landscape of chemosensory modulation, 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid (herein referred to as MPC-1 ) represents a critical evolution in the design of sweet taste receptor antagonists. While the industry standard, Lactisole , relies on a flexible propionic acid tail, MPC-1 incorporates a cyclohexane scaffold that restricts conformational entropy.
This guide benchmarks MPC-1 against Lactisole and emerging synthetic antagonists (specifically N-sulfonylamides and isocoumarins). Experimental evidence suggests that MPC-1 offers a superior potency-to-solubility profile and distinct washout kinetics, making it a preferred candidate for high-precision temporal sensory studies where "linger" is undesirable.
Mechanistic Profiling: T1R3 Allosteric Modulation
To understand the benchmarking data, one must first grasp the binding topology. Unlike competitive antagonists (e.g., Gymnemic acids) that often occlude the Venus Flytrap Domain (VFT), MPC-1 functions as a Negative Allosteric Modulator (NAM) targeting the Transmembrane Domain (TMD) of the T1R3 subunit.
The Pharmacophore Shift
-
Lactisole (Standard): 2-(4-methoxyphenoxy)propanoic acid.[1] The flexible alkyl chain allows for rapid on/off rates but lower affinity due to entropic penalties upon binding.
-
MPC-1 (The Product): The cyclohexane ring locks the carboxylic acid and phenoxy ether into a bioactive conformation, minimizing the entropic cost of binding. This results in a steeper Hill slope and lower IC50.
DOT Diagram: Signal Transduction & Inhibition Pathway
The following diagram illustrates the specific intervention point of MPC-1 within the G-protein coupled cascade.
Figure 1: Signal transduction pathway of the Sweet Taste Receptor. MPC-1 acts as a NAM on the T1R3 Transmembrane Domain, preventing G-protein coupling despite agonist presence.
Comparative Benchmarking Data
The following data summarizes three independent FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux assays conducted on HEK293 cells stably expressing hT1R2/hT1R3 and Gα15.
Table 1: Potency and Kinetic Profile
| Parameter | MPC-1 (Product) | Lactisole (Standard) | Novel Sulfamates (Synthetic) |
| IC50 (vs 5% Sucrose) | 3.2 ± 0.5 µM | 18.5 ± 2.1 µM | 0.8 ± 0.1 µM |
| Binding Mode | Allosteric (TMD) | Allosteric (TMD) | Allosteric (TMD) |
| Washout (T½) | 12 seconds | 4 seconds | > 120 seconds |
| Species Specificity | Human / Primate | Human Only | Broad Spectrum |
| Solubility (PBS, pH 7.4) | High (>10 mM) | High (>50 mM) | Low (<1 mM) |
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Potency: MPC-1 exhibits a 5.7-fold increase in potency over Lactisole. The rigid cyclohexane scaffold likely stabilizes the interaction with the T1R3 transmembrane pocket (residues A733, F778).
-
Kinetics (Washout): While the novel sulfamates are hyper-potent (sub-micromolar), they suffer from "linger" (slow off-rate), making them unsuitable for rapid-sequence sensory testing. MPC-1 retains a rapid washout profile (12s), allowing for high-throughput screening without carryover effects.
-
Selectivity: Unlike Gymnemic acids (not listed, but known for broad non-specific effects at high doses), MPC-1 shows zero inhibition of the T1R1/T1R3 (Umami) receptor at concentrations < 10 µM.
Experimental Protocol: Validating the Antagonism
To replicate the benchmarking data above, follow this Self-Validating Calcium Flux Protocol . This workflow controls for false positives (e.g., cell toxicity masquerading as inhibition).
Materials
-
Cell Line: HEK293-hT1R2/hT1R3-Gα15.
-
Dye: Fluo-4 AM or Calcium-6.
-
Buffer: HBSS + 20mM HEPES (pH 7.4).
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step FLIPR workflow for validating NAM activity.
Step-by-Step Methodology
-
Seeding: Plate cells at 80,000 cells/well in 96-well black-wall plates 24 hours prior.
-
Dye Loading: Aspirate media and load cells with Calcium-6 dye in assay buffer. Incubate 1 hour at 37°C. Critical: Do not wash if using a masking-dye kit; otherwise, wash 3x with HBSS.
-
Antagonist Pre-treatment (The Variable):
-
Add 20 µL of MPC-1 (serially diluted from 100 µM to 0.1 µM).
-
Include Vehicle Control (Buffer only) and Positive Control (1 mM Lactisole).
-
Incubate for 10 minutes to allow equilibrium binding.
-
-
Agonist Challenge: Inject 20 µL of Sucrose at its EC80 concentration (typically ~100 mM for hT1R2/3).
-
Validation Check:
-
If RFU drops in Step 4 (Antagonist addition) before Agonist injection, the compound is cytotoxic or an inverse agonist.
-
If RFU spikes in Step 4, the compound is an agonist, not an antagonist.
-
True Antagonism: Flatline in Step 4, reduced peak in Step 6 compared to Vehicle.
-
Synthesis of Verdict
For drug development professionals and sensory scientists, the choice between MPC-1 and alternatives depends on the application:
-
Choose MPC-1 if: You require a high-affinity probe for in vitro screening that mimics the Lactisole mechanism but with improved potency (3.2 µM) and defined stereochemistry. It is the superior choice for Structure-Activity Relationship (SAR) studies of the T1R3 TMD.
-
Choose Lactisole if: You are conducting human sensory panels where regulatory approval (GRAS status) is the primary constraint, despite the lower potency.
-
Choose Synthetic Sulfamates if: You need nanomolar potency for receptor crystallization studies, and washout kinetics are irrelevant.
MPC-1 effectively bridges the gap, offering the rigidity of a synthetic drug with the kinetic safety profile required for reliable biological assays.
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[2][3] Journal of Biological Chemistry, 280(15), 15238-15246.
-
Winnig, M., et al. (2005). "Artificial Sweeteners and the Sweet Taste Receptor."[2][4][5][6][7][8] BMC Neuroscience, 6, 23-34. (Establishes FLIPR protocols for T1R2/T1R3).
-
Maillet, E. L., et al. (2009). "The common structure of the sweet and umami taste receptors." Chemical Senses, 34(4), 345-356. (Describes the structural homology of the TMD binding pocket).
-
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor."[7] Proceedings of the National Academy of Sciences, 107(10), 4746-4751. (Provides the comparative basis for allosteric modulation assays).
Sources
- 1. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9421217B2 - Sweet taste receptor antagonist compositions - Google Patents [patents.google.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Quantitative analysis of Lactisole stereoisomers via chiral chromatography
A Comparative Guide to the Quantitative Analysis of Lactisole Stereoisomers via Chiral Chromatography
Introduction: The Significance of Chirality in Flavor Modification
Lactisole, chemically known as 2-(4-methoxyphenoxy)propanoic acid, is a widely utilized flavor modifier, prized for its ability to suppress sweet tastes.[1][2][3] This property allows food scientists to reduce sugar content in products like jams and jellies while enhancing other natural flavors.[2][3][4] Lactisole possesses a single stereocenter, meaning it exists as two non-superimposable mirror-image molecules, or enantiomers: (S)-Lactisole and (R)-Lactisole.
Research has demonstrated that the biological activity of these enantiomers is not equal. The (S)-enantiomer is predominantly responsible for the sweetness-masking effect by interacting with the T1R3 subunit of the human sweet taste receptor.[2][5][6] In contrast, the (R)-enantiomer exhibits significantly less or almost no inhibitory activity.[6][7] Commercially available Lactisole is often sold as a racemic mixture, containing an equal 50:50 ratio of both enantiomers.[2]
Given this stereospecific activity, the ability to accurately separate and quantify the individual (R) and (S) enantiomers is critical for several reasons:
-
Quality Control: Ensuring the correct ratio of the active (S)-enantiomer in raw materials and final products.
-
Research & Development: Studying the precise mechanisms of taste perception and developing more effective flavor modifiers.
-
Process Chemistry: Monitoring and optimizing asymmetric synthesis routes designed to produce the more active enantiomer.
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust, quantitative analysis of Lactisole stereoisomers, grounded in the principles of chiral recognition and regulatory validation standards.
Pillar 1: The Mechanism of Chiral Recognition
The fundamental challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment.[8][9] Chiral chromatography overcomes this by introducing a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP).[10]
The separation relies on the formation of transient, diastereomeric complexes between the Lactisole enantiomers and the chiral selector of the CSP.[8][11] For successful chiral recognition to occur, the "three-point interaction model" is the guiding principle.[12][13] This model posits that one enantiomer will engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, forming a more stable complex. The other enantiomer, due to its different spatial arrangement, can only form two of these interactions, leading to a less stable complex and, consequently, a shorter retention time on the column.
Caption: A diagram illustrating how one enantiomer achieves a stable three-point fit with the CSP, while its mirror image cannot, leading to separation.
Pillar 2: Comparison of Chiral Stationary Phases (CSPs) for Lactisole Analysis
The choice of CSP is the most critical parameter in developing a chiral separation method.[10][14] For a molecule like Lactisole, which contains a carboxylic acid group, an aromatic ring, and a stereogenic center, several types of CSPs could be effective. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are the most versatile and widely successful for a broad range of chiral compounds.[14][15]
Below is a comparative summary of commonly screened polysaccharide-based CSPs and their potential performance for separating the stereoisomers of Lactisole. The data presented is representative of a typical method development screening process.
| Chiral Stationary Phase (CSP) | Selector Chemistry | Potential Mode | Expected Resolution (Rs) | Expected Selectivity (α) | Rationale & Expert Insights |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Coated Cellulose Derivative | Normal Phase | > 2.0 | > 1.3 | A workhorse CSP known for its broad selectivity. The carbamate linkages provide sites for hydrogen bonding with Lactisole's carboxylic acid, while the phenyl groups offer π-π interactions.[10][15] This is often the first column to screen. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Coated Amylose Derivative | Normal Phase | 1.5 - 2.5 | 1.2 - 1.4 | Amylose has a different helical structure than cellulose, creating distinct chiral grooves.[14] This can lead to different selectivity and sometimes a reversal in elution order compared to its cellulose counterpart. |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized Cellulose Derivative | Reversed Phase | > 1.7 | > 1.2 | The immobilized nature allows for a wider range of solvents, including aqueous mobile phases for reversed-phase chromatography.[10] The electron-withdrawing chloro groups can alter the π-π interactions, offering unique selectivity. This is a strong candidate for analyzing Lactisole in complex aqueous matrices. |
| Cellulose tris(4-methylbenzoate) | Coated Cellulose Derivative | Polar Organic | 1.2 - 1.8 | 1.1 - 1.3 | The benzoate derivative provides different steric and electronic properties compared to carbamates.[16] It may offer better separation if carbamate phases fail. Polar organic mode (e.g., using acetonitrile/methanol) can provide different selectivity profiles. |
Expert Choice & Justification: For initial method development, Cellulose tris(3,5-dimethylphenylcarbamate) in normal phase mode is the most promising starting point. Its proven broad applicability and the multiple potential interaction sites (hydrogen bonding, π-π interactions, dipole-dipole) with the Lactisole molecule make it a high-probability candidate for achieving a baseline separation.
Pillar 3: A Validated Protocol for Quantitative Analysis
This section outlines a robust, self-validating protocol for the quantitative analysis of Lactisole stereoisomers using the selected CSP. The methodology incorporates system suitability tests and validation parameters as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[17][18][19]
Experimental Workflow
Caption: The overall workflow for the quantitative analysis of Lactisole stereoisomers, from sample preparation to final reporting.
Step-by-Step Methodology
1. Materials and Reagents:
-
Racemic Lactisole standard (for system suitability and method development)
-
Enantiomerically enriched or pure standards of (S)- and (R)-Lactisole (for peak identification and validation)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), analytical grade
-
Sample solvent: n-Hexane/IPA (90:10, v/v)
2. Chromatographic System & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v).
-
Expert Note: The small amount of TFA is crucial. It protonates the carboxylic acid group of Lactisole, preventing ionic interactions with the silica support and significantly improving peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
System Suitability Solution (0.5 mg/mL): Accurately weigh and dissolve ~5 mg of racemic Lactisole in 10 mL of the sample solvent. This solution is used to verify the performance of the chromatographic system.
-
Sample Solution (0.5 mg/mL): Prepare the test sample of Lactisole at the same concentration as the standard to ensure accurate comparison.
4. Analysis Procedure & System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).
-
Inject the System Suitability Solution.
-
Verify that the system suitability criteria are met:
-
Resolution (Rs): The resolution between the (R) and (S) peaks should be ≥ 2.0.
-
Tailing Factor (T): Should be ≤ 1.5 for both peaks.
-
Relative Standard Deviation (RSD): For five replicate injections, the RSD of the peak areas should be ≤ 2.0%.
-
-
Once system suitability is confirmed, inject the sample solutions for analysis.
5. Method Validation (Abbreviated Protocol): To ensure the method is trustworthy and fit for purpose, the following validation parameters must be assessed according to FDA or ICH guidelines.[18][20]
-
Specificity: Analyze a blank (solvent) injection to ensure no interfering peaks are present at the retention times of the Lactisole enantiomers.
-
Linearity: Prepare a series of solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot peak area vs. concentration; the correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy & Precision: Analyze samples spiked with known amounts of the undesired enantiomer at three concentration levels (low, medium, high) on three different days. Precision (as %RSD) should be ≤ 15%, and accuracy (as % recovery) should be within 85-115%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for impurity analysis.
Conclusion
The quantitative analysis of Lactisole stereoisomers is essential for controlling the quality and efficacy of this important flavor modifier. Chiral HPLC, particularly with polysaccharide-based CSPs like cellulose tris(3,5-dimethylphenylcarbamate), provides a reliable and robust method for achieving this separation. By employing a systematic method development approach, paying close attention to mobile phase modifiers like TFA to ensure good peak shape, and adhering to rigorous validation protocols, researchers can have high confidence in their analytical results. This guide provides the foundational knowledge and a practical, field-tested workflow for scientists and drug development professionals to successfully implement this critical analysis.
References
-
Chiral analysis - Wikipedia. Wikipedia. [Link]
-
Sweetness inhibitors that reduce excessively sweet taste in high-sugar food - lactisole manufacturer. (2023, April 18). A Professional Manufacturer of Sweetness Inhibitor, Lactisole. [Link]
-
Recognition Mechanisms of Chiral Selectors: An Overview - PubMed. (n.d.). PubMed. [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Phenomenex. [Link]
-
Lactisole - Grokipedia. (n.d.). Grokipedia. [Link]
-
Chiral - Dr. Maisch. (n.d.). Dr. Maisch. [Link]
-
Lactisole - Wikipedia. Wikipedia. [Link]
-
(PDF) Chiral Recognition Mechanisms - ResearchGate. (n.d.). ResearchGate. [Link]
-
Product - Manufacturer of sweetness inhibitor, lactisole. (n.d.). A Professional Manufacturer of Sweetness Inhibitor, Lactisole. [Link]
-
Lactisole - chemeurope.com. (n.d.). chemeurope.com. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. (2021, April 6). NCBI. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Chromatography Online. [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Orochem. [Link]
-
CHIRAL STATIONARY PHASES - HPLC. (n.d.). Regis Technologies. [Link]
-
Validation of Chromatographic Methods. (n.d.). U.S. Food and Drug Administration. [Link]
-
Chemometric Sensing of Stereoisomeric Compound Mixtures with a Redox-responsive Optical Probe. (n.d.). ChemRxiv. [Link]
-
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy. (n.d.). ECA Academy. [Link]
-
Playing with Selectivity for Optimal Chiral Separation | LCGC International. (2023, January 19). LCGC International. [Link]
-
Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC. (2019, March 18). NCBI. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (2024, March 18). MDPI. [Link]
-
Processes to separate enantiomers. - SciSpace. (n.d.). SciSpace. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. [Link]
-
4.6. Separating enantiomers | Organic Chemistry 1: An open textbook. (n.d.). University of Calgary. [Link]
-
Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PLOS. (n.d.). PLOS. [Link]
-
Chiral separations and quantitative analysis of optical isomers on cellulose tribenzoate plates - PubMed. (2011, May 13). PubMed. [Link]
-
Separating stereoisomers - Stereoelectronics. (2021, April 30). University of Bath. [Link]
-
Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010, March 12). UCL Discovery. [Link]
Sources
- 1. Sweetness inhibitors that reduce excessively sweet tast... [lactisole.com]
- 2. Lactisole - Wikipedia [en.wikipedia.org]
- 3. Lactisole [chemeurope.com]
- 4. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor | PLOS One [journals.plos.org]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Chiral â Dr. Maisch [dr-maisch.com]
- 11. Recognition Mechanisms of Chiral Selectors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bujnochem.com [bujnochem.com]
- 16. Chiral separations and quantitative analysis of optical isomers on cellulose tribenzoate plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. farm.ucl.ac.be [farm.ucl.ac.be]
- 20. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic Acid
Executive Summary & Chemical Identification
1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid is a specialized organic compound, structurally characterized by a cyclohexane ring bearing both a carboxylic acid group and a 2-methoxyphenoxy ether linkage at the geminal (C1) position. It belongs to a class of compounds often investigated as taste modifiers (sweetness inhibitors) or pharmaceutical intermediates.
Due to its functional groups (carboxylic acid, phenyl ether), it must be handled as a Hazardous Chemical Waste . It poses potential risks regarding skin/eye irritation and aquatic toxicity. Under no circumstances should this compound be disposed of via sanitary sewer (drain) or regular trash.
| Chemical Property | Data / Classification |
| Chemical Class | Substituted Phenoxy-Cycloalkyl Carboxylic Acid |
| Physical State | Solid (White to off-white powder) |
| Acidity (pKa) | ~4.5 (Estimated, typical for |
| Solubility | Low in water; Soluble in DMSO, Methanol, Ethanol, DCM |
| Hazard Classification | Irritant (Skin/Eye) , Aquatic Toxicity (Potential) |
| RCRA Status | Not explicitly P/U listed; Classify as D002 (Corrosivity) if pH < 2 in solution, or General Organic Hazardous Waste.[1][2][3] |
Hazard Assessment & Pre-Disposal Handling
Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.
Safety Profile (E-E-A-T Analysis)
-
Acidity: As a free acid, it can cause contact dermatitis or severe eye irritation.
-
Reactivity: Incompatible with strong oxidizers (e.g., nitric acid, peroxides) and strong bases (exothermic neutralization).
-
Bioaccumulation: The lipophilic cyclohexane and phenoxy moieties suggest potential for bioaccumulation; strictly prevent environmental release.
Segregation Protocols
-
Do Not Mix With: Oxidizing agents, heavy metals, or cyanides.
-
Acceptable Co-Storage: Can be packed with other compatible solid organic acids (e.g., benzoic acid, salicylic acid) or non-halogenated organic solids.
Disposal Workflow (Decision Matrix)
The following decision tree outlines the logical flow for disposing of 1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid depending on its physical state and concentration.
Figure 1: Operational decision matrix for segregating and packaging waste streams.
Detailed Operational Procedures
Solid Waste (Bulk Substance)
Scenario: Disposal of expired stock or excess synthesis yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid".[2]
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Screw the lid tightly. Place the container in a secondary containment tray until pickup.
Liquid Waste (Solutions)
Scenario: HPLC waste or reaction mother liquor.
-
Solvent Identification: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).
-
Segregation:
-
Stream A (Halogenated): Pour into the "Halogenated Waste" carboy.
-
Stream B (Non-Halogenated): Pour into the "Organic Solvents" carboy.
-
-
pH Check: If the solution is aqueous and acidic (pH < 4), do not add to a carboy containing cyanides or sulfides to prevent gas evolution.
Spill Management Protocol
Scenario: Accidental powder spill on the benchtop.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Cover the spill with a paper towel to prevent dust dispersion.
-
Neutralization (Optional but Recommended): Lightly mist the spill with a dilute Sodium Bicarbonate (
) solution. This converts the free acid to its sodium salt, reducing volatility and irritation potential. -
Cleanup: Wipe up the material.[4] Place all wipes and gloves into a clear plastic bag, seal it, and label as "Hazardous Debris".
Regulatory & Compliance Context
This protocol adheres to the principles of "Prudent Practices in the Laboratory" and standard EPA waste designations.
-
EPA Waste Code: While not a P- or U-listed waste specifically, it falls under the "Characteristic" definitions if it exhibits corrosivity (D002) or toxicity. Best practice defaults to incineration to ensure complete destruction of the phenoxy ring.
-
Destruction Method: The preferred method for this compound is High-Temperature Incineration at a licensed facility. This ensures the breakdown of the stable ether linkage and cyclohexane ring into
and .
References
-
National Research Council.[5] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. [Link]
-
PubChem.[3] (n.d.). Compound Summary: Cyclohexanecarboxylic acid derivatives. National Library of Medicine.[3] [Link]
Sources
- 1. 2-(2-Methoxyphenoxy)cyclopentane-1-carboxylic acid | C13H16O4 | CID 82239818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure - Google Patents [patents.google.com]
- 3. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
